molecular formula C2H3N3S B1665364 2-Amino-1,3,4-thiadiazole CAS No. 4005-51-0

2-Amino-1,3,4-thiadiazole

Cat. No.: B1665364
CAS No.: 4005-51-0
M. Wt: 101.13 g/mol
InChI Key: QUKGLNCXGVWCJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aminothiadiazole is a synthetic derivative of nicotinamide adenine dinucleotide (NAD). Aminothiadiazole competitively inhibits inosine 5-monophosphate dehydrogenase, thereby disrupting the regulation of cell proliferation and differentiation in a number of cells. This agent is also a selective human adenosine A3 receptor antagonist. (NCI04)

Properties

IUPAC Name

1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3N3S/c3-2-5-4-1-6-2/h1H,(H2,3,5)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKGLNCXGVWCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26861-87-0 (mono-hydrochloride)
Record name 2-Amino-1,3,4-thiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004005510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID50193113
Record name 2-Amino-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.1 N HCL 22 (mg/mL), 4.0 N HCL 400 (mg/mL), Water 20 (mg/mL), Ethanol 17 (mg/mL), Chloroform 0.35 (mg/mL), Benzene < 0.05 (mg/mL), Ethyl acetate 0.8 (mg/mL)
Record name AMINOTHIADIAZOLE
Source NCI Investigational Drugs
URL http://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

CAS No.

4005-51-0
Record name 1,3,4-Thiadiazol-2-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4005-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-1,3,4-thiadiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004005510
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aminothiadiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4728
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-1,3,4-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50193113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,4-thiadiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.508
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-1,3,4-THIADIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L41AOK74P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Core Fundamentals of 2-Amino-1,3,4-thiadiazole: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

As a cornerstone in medicinal chemistry, the 2-amino-1,3,4-thiadiazole scaffold is integral to a multitude of compounds with potent and diverse biological activities. This guide provides an in-depth exploration of its fundamental properties, synthesis, and reactivity, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices and the self-validating nature of the protocols that have established this heterocycle as a "privileged" structure in the pharmacopeia.

Molecular Structure and Physicochemical Properties

The this compound core consists of a five-membered aromatic ring containing one sulfur and two nitrogen atoms, with an exocyclic amine at the C2 position. This arrangement confers specific electronic properties, making the ring system an effective bioisostere for other heterocycles like thiazole or pyrimidine, which can be a strategic advantage in drug design. The amine group provides a crucial handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR).

Caption: Molecular structure of this compound.

Below is a summary of its core physicochemical properties.

PropertyValueReference(s)
Molecular FormulaC₂H₃N₃S
Molecular Weight101.13 g/mol
AppearanceWhite to pale yellow crystalline solidN/A
Melting Point~183-202 °C
CAS Number4005-51-0
InChIKeyQUKGLNCXGVWCJX-UHFFFAOYSA-N

Synthesis and Mechanistic Insight

The construction of the this compound ring is most commonly and efficiently achieved through the cyclization of thiosemicarbazide or its derivatives. A variety of reagents can effect this transformation, including acids, oxidizing agents, and dehydrating agents.

One of the most reliable methods involves the oxidative cyclization of a thiosemicarbazone (formed from the condensation of thiosemicarbazide and an aldehyde) using ferric chloride (FeCl₃). This approach is robust and provides good yields of the 5-substituted-2-amino-1,3,4-thiadiazole. For the unsubstituted parent compound, direct cyclization of thiosemicarbazide with an appropriate one-carbon source is employed.

G cluster_reactants Reactants cluster_process Process cluster_product Product TSC Thiosemicarbazide Attack Nucleophilic attack by thiosemicarbazide on carboxylic acid TSC->Attack Acid Carboxylic Acid Acid->Attack Dehydration1 Initial Dehydration Attack->Dehydration1 Forms acylated intermediate Cyclization Intramolecular attack by sulfur on carbonyl Dehydration1->Cyclization Dehydration2 Final Dehydration & Aromatization Cyclization->Dehydration2 Thiadiazole 2-Amino-5-R-1,3,4-thiadiazole Dehydration2->Thiadiazole

Caption: Generalized mechanism for thiadiazole synthesis.

Experimental Protocol: Synthesis via Oxidative Cyclization

This protocol describes the synthesis of a 5-aryl-2-amino-1,3,4-thiadiazole from a substituted benzaldehyde, a common route for generating derivative libraries.

  • Thiosemicarbazone Formation:

    • Dissolve thiosemicarbazide (1.0 eq) and the desired aromatic aldehyde (1.0 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid and reflux the mixture for 2-4 hours.

    • Causality: The acidic catalyst protonates the aldehyde's carbonyl oxygen, increasing its electrophilicity and promoting condensation with the nucleophilic terminal nitrogen of thiosemicarbazide.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture. The thiosemicarbazone product will typically precipitate and can be collected by filtration.

  • Oxidative Cyclization:

    • Create a suspension of the dried thiosemicarbazone (1.0 eq) in water or an ethanol/water mixture.

    • Prepare a solution of ferric chloride (FeCl₃·6H₂O, ~3.0 eq) in the same solvent.

    • Heat the thiosemicarbazone suspension to approximately 80 °C and add the FeCl₃ solution dropwise with vigorous stirring.

    • Causality: Ferric chloride acts as an oxidizing agent, facilitating the intramolecular cyclization and subsequent aromatization to form the stable thiadiazole ring.

    • Maintain the temperature and stir for 1-2 hours.

    • Cool the mixture and neutralize with an aqueous ammonia or sodium carbonate solution to precipitate the crude product.

  • Purification:

    • Filter the crude solid, wash thoroughly with water, and dry.

    • Recrystallize the product from a suitable solvent system, such as ethanol or a DMF/water mixture, to obtain the pure 2-amino-5-aryl-1,3,4-thiadiazole.

    • Self-Validation: The purity of the final compound should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, MS), comparing the data against expected values.

Spectroscopic and Structural Characterization

Accurate characterization is critical to confirm the identity and purity of the synthesized compound. The following data are typical for the parent this compound.

Technique Observed Data Interpretation Reference(s)
¹H NMR δ ~8.4 (s, 1H, CH), δ ~7.2 (s, 2H, NH₂)Signals for the C5 proton and the exocyclic amine protons. (DMSO-d₆ solvent).
¹³C NMR δ ~168 (C2-NH₂), δ ~145 (C5)Resonances for the two carbon atoms in the heterocyclic ring.
FTIR (KBr) ~3300-3100 cm⁻¹ (N-H stretch), ~1630 cm⁻¹ (C=N stretch), ~700 cm⁻¹ (C-S stretch)Characteristic vibrational bands confirming the key functional groups.
Mass Spec (EI) m/z = 101 (M⁺)Molecular ion peak corresponding to the compound's molecular weight.
Crystal Structure Forms crystalline salts with inorganic acids (e.g., HCl, HNO₃) in monoclinic space groups like P2₁/c.The ring nitrogen and exocyclic amine are protonated, forming extensive hydrogen-bonding networks.

Core Reactivity and Derivatization

The synthetic utility of this compound lies in the reactivity of its exocyclic amino group. This group readily undergoes reactions common to primary aromatic amines, providing a gateway to a vast chemical space for drug discovery.

G Thiadiazole This compound (Nucleophile) Intermediate Carbinolamine Intermediate Thiadiazole->Intermediate Nucleophilic Attack Aldehyde Aldehyde/Ketone (Electrophile) Aldehyde->Intermediate Product Schiff Base (Imine) + H₂O Intermediate->Product Dehydration (often acid-catalyzed)

Caption: Workflow for Schiff base formation.

A primary example is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. This reaction is a cornerstone of combinatorial chemistry efforts involving this scaffold.

Experimental Protocol: Schiff Base Synthesis
  • Reaction Setup:

    • In a round-bottom flask, dissolve the 2-amino-5-aryl-1,3,4-thiadiazole (1.0 eq) and a selected aldehyde (1.1 eq) in a suitable solvent like absolute ethanol or glacial acetic acid.

  • Catalysis and Reflux:

    • Add a few drops of a catalyst, such as glacial acetic acid or hydrochloric acid, to the mixture.

    • Causality: The acid catalyst protonates the aldehyde, making it more electrophilic. It also facilitates the final dehydration step from the carbinolamine intermediate to form the stable imine C=N double bond.

    • Reflux the reaction mixture for 4-8 hours, monitoring completion via TLC.

  • Isolation and Purification:

    • Upon completion, cool the reaction mixture in an ice bath. The Schiff base product often precipitates from the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry.

    • If necessary, the product can be further purified by recrystallization.

    • Self-Validation: The formation of the imine should be confirmed by the disappearance of the NH₂ signal and the appearance of a new CH=N proton signal in the ¹H NMR spectrum, and a strong C=N stretching band in the IR spectrum.

Application in Drug Discovery: A Privileged Scaffold

The this compound moiety is considered a "privileged scaffold" because its derivatives have been shown to interact with a wide range of biological targets, leading to diverse pharmacological activities. This includes approved drugs and numerous clinical candidates. Its high lipophilicity and ability to act as a hydrogen bond acceptor contribute to its favorable pharmacokinetic properties.

Key Therapeutic Areas:

  • Antimicrobial Agents: Derivatives have shown potent activity against various bacterial and fungal strains, including resistant ones.

  • Antiviral Agents: The scaffold has been incorporated into molecules targeting viruses such as HIV and Human Cytomegalovirus (HCMV).

  • Anticancer Agents: Many derivatives exhibit cytotoxicity against various cancer cell lines by inhibiting key cellular processes.

  • Carbonic Anhydrase Inhibitors: The discovery of acetazolamide, a sulfonamide derivative, was a landmark that established the therapeutic potential of this class for treating glaucoma.

DrugDiscoveryWorkflow A Scaffold Selection (this compound) B Library Synthesis (e.g., Schiff Base, Acylation Rxns) A->B Derivatization C High-Throughput Screening (HTS) (Biological Assays) B->C Test Compounds D Hit Identification C->D Analyze Data E Structure-Activity Relationship (SAR) & Lead Optimization D->E 'Hits' Progress E->B Synthesize New Analogs F Preclinical Development E->F Candidate Selection

Caption: Drug discovery workflow using the thiadiazole scaffold.

The development of new drugs often involves SAR studies where modifications at the C5 position and on the exocyclic amine are systematically performed. For example, introducing electron-withdrawing groups on an N-aryl substituent has been shown to enhance anti-HIV activity, demonstrating that the electronic properties of the derivatives are crucial for their biological function.

physicochemical properties of 2-Amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-1,3,4-thiadiazole

Authored by: A Senior Application Scientist

Abstract

This compound is a cornerstone heterocyclic scaffold in modern medicinal chemistry. Its unique electronic properties, structural features, and versatile reactivity make it a privileged structure in the design of novel therapeutic agents.[1][2] This guide provides a comprehensive analysis of the core physicochemical properties of this compound, offering researchers and drug development professionals the technical data and field-proven insights necessary for its effective application. We will delve into its molecular structure, spectroscopic signature, synthesis, and the experimental protocols required for its characterization, grounding all claims in authoritative references.

Introduction: The Significance of the this compound Scaffold

The 1,3,4-thiadiazole ring system is a bioisostere of pyrimidine and pyridazine, granting it access to a wide range of biological targets.[3] The addition of a 2-amino group introduces a critical hydrogen-bonding domain and a site for diverse chemical modifications, making this scaffold exceptionally valuable.[2][4] Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[2][3][5] A thorough understanding of the parent compound's physicochemical properties is paramount, as these characteristics fundamentally influence the absorption, distribution, metabolism, and excretion (ADME) profiles of its derivatives, ultimately dictating their success as drug candidates.[6][7]

Core Physicochemical Properties

The fundamental properties of this compound dictate its behavior in both chemical and biological systems. These values are critical for designing synthetic routes, developing formulations, and predicting its pharmacokinetic profile.

PropertyValueSource(s)
Molecular Formula C₂H₃N₃S[8]
Molecular Weight 101.13 g/mol [8][9]
Appearance White to light yellow crystalline powder[10][11]
Melting Point 188-191 °C (decomposes)[10][12]
Water Solubility ~25 mg/mL (clear, colorless solution)[10][12]
pKa 3.2 (Uncertain)[10][11]
logP (Predicted) -0.43[13]

Molecular Structure and Tautomerism

A critical feature of this compound is its existence in a tautomeric equilibrium between the amino and imino forms. The prevalence of each tautomer is influenced by the solvent, pH, and solid-state packing effects.[14] Computational and spectroscopic studies suggest that the amino tautomer is generally the more stable form.[15] This equilibrium is vital for its biological activity, as the different forms present distinct hydrogen bond donor/acceptor patterns for interacting with biological targets.[14][16]

Caption: Tautomeric equilibrium of this compound.

Crystal Structure and Supramolecular Assembly

In the solid state, this compound engages in extensive intermolecular hydrogen bonding. X-ray crystallography studies reveal that the primary interactions are of the N-H···N type, forming one-dimensional chains or more complex three-dimensional networks.[17][18] This hydrogen bonding significantly influences the compound's melting point, solubility, and crystal packing. Unlike its 5-alkyl derivatives which form 3D networks, the parent compound exhibits a denser, one-dimensional hydrogen-bonding pattern.[18] These non-covalent interactions, including N-H···O and potential S···O contacts in co-crystals, are crucial for crystal engineering and the design of pharmaceutical salts and co-crystals with tailored properties.[17][19]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is relatively simple. It typically shows a singlet for the C5-H proton of the thiadiazole ring and a broad singlet for the -NH₂ protons. The exact chemical shifts can be found in spectral databases.[9][20]

  • ¹³C NMR (DMSO-d₆): The carbon spectrum will display two distinct signals for the two carbon atoms of the thiadiazole ring, with their chemical shifts providing insight into the electronic environment of the heterocyclic core.[21]

  • FTIR (KBr Pellet): The infrared spectrum provides key information about the functional groups. Characteristic peaks include N-H stretching vibrations for the amino group, C=N stretching of the thiadiazole ring, and other fingerprint region absorptions unique to the heterocyclic structure.[22][23]

Synthesis and Purification

A common and reliable method for synthesizing this compound involves the oxidative cyclization of thiosemicarbazide derivatives. One established route starts from thiosemicarbazide and an appropriate acid or aldehyde, followed by a cyclization step.[24][25]

Experimental Protocol: Synthesis from Thiosemicarbazide

This protocol describes a general procedure for the synthesis via oxidative ring closure.

  • Step 1: Formation of Thiosemicarbazone (Intermediate): Dissolve thiosemicarbazide (1 equivalent) in a suitable solvent like ethanol. Add a catalytic amount of acid (e.g., glacial acetic acid).

  • Step 2: Reaction with Aldehyde/Acid: Add the desired aldehyde or carboxylic acid derivative (1 equivalent) to the solution. Reflux the mixture for several hours until the reaction is complete, monitored by Thin Layer Chromatography (TLC).

  • Step 3: Oxidative Cyclization: Cool the reaction mixture. Add an oxidizing agent, such as ferric ammonium sulfate (FeNH₄(SO₄)₂·12H₂O), dissolved in water.[24]

  • Step 4: Isolation: Stir the mixture for a specified time. The product will precipitate out of the solution.

  • Step 5: Purification: Filter the solid precipitate, wash thoroughly with water and then ethanol to remove impurities.

  • Step 6: Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF/ethanol) to obtain pure this compound crystals.[26]

synthesis_workflow start Start Materials: Thiosemicarbazide Aldehyde/Acid Solvent (Ethanol) reflux Reflux with Acid Catalyst (Formation of Thiosemicarbazone) start->reflux cool Cool Reaction Mixture reflux->cool oxidize Add Oxidizing Agent (e.g., FeNH₄(SO₄)₂) (Cyclization) cool->oxidize precipitate Precipitate Formation oxidize->precipitate filter Filter and Wash (Water, Ethanol) precipitate->filter recrystallize Recrystallize (e.g., Ethanol/Water) filter->recrystallize product Pure this compound recrystallize->product characterization_workflow cluster_solubility Solubility Determination cluster_thermal Thermal Analysis s1 Add Excess Solid to Solvent s2 Equilibrate (24-48h) s1->s2 s3 Centrifuge s2->s3 s4 Analyze Supernatant (HPLC/UV) s3->s4 s_result Solubility Data (mg/mL) s4->s_result t1 Weigh Sample (5-10 mg) t2 Heat at 10°C/min under N₂ t1->t2 t3 Record Mass Loss (TGA) t2->t3 t4 Record Heat Flow (DSC) t2->t4 t_result Melting Point & Decomp. Temp. t3->t_result t4->t_result

References

A Comprehensive Guide to the Spectral Analysis of 2-Amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1][2] Its derivatives have demonstrated a broad spectrum of activities, including antimicrobial, anticancer, and antiviral properties.[3][4] The inherent biological significance of this heterocycle stems from its stable aromatic ring, the presence of a toxophoric =N-C-S- linkage, and its ability to act as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[4]

Given its importance, the unambiguous structural characterization of this compound is paramount for researchers in drug discovery and development. This technical guide provides an in-depth analysis of the core spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—used to elucidate and confirm the structure of this vital compound. The following sections are designed to move beyond simple data reporting, offering insights into the causality behind the spectral features and providing robust, field-proven protocols for data acquisition.

Section 1: Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, Electron Ionization (EI) is a common method that provides a distinct molecular ion peak and a reproducible fragmentation pattern essential for structural confirmation.

Rationale and Experimental Protocol

Expertise & Experience: The choice of EI-MS is deliberate for a small, relatively stable molecule like this compound. The high energy (typically 70 eV) used in EI ensures sufficient fragmentation to produce a characteristic "fingerprint" spectrum, which is highly valuable for identity confirmation against spectral libraries like the NIST WebBook.[5] The protocol below outlines a standard procedure for direct inlet analysis.

Experimental Protocol: Direct Inlet EI-MS

  • Sample Preparation: Ensure the this compound sample is pure and dry. No derivatization is typically required for EI analysis.

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine, PFTBA) to ensure mass accuracy across the desired range (e.g., m/z 20-200).

  • Sample Introduction: Place a small quantity of the solid sample (microgram level) into a capillary tube and introduce it into the ion source via the direct insertion probe.

  • Ionization: Heat the probe gradually (e.g., from 50°C to 180°C) to volatilize the sample into the ion source.[6] Ionize the gaseous molecules using a 70 eV electron beam.

  • Mass Analysis: Scan the desired m/z range. The resulting spectrum will plot ion abundance versus the mass-to-charge ratio.

Data Interpretation: The Mass Spectrum

The mass spectrum of this compound is characterized by an intense molecular ion peak and several key fragment ions. The molecular formula is C₂H₃N₃S, with a molecular weight of approximately 101.13 g/mol .[5][7]

m/z Value Proposed Fragment Interpretation
101[M]⁺˙ (C₂H₃N₃S)⁺˙Molecular Ion
59[C₂H₃N₂]⁺Loss of SCN
57[CHN₂S]⁺Loss of H₂CN
43[H₂NCN]⁺Loss of C₂HS

Data compiled from NIST WebBook and other sources.[5][8]

Proposed Fragmentation Pathway

The fragmentation of this compound under EI conditions is governed by the cleavage of the heterocyclic ring. The stability of the resulting fragments dictates the major peaks observed in the spectrum.

Fragmentation_Pathway M [C₂H₃N₃S]⁺˙ m/z = 101 (Molecular Ion) F1 [CHN₂S]⁺ m/z = 57 M->F1 - H₂CN F2 [C₂H₃N₂]⁺ m/z = 59 M->F2 - SCN

Caption: Proposed EI-MS fragmentation of this compound.

Section 2: Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). For this compound, the IR spectrum clearly indicates the presence of the primary amine (NH₂) group and the characteristic vibrations of the thiadiazole ring.

Rationale and Experimental Protocol

Trustworthiness: A solid-state FTIR spectrum using a KBr pellet is a highly reliable and reproducible method for obtaining high-quality data for a crystalline solid like this compound. This method minimizes scattering effects and avoids solvent-related spectral interference, ensuring that the observed bands are intrinsic to the compound.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet)

  • Sample Preparation: Grind 1-2 mg of the this compound sample with ~100-200 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Collection: Place the empty pellet holder in the spectrometer and run a background scan. This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Analysis: Place the KBr pellet containing the sample into the holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.[9]

Data Interpretation: Characteristic Absorption Bands

The IR spectrum provides definitive evidence for key functional groups. The N-H stretching region is particularly informative.[10][11]

Frequency Range (cm⁻¹) Vibration Type Functional Group Assignment
3280 - 3160N-H StretchPrimary Amine (-NH₂)
~3070C-H StretchAromatic C-H (thiadiazole ring)
~1620C=N StretchThiadiazole Ring
~1500N-H BendPrimary Amine (-NH₂)
~1260C-S StretchThiadiazole Ring

Data compiled from multiple spectroscopic sources.[1][9][12]

Key Molecular Vibrations

The primary vibrations identified through IR spectroscopy confirm the core structural features of the molecule.

IR_Vibrations Molecule This compound -NH₂ C-H (ring) C=N (ring) C-S (ring) Vibrations N-H Stretch C-H Stretch C=N Stretch C-S Stretch Frequencies 3280-3160 cm⁻¹ ~3070 cm⁻¹ ~1620 cm⁻¹ ~1260 cm⁻¹

Caption: Correlation of functional groups to IR absorption frequencies.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides the most detailed information about the molecular structure by probing the chemical environment of atomic nuclei, primarily ¹H (protons) and ¹³C.

Rationale and Experimental Protocol

Expertise & Experience: The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is strategic. This compound has moderate solubility, and DMSO-d₆ is an excellent solvent for many heterocyclic compounds.[7][13] Crucially, it allows for the observation of exchangeable protons (like those in the -NH₂ group) which would be lost in solvents like D₂O. Tetramethylsilane (TMS) is the universally accepted internal standard for setting the 0 ppm reference point.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% TMS in a standard 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument should be properly tuned and shimmed to ensure high resolution and correct peak shapes.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR. A proton-decoupled experiment is standard to produce singlets for all carbon signals.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is simple, reflecting the molecule's symmetry. It displays two distinct signals.[13]

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~8.4Singlet (s)1HC5-H
~7.4Singlet (s, broad)2H-NH₂

Note: Chemical shifts are approximate and can vary slightly based on concentration and instrument. The -NH₂ peak is often broad due to quadrupole broadening and chemical exchange.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum shows two signals, corresponding to the two chemically non-equivalent carbon atoms in the molecule.[6]

Chemical Shift (δ, ppm) Assignment
~168C2 (-C-NH₂)
~152C5 (-CH=)
NMR Structural Correlation

The NMR data provide a clear and definitive map of the molecule's atomic connectivity.

NMR_Structure cluster_mol This compound cluster_h_nmr ¹H NMR Signals cluster_c_nmr ¹³C NMR Signals mol Structure H_amine δ ~7.4 (s, 2H) H_ring δ ~8.4 (s, 1H) C_amine δ ~168 (C2) C_ring δ ~152 (C5)

Caption: Correlation of ¹H and ¹³C NMR signals to the molecular structure.

Conclusion

The comprehensive spectral analysis of this compound through Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a self-validating system for its structural confirmation. The mass spectrum confirms the molecular weight and offers a repeatable fragmentation pattern. The IR spectrum provides unequivocal evidence of the primary amine and thiadiazole ring functional groups. Finally, the ¹H and ¹³C NMR spectra deliver a precise map of the proton and carbon environments, confirming the atomic connectivity and overall structure. Together, these techniques form the foundation of analytical chemistry, ensuring the identity and purity of this crucial scaffold for researchers in the pharmaceutical sciences.

References

The Tautomeric Landscape of 2-Amino-1,3,4-thiadiazole: A Guide to Stability and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, integral to the development of a wide array of therapeutic agents.[1][2][3] Its biological activity is intrinsically linked to its structural and electronic properties, paramount among which is the phenomenon of tautomerism. This guide provides a comprehensive exploration of the tautomeric equilibrium and stability of this compound, offering a blend of theoretical insights and practical methodologies for its characterization. We delve into the computational analysis of its tautomeric forms, detail experimental protocols for its synthesis and spectroscopic identification, and provide a framework for understanding the factors that govern its structural preference. This document is intended to serve as an essential resource for researchers engaged in the design and development of novel therapeutics based on this privileged heterocyclic system.

Introduction: The Significance of this compound in Drug Discovery

The 1,3,4-thiadiazole ring system has been a subject of extensive study owing to its diverse pharmacological activities.[2] The introduction of an amino group at the 2-position gives rise to this compound, a versatile building block that has been incorporated into a multitude of clinically relevant molecules. This scaffold is a key component in drugs with antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The biological efficacy of these compounds is often dictated by the specific tautomeric form present, as this influences key molecular recognition events at the target site. A thorough understanding of the tautomeric preferences of this compound is therefore a prerequisite for rational drug design and development.

The Tautomeric Forms of this compound

This compound can theoretically exist in three primary tautomeric forms: the amino form and two imino forms. The equilibrium between these tautomers is a critical factor in determining the molecule's overall properties and reactivity.

  • Amino Tautomer (ATD): this compound

  • Imino Tautomers (ITD): 2(3H)-imino-1,3,4-thiadiazole and 2(5H)-imino-1,3,4-thiadiazole, each of which can exist as (E) and (Z) geometrical isomers.

Computational studies have been instrumental in elucidating the relative stabilities of these tautomers.

Computational Analysis of Tautomer Stability

Density Functional Theory (DFT) calculations have been employed to investigate the energetics of the different tautomers of this compound in the gas phase and in various solvents.[4] These studies consistently show that the amino tautomer (ATD) is the most stable form, significantly dominating the tautomeric equilibrium.[4]

Below is a summary of the calculated total energies and dipole moments for the different tautomers at the B3LYP/6-311++G(d,p) level of theory.[4]

TautomerGas Phase Energy (Hartree)THF Energy (Hartree)DMSO Energy (Hartree)Water Energy (Hartree)Gas Phase Dipole Moment (Debye)THF Dipole Moment (Debye)DMSO Dipole Moment (Debye)Water Dipole Moment (Debye)
ATD -588.083-588.093-588.094-588.0953.545.215.345.41
ITD1 (E) -588.064-588.077-588.078-588.0795.868.899.149.27
ITD2 (Z) -588.062-588.074-588.075-588.0766.429.699.9610.10
ITO1 (E) -588.059-588.071-588.072-588.0737.2110.8911.2011.36
ITO2 (Z) -588.057-588.069-588.070-588.0717.8911.8512.1912.36

Data sourced from a computational study on the solvent effects on tautomerism equilibria in this compound.[4]

The data clearly indicates that the amino tautomer (ATD) possesses the lowest total energy across all environments, from the gas phase to polar solvents like water.[4] This substantial energy difference suggests that the amino form is the overwhelmingly predominant species. The increasing dipole moments with solvent polarity also indicate a greater stabilization of all tautomers in more polar environments.[4]

Tautomeric_Equilibrium cluster_amino Amino Tautomer (ATD) cluster_imino Imino Tautomers (ITD/ITO) ATD This compound (Most Stable) ITD 2(3H)-imino-1,3,4-thiadiazole ATD->ITD Proton Transfer ITO 2(5H)-imino-1,3,4-thiadiazole ATD->ITO Proton Transfer

Figure 1: Tautomeric equilibrium of this compound.

Experimental Protocols for Synthesis and Characterization

The synthesis and unambiguous characterization of this compound are fundamental to its application in drug discovery. This section provides detailed methodologies for these processes.

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the cyclization of thiosemicarbazide with an appropriate one-carbon synthon, such as formic acid.[5]

Experimental Protocol:

  • Reaction Setup: To a solution of thiosemicarbazide (0.1 mol) in a suitable solvent such as ethanol, add formic acid (0.12 mol).

  • Cyclization: The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is then neutralized with a base, such as sodium bicarbonate solution, and the resulting precipitate is filtered, washed with water, and dried. Recrystallization from a suitable solvent, like ethanol or water, yields the pure this compound.

Causality Behind Experimental Choices:

  • Thiosemicarbazide: Serves as the key precursor, providing the necessary N-C-S and amine functionalities.

  • Formic Acid: Acts as the one-carbon electrophile required for the cyclization to form the five-membered thiadiazole ring.

  • Reflux: Provides the necessary thermal energy to overcome the activation barrier for the cyclization reaction.

  • TLC Monitoring: Allows for the real-time tracking of the consumption of starting materials and the formation of the product, ensuring the reaction goes to completion.

  • Neutralization and Recrystallization: Essential for removing unreacted acid and other impurities, leading to a high-purity final product.

Synthesis_Workflow Start Start Reactants Thiosemicarbazide + Formic Acid Start->Reactants Reaction Reflux in Ethanol Reactants->Reaction Monitoring TLC Monitoring Reaction->Monitoring Check for completion Monitoring->Reaction Workup Solvent Removal & Neutralization Monitoring->Workup Purification Filtration, Washing, & Recrystallization Workup->Purification Product Pure this compound Purification->Product

Figure 2: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the structure of this compound and for providing evidence for the predominance of the amino tautomer.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum of this compound in a solvent like DMSO-d₆ typically shows a broad singlet for the amino (-NH₂) protons and a singlet for the C5-H proton of the thiadiazole ring.[6][7] The chemical shift of the amino protons can vary with concentration and temperature due to hydrogen bonding. The presence of a single set of signals is indicative of a single dominant tautomer in solution.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the two carbon atoms of the thiadiazole ring.[6][8] The chemical shifts of these carbons are sensitive to the electronic environment and can help to distinguish between the amino and imino forms. For the amino tautomer, the C2 carbon (attached to the amino group) and the C5 carbon will have characteristic chemical shifts.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule and is a powerful tool for distinguishing between the amino and imino tautomers.

  • Amino Tautomer (ATD): The IR spectrum of the amino tautomer will exhibit characteristic N-H stretching vibrations for the primary amine group, typically in the range of 3100-3300 cm⁻¹.[7] A C=N stretching vibration within the ring will also be observed.

  • Imino Tautomers (ITD/ITO): The imino tautomers would be expected to show a C=N exocyclic double bond stretch at a higher frequency and a distinct N-H stretching vibration for the imino proton. The absence of these characteristic imino bands in the experimental spectrum provides strong evidence for the predominance of the amino form.

3.2.3. X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive evidence for the structure of this compound in the solid state. X-ray crystallographic studies of this compound and its derivatives have confirmed that the amino tautomer is the exclusive form present in the crystal lattice.[9][10]

Factors Influencing Tautomeric Equilibrium

While the amino tautomer of this compound is overwhelmingly favored, it is important for drug development professionals to understand the factors that can potentially influence the tautomeric equilibrium.

  • Solvent Effects: As indicated by the computational data, the polarity of the solvent can influence the relative energies of the tautomers.[4][11] While the amino form remains the most stable, the energy gap between tautomers can change with the solvent environment. In some substituted 1,3,4-thiadiazole systems, the tautomeric equilibrium has been shown to be solvent-dependent.[11][12]

  • Substitution: The introduction of substituents on the thiadiazole ring or the amino group can alter the electronic properties of the molecule and potentially shift the tautomeric equilibrium.[13][14]

  • pH: The protonation state of the molecule will significantly impact the tautomeric equilibrium. At different pH values, different ionic species will be present, each with its own tautomeric possibilities.

Conclusion

A comprehensive understanding of the tautomerism and stability of this compound is of paramount importance for its successful application in drug discovery and development. Both computational and experimental evidence unequivocally demonstrate that the amino tautomer is the most stable and predominant form in both solution and the solid state. The synthetic and spectroscopic protocols detailed in this guide provide a robust framework for the preparation and unambiguous characterization of this critical pharmacophore. By leveraging this knowledge, researchers can more effectively design and optimize novel this compound-based drug candidates with improved efficacy and desirable physicochemical properties.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 2-Amino-1,3,4-Thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-1,3,4-thiadiazole core is a quintessential privileged scaffold in contemporary medicinal chemistry. Its journey from a heterocyclic novelty to a foundational element in a wide array of therapeutic agents is a testament to over a century of chemical innovation and biological discovery. This guide provides a comprehensive exploration of the discovery and historical evolution of this vital scaffold. We will delve into the seminal moments of its synthesis, elucidate the mechanistic underpinnings of key synthetic protocols, and chart its rise as a cornerstone in modern drug design, supported by experimental data and field-proven insights.

A Historical Perspective: From Obscurity to a Pillar of Medicinal Chemistry

The story of the 1,3,4-thiadiazole ring system begins in the late 19th century. While Fischer first described the general ring system in 1882, it was the work of Busch and his contemporaries that further developed our understanding.[1] The fundamental properties of this heterocyclic ring were more deeply elucidated by Kuh and Freund in 1890.[1] However, the 1,3,4-thiadiazole ring remained a subject of primarily academic interest for several decades.

The true therapeutic potential of this scaffold began to emerge with the introduction of the 2-amino substituent. Foundational work by Guha in 1922, which detailed a method for synthesizing the related 2-amino-5-mercapto-1,3,4-thiadiazole, was a significant early step.[2]

The watershed moment for the this compound moiety arrived in the mid-20th century, propelled by two major advances in medicine. First, the discovery of sulfonamide antibiotics, such as Prontosil by Gerhard Domagk in 1935, spurred the exploration of sulfur-containing heterocycles in the quest for new antibacterial agents.[1] This led to the development of related sulfonamides like sulfamethizole and sulfaethidole, which incorporated the 1,3,4-thiadiazole ring.[3][4]

Second, and arguably more impactful for the scaffold itself, was the work of Roblin and Clapp at Lederle Laboratories in the 1950s. Their systematic investigation into heterocyclic sulfonamides as carbonic anhydrase inhibitors led to the synthesis and discovery of acetazolamide .[1][3] This discovery was a landmark achievement, not only providing a new class of diuretics for treating glaucoma but also firmly establishing the this compound scaffold as a pharmacologically significant structure. The cytostatic properties of the parent this compound were also discovered around this period, opening the door to its investigation in oncology.[3][4]

Foundational Synthetic Methodologies: A Mechanistic Overview

The versatility of the this compound scaffold is matched by the variety of synthetic routes developed for its creation. The most common and enduring methods involve the cyclization of thiosemicarbazide or its derivatives. The choice of condensing agent is critical and dictates the reaction conditions and, in some cases, the regioselectivity of the final product.

Acid-Catalyzed Cyclization of Acylthiosemicarbazides

This is the most classical and widely employed method for synthesizing 2,5-disubstituted 1,3,4-thiadiazoles. The reaction proceeds by reacting a carboxylic acid with thiosemicarbazide in the presence of a strong acid or dehydrating agent.

Mechanism with a Strong Protic Acid (e.g., H₂SO₄):

The reaction begins with the protonation of the carboxylic acid, making it more susceptible to nucleophilic attack by the terminal amino group of thiosemicmicarbazide to form an acylthiosemicarbazide intermediate. Subsequent intramolecular cyclization and dehydration lead to the formation of the thiadiazole ring.

G cluster_0 Step 1: Acylthiosemicarbazide Formation cluster_1 Step 2: Acid-Catalyzed Cyclization & Dehydration CarboxylicAcid R-COOH Acylthiosemicarbazide R-CO-NH-NH-C(S)-NH₂ CarboxylicAcid->Acylthiosemicarbazide + Thiosemicarbazide - H₂O Thiosemicarbazide H₂N-NH-C(S)-NH₂ ProtonatedIntermediate Intermediate (Protonated Carbonyl) Acylthiosemicarbazide->ProtonatedIntermediate + H⁺ CyclizedIntermediate Cyclized Intermediate ProtonatedIntermediate->CyclizedIntermediate Intramolecular nucleophilic attack Thiadiazole 2-Amino-5-R-1,3,4-thiadiazole CyclizedIntermediate->Thiadiazole - H₂O, - H⁺ G node_A R-COOH + POCl₃ node_B [Reactive Intermediate] R-CO-O-P(O)Cl₂ node_A->node_B Activation node_D Acylthiosemicarbazide Intermediate node_B->node_D node_C + Thiosemicarbazide node_F 2-Amino-5-R-1,3,4-thiadiazole node_D->node_F node_E Cyclization & Dehydration (- H₃PO₄) cluster_pathway Normal Physiological Pathway CO2_H2O CO₂ + H₂O H2CO3 H₂CO₃ (Carbonic Acid) CO2_H2O->H2CO3 Carbonic Anhydrase HCO3_H HCO₃⁻ + H⁺ H2CO3->HCO3_H AqueousHumor Aqueous Humor Production HCO3_H->AqueousHumor Drives Acetazolamide Acetazolamide (this compound derivative) Acetazolamide->H2CO3 INHIBITS RT HIV Reverse Transcriptase Active Site NNRTI Binding Pocket RT:p2->RT:p1 Induces Conformational Change (Inhibition) Product Viral DNA RT:p1->Product Catalyzes Substrate Viral RNA / dNTPs Substrate->RT:p1 Binds to NNRTI 2-Amino-1,3,4- thiadiazole Derivative (NNRTI) NNRTI->RT:p2 Binds to (Allosteric Site)

References

Theoretical Elucidation of the Electronic Structure of 2-Amino-1,3,4-thiadiazole: A Computational Perspective for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction

The 1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2] Its derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and antidepressant properties.[3][4] Among these, 2-Amino-1,3,4-thiadiazole serves as a critical building block, whose unique electronic characteristics are fundamental to its biological efficacy.[3][5] Understanding the intricate details of its electronic structure is paramount for the rational design of novel, more potent drug candidates.

This technical guide provides a comprehensive exploration of the theoretical studies that have illuminated the electronic properties of this compound. As a senior application scientist, the aim is not merely to present data but to synthesize the causal links between computational choices, the resulting electronic insights, and their tangible implications for drug development professionals. We will delve into the quantum chemical methodologies employed, analyze the molecule's geometry and stability, dissect its frontier molecular orbitals and charge distribution, and connect these fundamental properties to its reactivity and pharmacological potential.

PART 1: The Computational Scientist's Toolkit: Methodologies for Electronic Structure Analysis

The investigation of a molecule's electronic structure at the quantum level requires robust and validated computational methods. The choice of methodology is a critical decision that directly influences the accuracy and reliability of the predicted properties. For a heterocyclic system like this compound, Density Functional Theory (DFT) and ab initio calculations are the most widely employed and trusted approaches.

Causality Behind Method Selection:

  • Ab Initio Methods (Hartree-Fock, MP2): Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are derived directly from theoretical principles without the inclusion of experimental data.[6] HF provides a foundational approximation, but it neglects electron correlation, which can be significant. MP2 offers a cost-effective way to incorporate electron correlation, providing more accurate results for geometries and energies.[7] These methods are crucial for benchmarking and for systems where DFT functionals may be less reliable.

  • Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for its exceptional balance of accuracy and computational cost.[7][8] This method calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. The accuracy of DFT is contingent on the chosen exchange-correlation functional.

    • B3LYP Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is extensively used for its proven track record in predicting molecular geometries, vibrational frequencies, and electronic properties for a wide range of organic molecules, including thiadiazole derivatives.[2][7][9][10]

    • M06-2X Functional: This hybrid meta-GGA functional provides improved performance for non-covalent interactions, which is particularly relevant when studying potential dimerization or interactions with biological receptors.[11][12]

  • Basis Sets: The basis set (e.g., 6-31G(d), 6-311++G(d,p)) is the set of mathematical functions used to build the molecular orbitals.[5][6] Larger basis sets with polarization (d,p) and diffuse (++) functions provide more flexibility to describe the electron distribution, leading to more accurate results, especially for systems with heteroatoms and potential hydrogen bonding.[6]

Typical Computational Workflow

The process of theoretical analysis follows a systematic and self-validating protocol to ensure the reliability of the results.

G cluster_0 Setup & Optimization cluster_1 Validation & Analysis A 1. Initial Structure Input B 2. Method Selection (e.g., DFT/B3LYP/6-311++G(d,p)) A->B C 3. Geometry Optimization B->C D 4. Frequency Calculation (Confirm Minimum Energy State) C->D Optimized Geometry E 5. Property Calculation (HOMO-LUMO, NBO, MESP) D->E F 6. Spectral Simulation (IR, Raman, UV-Vis) D->F G 7. Data Interpretation & Structure-Activity Relationship E->G Electronic Data F->G Spectral Data

Caption: A typical workflow for the quantum chemical analysis of this compound.

PART 2: An In-Depth Analysis of the Electronic Structure

Molecular Geometry and Tautomeric Stability

A foundational step in any theoretical study is the determination of the most stable three-dimensional structure. For this compound, two key structural aspects have been extensively investigated: the planarity of the ring and the preferred tautomeric form.

Planarity and Geometrical Parameters: Theoretical calculations consistently confirm that the 1,3,4-thiadiazole ring is essentially planar, with dihedral angles close to 0°.[11][12] This planarity is indicative of the aromatic character of the ring system. The amino group's orientation relative to the ring has also been studied, revealing a nearly planar arrangement that facilitates electron delocalization between the amino group and the thiadiazole ring.[11][12]

ParameterB3LYP/6-311++G(d,p)[11]M06-2X/6-311++G(d,p)[11]
Bond Lengths (Å)
N1-N21.358-
C5-N6 (amino)1.3631.364
N6-H71.011-
N6-H81.007-
**Dihedral Angles (°) **
C4–S3–C5–N6~176.5-
N1–N2–C5–N6~176.5-
Caption: Selected optimized geometrical parameters for a substituted this compound.[11]

Tautomerism: The Dominance of the Amino Form this compound can exist in different tautomeric forms, primarily the amino and imino forms. A crucial question for understanding its reactivity and interaction with biological targets is which tautomer predominates under physiological conditions.

  • Amino Tautomer (A): The hydrogen is attached to the exocyclic nitrogen.

  • Imino Tautomers (B, C): A proton transfer occurs from the exocyclic amino nitrogen to one of the endocyclic ring nitrogens.[6]

Numerous high-level DFT and ab initio studies have unequivocally demonstrated that the amino tautomer (A) is the most stable form .[5][6][11] This preference holds true regardless of the computational method, basis set, substituent on the ring, or the inclusion of solvent effects.[6] The calculated energy barrier for the conversion from the more stable amino form to the imino form is significantly high (e.g., 68.82 kcal/mol), indicating that under normal conditions, the molecule exists almost exclusively as the amino tautomer.[5] This stability is a critical piece of information for drug design, as it defines the shape and hydrogen bonding capabilities of the molecule.

Tautomers cluster_A A Amino Form (Most Stable) B Imino Form 1 A->B High Energy Barrier [2] C Imino Form 2 A->C High Energy Barrier [2] imgA imgA

Caption: Tautomeric equilibrium strongly favors the amino form of this compound.

Frontier Molecular Orbitals (FMOs) and Chemical Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key players in chemical reactions. The HOMO represents the ability to donate an electron (nucleophilicity), while the LUMO represents the ability to accept an electron (electrophilicity).[9] The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's kinetic stability and chemical reactivity.[11] A smaller energy gap implies a more reactive molecule.

For this compound and its derivatives, the HOMO is typically distributed over the thiadiazole ring and the exocyclic amino group.[1][9] The LUMO, conversely, is often spread across the entire molecule, including the thiadiazole ring.[11] This distribution indicates that the thiadiazole ring and amino group are the primary sites for electron donation in electrophilic reactions. The HOMO→LUMO transition often involves an intramolecular charge transfer (ICT), a process that is fundamental to the biological activity of many compounds.[9]

CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole[11]B3LYP/6-311++G(d,p)--5.52
2-Amino-5-(m-nitrophenyl)-1,3,4-thiadiazole[1]B3LYP/6-311++G(d,p)--2.426
Caption: Calculated HOMO-LUMO energy gaps for substituted this compound derivatives.
Charge Distribution and Electrostatic Potential

To understand how the molecule will interact with other molecules, particularly biological receptors, we must analyze its charge distribution.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of charge distribution, orbital interactions, and intramolecular charge transfer.[6][9] It evaluates the delocalization of electrons between filled "donor" orbitals and empty "acceptor" orbitals. For this compound, significant delocalization occurs, such as π-π* interactions within the ring and n-π* interactions involving the lone pairs of the nitrogen and sulfur atoms.[9] These interactions stabilize the molecule and are crucial for its aromaticity and overall electronic properties. NBO analysis is also instrumental in quantifying the strength of hydrogen bonds in dimers or solvated complexes.[11]

Atomic Charges and Molecular Electrostatic Potential (MESP): Calculations of atomic charges reveal the most electron-rich and electron-poor sites. In this compound, the imine nitrogen of the ring (N3) and the exocyclic amino nitrogen (N6) consistently show the highest negative charge densities.[5] This makes them the primary centers for electrophilic attack and key sites for forming hydrogen bonds with receptor sites.[5][13]

The Molecular Electrostatic Potential (MESP) map provides a visual representation of the charge distribution.[11] Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). MESP maps are invaluable tools in drug design for predicting how a ligand will orient itself within a protein's binding pocket.

PART 3: Implications for Drug Development and Conclusion

The theoretical insights into the electronic structure of this compound are not merely academic exercises; they provide a rational foundation for drug discovery and development.

Guiding Synthetic Chemistry: By understanding the electron density distribution and the nature of the frontier orbitals, medicinal chemists can predict the most reactive sites for chemical modification. For example, knowing that the N3 and N6 atoms are the most nucleophilic centers guides the strategy for N-alkylation or other substitutions intended to modulate the molecule's properties.[5]

Structure-Activity Relationship (SAR): Theoretical studies allow for the calculation of various reactivity descriptors (chemical potential, hardness, electrophilicity) that can be correlated with biological activity.[1][9] For instance, the introduction of electron-withdrawing groups can alter the HOMO-LUMO gap and the charge distribution, which in turn can enhance antiviral or anticancer activity.[3] This allows for the in silico screening of potential derivatives before committing to costly and time-consuming synthesis.

Pharmacophore Modeling and Docking: The stable geometry, charge distribution, and hydrogen bonding capabilities determined from quantum chemical calculations are essential inputs for pharmacophore modeling and molecular docking simulations.[11] A precise understanding of the electrostatic potential and the location of hydrogen bond donors and acceptors allows for more accurate predictions of how a this compound derivative will bind to its target protein, facilitating the design of ligands with higher affinity and selectivity.[3]

Conclusion

Theoretical studies, grounded in the principles of quantum mechanics, have provided an exceptionally detailed portrait of the electronic structure of this compound. We have established that the molecule exists predominantly in its stable, planar amino tautomeric form. Its reactivity is governed by frontier molecular orbitals localized on the thiadiazole ring and amino group, with the ring and exocyclic nitrogens serving as the primary centers for intermolecular interactions. Methodologies like DFT, coupled with NBO and MESP analyses, provide a robust, self-validating system for predicting these properties. For researchers and drug development professionals, this computational insight is indispensable, transforming the art of drug design into a more rational, predictive science and paving the way for the development of next-generation therapeutics based on this versatile scaffold.

References

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Review of a Privileged Scaffold in Medicinal Chemistry

Introduction: The Significance of a Versatile Heterocycle

The 2-amino-1,3,4-thiadiazole core is a five-membered heterocyclic ring that has firmly established itself as a "privileged scaffold" in the landscape of medicinal chemistry. Its significance stems from its presence in a multitude of biologically active compounds and its synthetic accessibility, which allows for extensive structural modifications. This unique combination of inherent bioactivity and chemical tractability has made it a focal point for researchers and drug development professionals for decades.

First described in the late 19th century, the therapeutic potential of the 1,3,4-thiadiazole ring system gained prominence with the development of sulfonamide antibiotics and later, the carbonic anhydrase inhibitor acetazolamide in the 1950s[1]. This marked the beginning of an extensive exploration into the pharmacological properties of its derivatives. The 2-amino substitution, in particular, provides a crucial vector for chemical diversification, acting as a key hydrogen bond donor and a reactive handle for the synthesis of a vast library of compounds[2][3].

This technical guide offers a comprehensive overview of the current research trends surrounding this compound. It is designed for researchers, scientists, and drug development professionals, providing in-depth insights into synthetic strategies, key biological activities, mechanisms of action, and structure-activity relationships that are driving the field forward.

Core Synthetic Strategies and Characterization

The synthetic versatility of the this compound scaffold is a primary reason for its widespread use. The most common and efficient methods for constructing the core ring system involve the cyclization of thiosemicarbazide or its derivatives.

General Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles

A prevalent method for the synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles involves the reaction of a carboxylic acid with thiosemicarbazide in the presence of a dehydrating agent or catalyst. Phosphorus oxychloride (POCl₃) or strong acids like sulfuric acid are commonly employed to facilitate the intramolecular cyclization[4][5].

A more recent, efficient, and environmentally conscious approach utilizes a solid-phase reaction with phosphorus pentachloride as a catalyst, which simplifies the procedure and often results in high yields[6].

Experimental Protocol: Synthesis of 2-Amino-5-Aryl-1,3,4-Thiadiazole [4][6]

  • Reaction Setup: In a dry reaction vessel, combine thiosemicarbazide (1 molar equivalent), the desired aryl carboxylic acid (1-1.2 molar equivalents), and phosphorus oxychloride (1-1.2 molar equivalents).

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, carefully pour the mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a basic solution (e.g., 10% sodium carbonate) until the pH is approximately 8-8.2.

  • Isolation: The solid precipitate is collected by filtration, washed with water, and dried.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a DMF/water mixture, to yield the final 2-amino-5-aryl-1,3,4-thiadiazole.

Synthesis of Schiff Bases: A Gateway to Further Diversification

The primary amino group at the C2 position is a versatile handle for creating more complex derivatives. A common and straightforward derivatization is the formation of Schiff bases (imines) through condensation with various aldehydes. This reaction introduces new steric and electronic features, often leading to enhanced biological activity[7][8][9].

Experimental Protocol: Synthesis of Schiff Bases of 2-Amino-5-Aryl-1,3,4-Thiadiazole [8][9]

  • Reaction Setup: Dissolve the synthesized 2-amino-5-aryl-1,3,4-thiadiazole (1 molar equivalent) and a substituted aromatic aldehyde (1 molar equivalent) in absolute ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Reflux the mixture for several hours (typically 8-10 hours), monitoring the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The precipitated solid is filtered, washed with cold ethanol, and dried.

  • Purification: The crude Schiff base can be further purified by recrystallization from an appropriate solvent.

Characterization Workflow

A crucial aspect of synthesizing novel compounds is the rigorous confirmation of their chemical structures. A standard characterization workflow for newly synthesized this compound derivatives involves a combination of spectroscopic techniques.

G cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_characterization Structural Characterization Syn Synthesis of Derivative Puri Recrystallization / Chromatography Syn->Puri FTIR FT-IR Spectroscopy (Functional Groups) Puri->FTIR NMR 1H & 13C NMR (Structural Framework) Puri->NMR MassSpec Mass Spectrometry (Molecular Weight) Puri->MassSpec Element Elemental Analysis (Purity & Formula) Puri->Element

Caption: Standard workflow for synthesis, purification, and characterization.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique is used to identify the presence of key functional groups. For a Schiff base derivative, one would look for the appearance of the C=N (imine) stretching vibration and the disappearance of the N-H stretching bands of the primary amine[8][10].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the complete elucidation of the molecular structure[8][10].

  • Mass Spectrometry (MS): This technique determines the molecular weight of the synthesized compound, confirming its elemental composition[10].

  • Elemental Analysis: Provides the percentage composition of elements (C, H, N, S), which is used to confirm the purity and empirical formula of the compound.

Major Research Trends and Biological Activities

The this compound scaffold has been a prolific source of compounds with a wide array of pharmacological activities. The following sections highlight the most prominent research trends.

Anticancer Activity: Targeting Key Signaling Pathways

A significant portion of research on this compound derivatives focuses on their potential as anticancer agents[11][12][13]. These compounds have demonstrated cytotoxicity against a variety of cancer cell lines, including those of the lung, breast, colon, and central nervous system[8][11][14].

Mechanism of Action:

A primary mechanism of action for the anticancer effects of these derivatives is the inhibition of critical protein kinases involved in cell proliferation and survival. The Extracellular Signal-Regulated Kinase (ERK) pathway , a component of the Mitogen-Activated Protein Kinase (MAPK) cascade, is a frequent target[15]. For instance, the derivative FABT (2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole) has been shown to inhibit the activation of ERK1/2, leading to cell cycle arrest in the G0/G1 phase in non-small cell lung carcinoma cells[2][15].

Caption: Inhibition of the ERK1/2 signaling pathway by this compound derivatives.

Another critical pathway implicated is the PI3K/Akt/mTOR pathway , which is frequently hyperactivated in many cancers. Inhibition of this pathway can disrupt cell growth, proliferation, and survival. While direct inhibition of PI3K or Akt by this compound derivatives is an area of active investigation, the crosstalk between the MAPK/ERK and PI3K/Akt pathways suggests that modulation of one can influence the other.

Structure-Activity Relationship (SAR):

The anticancer potency of these compounds is highly dependent on the nature and position of substituents on the scaffold.

Derivative Base Structure Substituent (R) Cancer Cell Line IC₅₀ (µM) Reference
2-(R-phenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole4-FluoroA549 (Lung)~25[14]
2-(R-phenylamino)-5-(aryl)-1,3,4-thiadiazole2-Trifluoromethyl (on phenylamino)MCF-7 (Breast)49.6[16]
2-(R-phenylamino)-5-(aryl)-1,3,4-thiadiazole2-Trifluoromethyl (on phenylamino)MDA-MB-231 (Breast)53.4[16]
5-(Aryl)-N-(R)-1,3,4-thiadiazol-2-amineN-Benzyl-5-(4-fluorophenyl)MDA-MB-231 (Breast)> Cisplatin[13]
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine-LoVo (Colon)2.44[17]
5-[2-(Benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine-MCF-7 (Breast)23.29[17]

Table 1: Selected Anticancer Activities of this compound Derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity [11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of approximately 8 x 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized this compound derivatives (e.g., from 1 to 100 µM) and incubate for a further 48 hours.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh medium containing MTT solution (typically 0.5 mg/mL) to each well. Incubate for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: Discard the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is calculated.

Antimicrobial Activity: A Broad-Spectrum Defense

The this compound scaffold is a cornerstone in the development of novel antimicrobial agents, exhibiting activity against a wide range of bacteria and fungi[2][15][18][19]. The increasing prevalence of drug-resistant pathogens has intensified the search for new antimicrobial compounds, and this heterocyclic system remains a promising starting point[2][15].

Mechanism of Action:

The antimicrobial activity of these derivatives is often attributed to the presence of the toxophoric =N-C-S- linkage[20]. More specific mechanisms that have been identified or proposed include:

  • Inhibition of DNA Gyrase: Some this compound derivatives have been designed and studied as potential inhibitors of bacterial DNA gyrase, an essential enzyme involved in DNA replication, thereby halting bacterial proliferation[1][6][11].

  • Inhibition of Ergosterol Biosynthesis: In fungi, the ergosterol biosynthesis pathway is a common target for antifungal drugs. Some thiadiazole derivatives have been shown to inhibit enzymes in this pathway, such as 14α-demethylase, leading to the disruption of the fungal cell membrane[21][22].

Structure-Activity Relationship (SAR):

The antimicrobial spectrum and potency are significantly influenced by the substituents on the thiadiazole ring.

Derivative Base Structure Substituent Microorganism MIC (µg/mL) Reference
2-(p-Chlorophenylamino)-5-(3-hydroxy-2-naphthyl)-1,3,4-thiadiazole-S. aureus62.5[7][23]
Tris-2,5-disubstituted 1,3,4-thiadiazole-S. pneumoniae, B. subtilis, S. aureus, P. aeruginosa, E. coli, K. pneumoniae8 - 31.25[7]
5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-amine derivativesFluorinated and Chlorinated compoundsS. aureus, B. subtilis20 - 28[23]
2-(1-Adamantylamino)-5-(p-chlorophenyl)-1,3,4-thiadiazolep-ChlorophenylB. subtilis, S. aureusGood activity[7]
Dihydropyrimidine substituted this compoundHydroxyl derivativesP. aeruginosa, S. aureus, E. coliModerate to good[7][23]

Table 2: Selected Antimicrobial Activities of this compound Derivatives.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Preparation of Antimicrobial Dilutions: Prepare a series of two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the diluted antimicrobial agent with the standardized bacterial or fungal suspension. Include a growth control well (inoculum without the compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

  • Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.

Antiviral, Anti-inflammatory, and Carbonic Anhydrase Inhibition

Beyond anticancer and antimicrobial activities, this compound derivatives have shown promise in several other therapeutic areas.

  • Antiviral Activity: A growing body of research has highlighted the potential of these compounds as antiviral agents, with activity reported against various viruses, including Human Immunodeficiency Virus (HIV), Influenza virus, and Human Cytomegalovirus (HCMV)[11][20][21]. The thiadiazole ring can act as a bioisostere of the pyrimidine ring found in nucleosides, potentially interfering with viral replication processes[20]. Some derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV[20].

  • Anti-inflammatory and Analgesic Activity: Numerous studies have reported the anti-inflammatory and analgesic properties of this compound derivatives[14][20]. Their mechanisms of action are often linked to the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

  • Carbonic Anhydrase Inhibition: The historical success of acetazolamide, a sulfonamide derivative of 1,3,4-thiadiazole, as a carbonic anhydrase inhibitor has spurred ongoing research in this area[1][5][24]. These inhibitors have applications in the treatment of glaucoma, epilepsy, and as diuretics[24]. The sulfonamide group is crucial for this activity, as it coordinates to the zinc ion in the active site of the carbonic anhydrase enzyme.

Conclusion and Future Perspectives

The this compound scaffold continues to be a remarkably fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives ensure its relevance in the ongoing quest for novel therapeutic agents.

Current research trends indicate a strong focus on elucidating the precise molecular mechanisms of action, particularly in the context of cancer and infectious diseases. The application of computational tools, such as molecular docking, is becoming increasingly integral to the rational design of more potent and selective inhibitors. Furthermore, the exploration of hybrid molecules, where the this compound core is combined with other pharmacologically active moieties, represents a promising strategy for developing multi-target drugs with potentially enhanced efficacy and reduced resistance.

As our understanding of the complex signaling pathways in various diseases deepens, the this compound scaffold is poised to provide a versatile platform for the development of the next generation of targeted therapies. The continued investigation of this privileged structure will undoubtedly lead to the discovery of new and improved treatments for a wide range of human ailments.

References

Methodological & Application

Application Note & Protocol: Synthesis of 2-Amino-1,3,4-thiadiazole from Thiosemicarbazide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Amino-1,3,4-thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a privileged heterocyclic scaffold that forms the core of numerous pharmacologically active compounds.[1] Its unique structural features, including its aromaticity and the presence of a toxophoric =N-C-S- linkage, contribute to its high in vivo stability and broad spectrum of biological activities.[2] Derivatives of 1,3,4-thiadiazole are extensively studied and have demonstrated significant potential as antimicrobial, antiviral, anticonvulsant, anti-inflammatory, and anticancer agents.[2][3][4]

Among its many derivatives, this compound serves as a critical and versatile building block in medicinal chemistry and drug development.[1][5] The reactive amino group provides a convenient handle for further synthetic elaboration, allowing for the creation of diverse libraries of compounds. This guide provides a detailed examination of the synthesis of this foundational molecule from thiosemicarbazide, offering both mechanistic insights and a field-proven experimental protocol for researchers and scientists.

Mechanistic Overview: The Cyclization of Thiosemicarbazide

The most common and efficient pathway to 2-amino-1,3,4-thiadiazoles is the acid-catalyzed cyclization of thiosemicarbazide with a compound that provides a single carbon atom.[6][7] Various reagents can serve as this "C1" source, including formic acid, orthoformate esters, and cyanogen bromide. The general mechanism involves two key stages: acylation of the thiosemicarbazide followed by an intramolecular cyclodehydration.[6]

The proposed mechanism when using a carboxylic acid (like formic acid) is as follows[7]:

  • Nucleophilic Attack: The terminal nitrogen of thiosemicarbazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acid.

  • Dehydration & Acyl Intermediate: This is followed by the elimination of a water molecule to form an acylthiosemicarbazide intermediate.

  • Intramolecular Cyclization: The sulfur atom, a potent nucleophile, attacks the carbonyl carbon of the newly formed amide.

  • Final Dehydration & Aromatization: A second dehydration step occurs, leading to the formation of the stable, aromatic 1,3,4-thiadiazole ring.

Strongly acidic and dehydrating conditions, often facilitated by reagents like concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃), are typically required to drive the reaction to completion.[6][8][9]

Mechanism_Thiadiazole_Synthesis Thiosemicarbazide Thiosemicarbazide AcylIntermediate Acylthiosemicarbazide Intermediate Thiosemicarbazide->AcylIntermediate 1. Nucleophilic Attack + H⁺, -H₂O FormicAcid Formic Acid (R-COOH) CyclizedIntermediate Cyclized Intermediate AcylIntermediate->CyclizedIntermediate 2. Intramolecular Cyclization Thiadiazole 2-Amino-5-R-1,3,4-thiadiazole CyclizedIntermediate->Thiadiazole 3. Dehydration -H₂O

Caption: General mechanism for the synthesis of 2-amino-1,3,4-thiadiazoles.

Experimental Guide: Synthesis via Formic Acid Cyclization

This section provides a detailed, step-by-step protocol for the synthesis of this compound using thiosemicarbazide and formic acid. This method is widely cited for its reliability and high yield.[6][10]

Materials and Equipment
Reagent/MaterialFormulaCAS No.SupplierNotes
ThiosemicarbazideCH₅N₃S79-19-6Sigma-AldrichPurity ≥ 99%
Formic AcidCH₂O₂64-18-6Fisher ScientificACS grade, ≥ 88%
Concentrated Hydrochloric AcidHCl7647-01-0VWRACS grade, ~37%
Concentrated Ammonia SolutionNH₄OH1336-21-6J.T. Baker~28-30% NH₃ basis
Deionized WaterH₂O7732-18-5-For work-up and recrystallization
IceH₂O (s)--For cooling bath
Equipment
50 mL Three-neck round-bottom flask
Magnetic stirrer and stir bar
Dropping funnel
Oil bath with temperature control
Condenser
Buchner funnel and filter flask
pH paper or pH meter
Beakers, Erlenmeyer flasks
Step-by-Step Protocol

Safety First: This reaction involves corrosive acids and bases and should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Reaction Setup:

    • Accurately weigh 5.00 g of thiosemicarbazide and place it into a 50 mL three-necked flask equipped with a magnetic stir bar.

    • Place the flask in an ice bath to cool.

    • Add 5.0 mL of formic acid to the flask at once while stirring. A thick slurry will form.

    • Causality: The initial cooling is crucial as the formation of the formyl intermediate can be exothermic.

  • Acid Catalyst Addition:

    • Fit a dropping funnel to the flask. Slowly add 6.0 mL of concentrated hydrochloric acid dropwise to the stirring slurry over 10-15 minutes.

    • Causality: Concentrated HCl acts as a catalyst and a dehydrating agent, promoting the cyclization reaction. Slow addition is necessary to control the reaction temperature.

  • Cyclization Reaction:

    • Once the addition is complete, remove the ice bath and transfer the flask to an oil bath preheated to 105-110 °C.

    • Fit a condenser to the flask and heat the reaction mixture with vigorous stirring for 4.5 to 5 hours.[10]

    • Reaction Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC). Prepare a solution of the crude reaction mixture and spot it against the thiosemicarbazide starting material. A suitable mobile phase is ethyl acetate/hexane (e.g., 7:3). The reaction is complete when the starting material spot is no longer visible.[10][11]

  • Work-up and Isolation:

    • After the reaction is complete, cool the flask to room temperature. The mixture will be a viscous, dark solution.

    • Carefully and slowly pour the cooled reaction mixture into a beaker containing crushed ice (~50 g).

    • Place the beaker in an ice bath and neutralize the solution by slowly adding concentrated ammonia solution. Stir continuously and monitor the pH. Add ammonia until the pH is between 8 and 9.[10]

    • Causality: Neutralization is critical. The product, this compound, is soluble in strong acid. Adjusting the pH to slightly basic deprotonates the molecule, causing it to precipitate out of the aqueous solution as a solid.

    • A white precipitate will form. Place the beaker in a refrigerator (4 °C) overnight to maximize crystal formation.[10]

  • Purification:

    • Collect the white crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals thoroughly with three portions of ice-cold water (3 x 15 mL) to remove any residual salts and impurities.

    • Recrystallization: Transfer the crude solid to a beaker and add a minimal amount of boiling deionized water to dissolve it completely. Allow the solution to cool slowly to room temperature and then place it in an ice bath to induce recrystallization.

    • Filter the purified white crystals, wash with a small amount of ice-cold water, and dry them under vacuum to a constant weight. A typical yield is around 90%.[10]

Experimental_Workflow Start 1. Reactants Thiosemicarbazide + Formic Acid + HCl (catalyst) Reaction 2. Reaction Heat at 105-110 °C for 5h Monitor via TLC Start->Reaction Workup 3. Work-up Cool & Neutralize with NH₄OH (pH 8-9) Precipitation Reaction->Workup Isolation 4. Isolation Filter crude product Wash with cold H₂O Workup->Isolation Purification 5. Purification Recrystallize from hot H₂O Isolation->Purification Final 6. Final Product Dry under vacuum Characterize (MP, NMR, IR, MS) Purification->Final

Caption: Experimental workflow for the synthesis of this compound.

Product Characterization and Validation

Confirming the identity and purity of the final product is a non-negotiable step in synthesis. The following data are typical for pure this compound.

AnalysisExpected Result
Appearance White to off-white crystalline solid.[10]
Melting Point 198-201 °C.[10]
FT-IR (KBr, cm⁻¹)~3265, 3081 (N-H stretch), ~1634 (C=N stretch), ~1056 (C-S stretch).[12]
¹H NMR (DMSO-d₆, ppm)δ ~8.4 (s, 1H, C5-H), δ ~7.1 (s, 2H, -NH₂).[12][13]
¹³C NMR (DMSO-d₆, ppm)δ ~168 (C2-NH₂), δ ~145 (C5-H).
Mass Spec. (EI)m/z: 101.01 (M⁺).[10]

Conclusion

The acid-catalyzed cyclization of thiosemicarbazide provides a robust, high-yielding, and reliable method for producing this compound. This protocol, grounded in established chemical principles, offers researchers a clear pathway to synthesize this invaluable heterocyclic scaffold. The resulting compound is a cornerstone intermediate, primed for further derivatization in the pursuit of novel therapeutic agents and advanced materials.

References

Application Notes & Protocols: Leveraging the 2-Amino-1,3,4-Thiadiazole Scaffold for Novel Antimicrobial Agent Development

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Confronting the Challenge of Antimicrobial Resistance

The relentless rise of pathogenic microorganisms resistant to conventional therapies presents a formidable challenge to global health.[1][2] As bacteria and fungi evolve mechanisms to evade existing drugs, the need for novel chemical scaffolds that can serve as the foundation for new, effective antimicrobial agents is more urgent than ever.[1][3] Within the realm of medicinal chemistry, heterocyclic compounds are of paramount importance, and the 1,3,4-thiadiazole ring, in particular, has been identified as a "privileged scaffold."[4][5] This is due to its metabolic stability, low toxicity in vertebrates, and its ability to engage in crucial biological interactions.[6]

This guide focuses specifically on the 2-amino-1,3,4-thiadiazole moiety. The presence of a reactive amino group at the C2 position provides a versatile handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR).[2][7] Furthermore, the thiadiazole ring acts as a bioisostere for other key biological structures and possesses a unique electronic profile, functioning as a hydrogen-binding domain and a two-electron donor system, which are critical for molecular recognition and interaction with biological targets.[4][6]

These application notes provide field-proven, detailed protocols for the synthesis, characterization, and antimicrobial evaluation of novel agents derived from this promising scaffold, designed to empower researchers in the vanguard of infectious disease drug discovery.

Part 1: Synthesis of this compound Derivatives

A robust and widely adopted synthetic strategy for creating a diverse library of this compound derivatives proceeds through a two-step sequence: the formation of a thiosemicarbazone intermediate, followed by an oxidative cyclization reaction.[8][9] This approach is favored for its reliability and the accessibility of starting materials.

Logical Synthesis Workflow

The overall synthetic pathway is illustrated below. This process begins with the condensation of an aromatic aldehyde with thiosemicarbazide, followed by an iron-mediated oxidative ring closure to yield the target heterocyclic scaffold.

G cluster_0 Step 1: Thiosemicarbazone Formation cluster_1 Step 2: Oxidative Cyclization A Aromatic Aldehyde (R-CHO) C Thiosemicarbazone Intermediate A->C Reflux in Ethanol + Glacial Acetic Acid (cat.) B Thiosemicarbazide B->C D 2-Amino-5-aryl-1,3,4-thiadiazole (Final Product) C_ref Thiosemicarbazone Intermediate C_ref->D FeNH₄(SO₄)₂·12H₂O in H₂O, Sonication/Heat MIC_Workflow A Prepare Standardized Microbial Inoculum (e.g., 0.5 McFarland) D Inoculate Wells with Microbial Suspension A->D B Prepare Stock Solution of Test Compound in DMSO C Perform 2-Fold Serial Dilutions of Compound in 96-Well Plate (e.g., 256 to 0.5 µg/mL) B->C C->D F Incubate Plates (e.g., 37°C for 24h) D->F E Add Control Wells: - Positive Control (Microbe + Broth) - Negative Control (Broth Only) - Vehicle Control (Microbe + DMSO) - Drug Control (Ciprofloxacin) E->F G Visually Inspect for Turbidity and Determine MIC F->G H MIC = Lowest Concentration with No Visible Growth G->H

References

Application Notes and Protocols for the Development of Antiviral Drugs Utilizing the 2-Amino-1,3,4-Thiadiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Antiviral Drug Discovery

The relentless challenge of emerging and drug-resistant viral infections necessitates a continuous search for novel therapeutic agents. Within the landscape of medicinal chemistry, the 2-amino-1,3,4-thiadiazole moiety has emerged as a "privileged scaffold"[1]. This heterocycle is a bioisostere of pyrimidine, a fundamental component of nucleosides, which may contribute to its inherent antiviral potential[2]. Its derivatives have demonstrated a broad spectrum of pharmacological activities, and the reactivity of the amino group provides a versatile handle for chemical modification, allowing for the generation of diverse compound libraries[3]. This guide provides a comprehensive overview and detailed protocols for researchers engaged in the development of antiviral drugs based on the this compound core structure. We will delve into the synthesis of representative derivatives and outline robust methodologies for evaluating their antiviral efficacy and cytotoxicity.

Chemical Synthesis of this compound Derivatives

The synthesis of this compound derivatives is a critical first step in the drug discovery pipeline. A common and effective method involves the oxidative cyclization of thiosemicarbazones, which are themselves readily prepared from the condensation of thiosemicarbazide with various aldehydes or ketones. Another prevalent method is the dehydrative cyclization of thiosemicarbazides using reagents like phosphorus oxychloride[4].

Below is a generalized workflow for the synthesis of this compound derivatives, followed by a specific, detailed protocol for the synthesis of a 2-amino-5-aryl-1,3,4-thiadiazole derivative.

Synthesis_Workflow cluster_reactants Starting Materials cluster_synthesis Synthesis A Aryl/Alkyl Aldehyde or Ketone C Condensation to form Thiosemicarbazone A->C B Thiosemicarbazide B->C D Oxidative Cyclization (e.g., FeCl3) C->D E 2-Amino-5-substituted- 1,3,4-thiadiazole D->E F Purification (Recrystallization/Chromatography) E->F G Characterization (NMR, IR, Mass Spec) F->G

Caption: General workflow for the synthesis of this compound derivatives.

Protocol: Synthesis of 2-Amino-5-aryl-1,3,4-thiadiazoles

This protocol describes a two-step synthesis of 2-amino-5-aryl-1,3,4-thiadiazoles, a class of compounds that has shown promising antiviral activity.

Part 1: Synthesis of Thiosemicarbazone Intermediate

  • Reaction Setup: In a 250 mL round-bottom flask, dissolve the desired aromatic aldehyde (0.1 mol) in warm ethanol (150 mL).

  • Addition of Thiosemicarbazide: Prepare a solution of thiosemicarbazide (0.1 mol) in hot water (150 mL) and add it to the aldehyde solution with continuous stirring.

  • Precipitation: Continue stirring the mixture. The thiosemicarbazone product will precipitate out of the solution.

  • Isolation and Purification: Filter the precipitate, wash with cold 50% ethanol, and recrystallize from ethanol to obtain the pure thiosemicarbazone intermediate.

Part 2: Oxidative Cyclization to 2-Amino-5-aryl-1,3,4-thiadiazole

  • Reaction Mixture: Suspend the synthesized thiosemicarbazone (0.025 mol) in 150 mL of distilled water in a 500 mL beaker.

  • Oxidizing Agent: Add ferric chloride (FeCl₃) (0.05 mol) to the suspension.

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, filter the mixture and wash the solid with water.

  • Purification: Recrystallize the crude product from ethanol to yield the pure 2-amino-5-aryl-1,3,4-thiadiazole derivative.

In Vitro Evaluation of Antiviral Activity

Once a library of this compound derivatives has been synthesized and characterized, the next crucial step is to assess their antiviral activity and cytotoxicity. A well-designed screening cascade is essential for identifying promising lead compounds.

Antiviral_Screening_Workflow A Synthesized this compound Derivatives Library B Primary Screening: Cytotoxicity Assay (e.g., MTT) A->B C Primary Screening: Antiviral Assay (e.g., CPE Inhibition) A->C D Data Analysis: Calculate CC50 and EC50 B->D C->D E Calculate Selectivity Index (SI) SI = CC50 / EC50 D->E F Hit Identification (High SI) E->F G Secondary Screening: Confirmatory Assays (e.g., Plaque Reduction) F->G H Mechanism of Action Studies (e.g., Enzyme Inhibition Assays) G->H I Lead Compound H->I

Caption: Workflow for in vitro antiviral screening of synthesized compounds.

Protocol: Cytotoxicity Assay (MTT Assay)

It is imperative to determine the cytotoxicity of the synthesized compounds to ensure that any observed antiviral effect is not due to the death of the host cells. The MTT assay is a widely used colorimetric method for assessing cell viability.

  • Cell Seeding: Seed a suitable host cell line (e.g., Vero, MDCK, MT-4) in a 96-well plate at a density that will result in a confluent monolayer after 24 hours of incubation.

  • Compound Preparation: Prepare serial dilutions of the test compounds in cell culture medium. A typical starting concentration is 100 µM.

  • Treatment: Remove the growth medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a "cells only" control (medium without compound) and a "medium only" control (no cells).

  • Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (typically 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of isopropanol and HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50% compared to the untreated control.

Protocol: Antiviral Assay (Cytopathic Effect Inhibition Assay)

The cytopathic effect (CPE) inhibition assay is a common method for screening compounds for antiviral activity against viruses that cause visible damage to host cells.

  • Cell Preparation: Prepare a confluent monolayer of a susceptible cell line in a 96-well plate as described for the MTT assay.

  • Compound and Virus Preparation: Prepare serial dilutions of the test compounds in infection medium (low serum concentration). Prepare a viral stock at a concentration that will cause complete CPE in the virus control wells within the assay period.

  • Infection and Treatment: Remove the growth medium from the cells and add 50 µL of the compound dilutions to the wells. Then, add 50 µL of the virus suspension to each well, except for the cell control wells (which receive only medium). Include a virus control (cells and virus, no compound).

  • Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ incubator until CPE is complete in the virus control wells (typically 2-4 days).

  • Visualization and Quantification: Observe the wells under a microscope to assess the inhibition of CPE. For a quantitative result, the cell viability can be measured using a dye such as neutral red or by performing an MTT assay as described above.

  • Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits the viral CPE by 50%.

Protocol: Plaque Reduction Assay

For a more quantitative measure of antiviral activity, a plaque reduction assay can be performed on "hit" compounds identified from the primary screen.

  • Cell Seeding: Seed a susceptible cell line in 6-well or 12-well plates to form a confluent monolayer.

  • Compound and Virus Incubation: Prepare serial dilutions of the test compound. In separate tubes, incubate a known titer of the virus (e.g., 100 plaque-forming units) with each compound dilution for 1 hour at 37°C.

  • Infection: Wash the cell monolayers with PBS and then infect them with the virus-compound mixtures for 1 hour at 37°C to allow for viral adsorption.

  • Overlay: After the adsorption period, remove the inoculum and overlay the cell monolayer with a semi-solid medium (e.g., containing agarose or methylcellulose) containing the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ incubator for a duration that allows for plaque formation (typically 2-5 days).

  • Plaque Visualization: After incubation, fix the cells (e.g., with 10% formalin) and stain them with a dye such as crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀.

Mechanism of Action Studies

For lead compounds with a high selectivity index, further studies are necessary to elucidate their mechanism of action. These assays are target-specific and depend on the virus being studied.

  • HIV Reverse Transcriptase (RT) Inhibition Assay: This assay measures the ability of a compound to inhibit the activity of HIV RT, a key enzyme in the viral replication cycle. Kits for performing this assay are commercially available.

  • Influenza Neuraminidase (NA) Inhibition Assay: This assay determines if a compound can inhibit the activity of influenza neuraminidase, an enzyme crucial for the release of new viral particles from infected cells. This is often a fluorescence-based assay using a substrate like MUNANA.

Data Presentation and Interpretation

The results of the cytotoxicity and antiviral assays should be presented in a clear and concise manner. A summary table is an effective way to compare the activity of different compounds.

Compound IDCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)
Example-1 >1005.2>19.2
Example-2 85.612.86.7
Example-3 92.32.144.0
Positive Control >1000.5>200

A higher selectivity index indicates a more promising compound, as it suggests that the antiviral activity is not due to general cytotoxicity. Compounds with a high SI should be prioritized for further development, including secondary screening and mechanism of action studies.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel antiviral agents. By following the systematic approach of synthesis, cytotoxicity testing, and antiviral screening outlined in these application notes, researchers can effectively identify and characterize promising lead compounds. The detailed protocols provided herein serve as a practical guide for scientists in the field of antiviral drug discovery.

References

Application Notes & Protocols for the Evaluation of 2-Amino-1,3,4-thiadiazole Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 2-Amino-1,3,4-thiadiazole Scaffold

The 1,3,4-thiadiazole ring is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to the diverse pharmacological activities of its derivatives.[1][2][3] Among its isomers, the this compound core structure has emerged as a particularly promising foundation for the development of novel anticancer agents.[1] This is largely attributed to its role as a bioisostere of pyrimidine, a fundamental component of nucleic acids, which allows these derivatives to potentially interfere with DNA replication and other critical cellular processes in cancer cells.[4][5][6] The mesoionic character of the thiadiazole ring facilitates the crossing of cellular membranes, enabling these compounds to interact effectively with various biological targets.[2][6][7] This guide provides an in-depth overview of the mechanisms of action and detailed protocols for evaluating the anticancer potential of this important class of compounds.

Part 1: Mechanisms of Anticancer Action

This compound derivatives exert their anticancer effects through a variety of mechanisms, often by targeting key proteins that are dysregulated in cancer. Understanding these mechanisms is crucial for rational drug design and for selecting the appropriate assays for evaluation.

Enzyme Inhibition: A Primary Strategy

Many derivatives function by inhibiting enzymes that are critical for tumor growth, proliferation, and survival.

  • Kinase Inhibition: Cancer is often driven by aberrant signaling pathways controlled by protein kinases. Thiadiazole derivatives have been successfully designed to target several key kinases:

    • VEGFR-2: Vascular Endothelial Growth Factor Receptor-2 is a primary driver of angiogenesis, the formation of new blood vessels essential for tumor growth. Several thiadiazole compounds show potent VEGFR-2 inhibitory activity, comparable to reference drugs like Sorafenib.[8][9][10]

    • EGFR: Epidermal Growth Factor Receptor is frequently overexpressed in various cancers. Certain thiadiazole derivatives have been developed as potential inhibitors of both wild-type and mutant forms of EGFR.[4][5]

    • ERK Pathway: The Extracellular signal-Regulated Kinase (ERK) pathway is a downstream component of many oncogenic signals. Some compounds, like 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), have been shown to inhibit the activation of ERK1/2, leading to reduced proliferation.[11][12]

kinase_inhibition_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Transcription Factors (e.g., CREB) ERK->Transcription Thiadiazole This compound Derivative Thiadiazole->RTK Thiadiazole->ERK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Transcription->Proliferation cell_cycle_workflow start 1. Seed & Treat Cells (e.g., 24-48h) harvest 2. Harvest Cells (Trypsinize/Scrape) start->harvest wash1 3. Wash with PBS harvest->wash1 fix 4. Fix in Cold 70% Ethanol (Dropwise while vortexing) wash1->fix store Store at -20°C (≥ 2 hours to overnight) fix->store wash2 5. Wash with PBS store->wash2 stain 6. Stain with PI/RNase A Solution (30 min, dark) wash2->stain acquire 7. Acquire on Flow Cytometer (≥ 10,000 events) stain->acquire analyze 8. Analyze Data (Generate DNA histogram) acquire->analyze apoptosis_workflow start 1. Seed & Treat Cells harvest 2. Harvest Cells (Include supernatant) start->harvest wash 3. Wash Twice with Cold PBS harvest->wash resuspend 4. Resuspend in 1X Binding Buffer (~1x10^6 cells/mL) wash->resuspend stain 5. Add Annexin V-FITC & PI (to 100µL cell suspension) resuspend->stain incubate 6. Incubate 15-20 min (Room Temp, Dark) stain->incubate add_buffer 7. Add 400µL 1X Binding Buffer incubate->add_buffer acquire 8. Analyze by Flow Cytometry (Within 1 hour) add_buffer->acquire

References

Application of 2-Amino-1,3,4-thiadiazole in Corrosion Inhibition: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Corrosion Inhibition

Corrosion, the gradual degradation of materials by chemical or electrochemical reactions with their environment, poses a significant threat to the longevity and reliability of metallic structures across various industries. The economic and safety implications of unchecked corrosion are substantial, necessitating the development of effective protective strategies. Among these, the use of organic corrosion inhibitors is a cornerstone of modern materials science. These molecules function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.

This guide focuses on a particularly promising class of organic inhibitors: 2-Amino-1,3,4-thiadiazole and its derivatives. The unique molecular structure of these compounds, featuring a five-membered heterocyclic ring containing nitrogen and sulfur atoms, as well as an amino group, makes them exceptionally effective at mitigating corrosion on a variety of metals, including steel, copper, and aluminum, particularly in acidic environments.[1][2][3] This document provides a comprehensive overview of the application of this compound as a corrosion inhibitor, detailing its mechanism of action and providing robust experimental protocols for its evaluation.

Mechanism of Corrosion Inhibition by this compound

The efficacy of this compound as a corrosion inhibitor stems from its ability to strongly adsorb onto the metal surface, creating a protective film that isolates the metal from the corrosive medium.[2] This adsorption is a complex process involving multiple interaction modes:

  • Chemisorption: The heteroatoms (nitrogen and sulfur) in the thiadiazole ring possess lone pairs of electrons, which can be shared with the vacant d-orbitals of the metal atoms, forming coordinate covalent bonds.[2][4] This strong chemical bond is a primary contributor to the robust and stable protective layer.

  • Physisorption: In acidic solutions, the inhibitor molecule can become protonated. The resulting cationic species can then be electrostatically attracted to the negatively charged metal surface (at potentials negative to the potential of zero charge).

  • π-Electron Interactions: The aromatic nature of the thiadiazole ring allows for interaction between its π-electrons and the metal surface, further strengthening the adsorption.[5]

The combination of these interactions leads to the formation of a dense, well-adhered inhibitor film that blocks both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process.[6] Consequently, this compound and its derivatives are often classified as mixed-type inhibitors.[6][7]

Visualizing the Inhibition Mechanism

The following diagram illustrates the proposed mechanism of action for this compound on a metal surface in an acidic environment.

Corrosion_Inhibition_Mechanism cluster_surface Metal Surface H+ H⁺ Metal Metal (e.g., Fe) H+->Metal Cathodic Reaction (inhibited) Cl- Cl⁻ Cl-->Metal Anodic Reaction (inhibited) Inhibitor This compound Inhibitor->Metal Adsorption (Chemisorption & Physisorption)

Caption: Corrosion inhibition by this compound.

Experimental Evaluation of Inhibitor Performance: Protocols and Data Interpretation

A multi-faceted approach is essential for the comprehensive evaluation of a corrosion inhibitor. This section details the core experimental techniques and provides step-by-step protocols.

Gravimetric (Weight Loss) Method

This classical and straightforward method provides a direct measure of the corrosion rate.

Protocol:

  • Specimen Preparation:

    • Cut metal coupons to a standard size (e.g., 2.5 cm x 2.0 cm x 0.1 cm).

    • Mechanically polish the coupons with successively finer grades of emery paper (e.g., 200, 400, 600, 800, 1000, and 1200 grit) to achieve a smooth, uniform surface.

    • Degrease the coupons with a suitable solvent (e.g., acetone), rinse with deionized water, and dry thoroughly.[8]

    • Accurately weigh each coupon to four decimal places (W_initial).

  • Immersion Test:

    • Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound.

    • Immerse the pre-weighed coupons in the test solutions for a specified duration (e.g., 6, 12, 24 hours) at a constant temperature.[8]

  • Post-Immersion Analysis:

    • Carefully remove the coupons from the solutions.

    • Clean the coupons to remove corrosion products (e.g., using a soft brush in a solution of 20% NaOH containing 200 g/L of zinc dust).

    • Rinse with deionized water, dry, and re-weigh (W_final).

Data Analysis:

  • Corrosion Rate (CR): CR (g/m²h) = (W_initial - W_final) / (A * t) where A is the surface area of the coupon and t is the immersion time.

  • Inhibition Efficiency (IE%): IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.[9]

Table 1: Example Weight Loss Data for Mild Steel in 1 M HCl

Inhibitor Conc. (mM)Immersion Time (h)Weight Loss (mg)Corrosion Rate (g/m²h)Inhibition Efficiency (%)
0 (Blank)24150.20.2503-
0.12445.10.075270.0
0.52418.00.030088.0
1.0249.00.015094.0
Electrochemical Techniques

Electrochemical methods offer rapid and detailed insights into the corrosion process and the inhibitor's mode of action. A standard three-electrode cell is used, comprising a working electrode (the metal specimen), a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum or graphite).[10]

a) Potentiodynamic Polarization (PDP)

This technique measures the current response of the working electrode as its potential is scanned.

Protocol:

  • Cell Setup: Assemble the three-electrode cell with the metal specimen as the working electrode, immersed in the test solution.

  • Stabilization: Allow the open-circuit potential (OCP) to stabilize for a period of time (e.g., 30-60 minutes).

  • Polarization Scan: Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).

  • Data Acquisition: Record the resulting current density as a function of the applied potential.

Data Analysis:

  • The corrosion potential (E_corr) and corrosion current density (i_corr) are determined by extrapolating the linear Tafel regions of the anodic and cathodic curves to their intersection.

  • A significant decrease in i_corr in the presence of the inhibitor indicates effective corrosion inhibition.

  • The shift in E_corr can suggest the inhibitor type:

    • Anodic shift (> 85 mV): Anodic inhibitor

    • Cathodic shift (> 85 mV): Cathodic inhibitor

    • Minor shift (< 85 mV): Mixed-type inhibitor[11]

  • Inhibition Efficiency (IE%): IE% = [(i_corr_blank - i_corr_inhibitor) / i_corr_blank] * 100

b) Electrochemical Impedance Spectroscopy (EIS)

EIS is a powerful non-destructive technique that probes the properties of the electrode/electrolyte interface.

Protocol:

  • Cell Setup and Stabilization: Same as for PDP.

  • Impedance Measurement: Apply a small amplitude AC potential signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz) at the OCP.

  • Data Acquisition: Measure the impedance response of the system.

Data Analysis:

  • Data is typically presented as Nyquist and Bode plots.

  • The Nyquist plot for an inhibited system often shows a larger semicircle compared to the blank, indicating an increase in the charge transfer resistance (R_ct). A larger R_ct value signifies slower corrosion.

  • The data is fitted to an equivalent electrical circuit (EEC) model to quantify parameters like R_ct and the double-layer capacitance (C_dl).

  • Inhibition Efficiency (IE%): IE% = [(R_ct_inhibitor - R_ct_blank) / R_ct_inhibitor] * 100

Experimental Workflow Visualization

The following diagram outlines the typical workflow for evaluating a corrosion inhibitor.

Experimental_Workflow A Specimen Preparation (Polishing, Cleaning, Weighing) C Gravimetric Analysis (Weight Loss) A->C D Electrochemical Analysis (PDP, EIS) A->D E Surface Characterization (SEM, AFM, XPS) A->E B Solution Preparation (Corrosive media +/- Inhibitor) B->C B->D F Data Analysis & Interpretation C->F D->F E->F G Conclusion on Inhibitor Performance F->G

References

Application Notes & Protocols: 2-Amino-1,3,4-thiadiazole as a Versatile Ligand for Bioactive Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The 2-amino-1,3,4-thiadiazole (ATD) scaffold is a cornerstone in medicinal chemistry, recognized for its intrinsic biological activities and its exceptional capacity as a ligand for coordinating with various metal ions.[1][2][3] The resulting metal complexes often exhibit significantly enhanced pharmacological properties compared to the free ligand, a phenomenon attributed to the principles of chelation theory.[4] This guide provides an in-depth exploration of ATD's coordination chemistry, offering detailed, field-proven protocols for the synthesis of the ligand and its metal complexes, comprehensive characterization methodologies, and standardized assays for evaluating their biological applications, particularly as antimicrobial agents.

Section 1: The Ligand - Understanding this compound (ATD)

The utility of ATD as a ligand stems from its unique electronic and structural features. It is a five-membered heterocyclic compound containing multiple donor atoms (two nitrogen atoms and one sulfur atom), making it a versatile building block for coordination chemistry.[5][6]

Physicochemical Properties

A clear understanding of the ligand's basic properties is the first step in any synthesis protocol.

PropertyValueReference
Molecular Formula C₂H₃N₃S[7]
Molecular Weight 101.13 g/mol [7]
CAS Number 4005-51-0[7]
Appearance White to off-white crystalline powder[7]
Melting Point 198-201 °C[7]
Solubility Soluble in DMSO, DMF; sparingly soluble in hot water[4][8]
Tautomerism and Coordination Sites: The Key to Versatility

ATD can exist in two tautomeric forms: the amino and the imino form. The amino form is generally considered to be the more stable tautomer.[9] This equilibrium is crucial as it dictates the potential coordination sites. The primary donor atoms available for metal chelation are the exocyclic amino nitrogen (N6), the heterocyclic nitrogen at position 3 (N3), and the heterocyclic sulfur atom (S1). This multi-donor capability allows ATD to act as a monodentate or a bidentate chelating agent.

Caption: Tautomeric forms of ATD and potential metal coordination sites.

Section 2: Synthesis Protocols

The following protocols are designed to be self-validating, with integrated characterization steps to ensure the purity and identity of the synthesized compounds.

Protocol 1: Synthesis of this compound (ATD) Ligand

This protocol is adapted from a well-established method involving the cyclization of thiosemicarbazide.[7][10][11]

Principle: Thiosemicarbazide is acylated by an acid (e.g., formic acid) and then undergoes acid-catalyzed cyclodehydration to form the 1,3,4-thiadiazole ring.

Materials:

  • Thiosemicarbazide

  • Formic acid (98%)

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Ammonia solution

  • Ice, Distilled water

  • 50 mL three-necked flask, magnetic stirrer, ice bath, oil bath, reflux condenser

  • TLC plates (Silica gel 60 F254), appropriate solvent system (e.g., Ethyl Acetate/Hexane)

Procedure:

  • Reaction Setup: Accurately weigh 5.0 g of thiosemicarbazide and place it in a 50 mL three-necked flask equipped with a magnetic stirrer.

  • Initial Reaction: In an ice bath, add 5.0 mL of formic acid to the flask while stirring. A slurry will form.

  • Acid Catalysis: Slowly add 6.0 mL of concentrated HCl dropwise to the slurry under continuous cooling and stirring.

  • Cyclization: Transfer the flask to a preheated oil bath at 105-110 °C and reflux with stirring for 4.5-5.0 hours.

  • Progress Monitoring (Causality): The reaction progress must be monitored to ensure complete consumption of the starting material. This is a critical self-validating step. Use Thin-Layer Chromatography (TLC) to check for the disappearance of the thiosemicarbazide spot.

  • Work-up and Precipitation: After the reaction is complete, cool the flask to room temperature. Carefully adjust the pH of the solution to 8-9 using concentrated ammonia in an ice bath. This neutralizes the acid and precipitates the product.

  • Isolation and Purification: Refrigerate the mixture overnight to maximize crystal formation. Filter the white precipitate, wash it three times with ice-cold water, and then recrystallize from distilled water to obtain the pure product.

  • Validation: Dry the final product and record the yield. Confirm the identity and purity using IR, NMR, and Mass Spectrometry as described below.[7]

Protocol 2: General Synthesis of ATD-Metal(II) Complexes

This procedure provides a general framework for synthesizing complexes with divalent transition metals like Cu(II), Co(II), and Ni(II).[4][5]

Principle: A metal salt solution is reacted with a solution of the ATD ligand, typically in a 1:2 metal-to-ligand molar ratio. The complex precipitates upon heating or changing solvent polarity.

Materials:

  • Synthesized this compound (ATD)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O)

  • Ethanol or Methanol

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) if solubility is an issue

  • 250 mL round-bottomed flask, water bath, magnetic stirrer

Procedure:

  • Ligand Solution: Dissolve 2 mmol of ATD in a suitable solvent (e.g., 20 mL of ethanol). Gentle heating may be required.

  • Metal Salt Solution: In a separate beaker, dissolve 1 mmol of the metal(II) salt in the same solvent (e.g., 10 mL of ethanol).

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • Reaction: Heat the resulting mixture in a water bath at 60-70 °C for approximately 30-60 minutes. A change in color and the formation of a precipitate typically indicate complex formation.[4]

  • Isolation: Cool the mixture to room temperature. Collect the precipitate by filtration, wash it with small portions of cold ethanol to remove any unreacted starting materials, and then wash with diethyl ether.

  • Drying: Dry the complex in a desiccator over anhydrous CaCl₂. Record the yield, color, and melting/decomposition point.

Caption: General workflow for the synthesis of ATD-metal complexes.

Section 3: Physicochemical Characterization of Complexes

Characterization is a mandatory step to confirm coordination and elucidate the structure of the newly synthesized complexes. This process serves as the ultimate validation of the synthesis protocols.

Spectroscopic Analysis: The Fingerprint of Coordination

Comparing the spectra of the free ligand with that of the metal complex provides definitive evidence of coordination.

A. FT-IR Spectroscopy:

  • Causality: When the ligand coordinates to a metal ion, the electron density around the donor atoms changes, causing shifts in the vibrational frequencies of associated bonds.

  • Key Observational Points:

    • N-H Stretching: The ν(N-H) bands of the amino group in the free ligand (around 3300-3100 cm⁻¹) may shift to lower wavenumbers in the complex, indicating the involvement of the amino nitrogen in coordination.

    • C=N Stretching: The heterocyclic ν(C=N) band (approx. 1630 cm⁻¹) is expected to shift, confirming the participation of a ring nitrogen atom in the M-N bond.[12]

    • New Bands: The appearance of new, weak bands in the far-IR region (below 600 cm⁻¹) can be assigned to ν(M-N) and ν(M-S) vibrations, providing direct evidence of coordination.[6]

B. UV-Visible Spectroscopy:

  • Causality: This technique provides information about the electronic transitions within the complex, which are indicative of its geometry.

  • Interpretation:

    • Intra-ligand Transitions: Bands corresponding to π→π* and n→π* transitions within the ATD ligand are typically observed.

    • d-d Transitions: For transition metal complexes, weak absorption bands in the visible region correspond to d-d electronic transitions. The position and number of these bands can help assign the geometry (e.g., octahedral, tetrahedral, or square planar).[4][8]

    • Charge Transfer Bands: Ligand-to-metal (LMCT) or metal-to-ligand (MLCT) charge transfer bands may also appear, usually with high intensity.

TechniqueFree Ligand (ATD)M-ATD ComplexRationale for Change
FT-IR (cm⁻¹) ν(N-H) ~3200Shift to lower νInvolvement of NH₂ in coordination
ν(C=N) ~1630Shift in νInvolvement of ring N in coordination
-New bands ~400-600Formation of M-N / M-S bonds
UV-Vis (nm) π→π, n→π bandsBands shiftAlteration of ligand orbitals upon chelation
No d-d bandsNew bands in visible regionElectronic transitions in metal d-orbitals
Other Essential Analytical Techniques
  • Molar Conductance: Measured in a solvent like DMF or DMSO, this helps determine if the anions (e.g., Cl⁻) are inside or outside the coordination sphere. Low values suggest non-electrolytic complexes, while high values indicate ionic complexes.[4]

  • Magnetic Susceptibility: This measurement determines the magnetic moment of the complex, which is used to deduce the number of unpaired electrons and infer the geometry of the complex (e.g., distinguishing between square planar and tetrahedral Ni(II)).[4]

  • Elemental Analysis (C, H, N, S): Provides the empirical formula of the complex, allowing for the confirmation of the metal-to-ligand stoichiometry.

Section 4: Applications in Antimicrobial Drug Development

Metal complexes of ATD are widely reported to possess significant antimicrobial activity, often exceeding that of the parent ligand.[1][2][13]

Mechanism of Action: Chelation Theory

The enhanced biological activity is often explained by Tweedy's chelation theory. Chelation reduces the polarity of the metal ion, which increases the lipophilicity of the complex. This enhanced lipophilicity facilitates the complex's penetration through the lipid layers of microbial cell membranes, allowing it to interfere with essential cellular processes.

Protocol 3: In Vitro Antimicrobial Screening (Disc Diffusion Method)

This is a standard, reliable method for preliminary screening of antimicrobial activity.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and Fungal strains (e.g., Candida albicans)

  • Nutrient Agar (for bacteria), Sabouraud Dextrose Agar (for fungi)

  • Sterile Petri dishes, sterile filter paper discs (6 mm)

  • Solutions of synthesized complexes and free ligand in DMSO (e.g., 1 mg/mL)

  • Standard antibiotic/antifungal drug (e.g., Ciprofloxacin, Fluconazole)

  • DMSO (Negative control)

Procedure:

  • Media Preparation: Prepare and sterilize the appropriate agar medium and pour it into sterile Petri dishes. Allow the agar to solidify.

  • Inoculation: Prepare a microbial inoculum of the test organism and evenly spread it over the surface of the agar plate using a sterile swab.

  • Disc Application: Impregnate sterile filter paper discs with a known concentration of the test compound solution. Allow the solvent to evaporate.

  • Placement: Place the impregnated discs, along with a positive control (standard drug) and a negative control (DMSO), on the surface of the inoculated agar plates.

  • Incubation: Incubate the bacterial plates at 37 °C for 24 hours and the fungal plates at 28 °C for 48-72 hours.

  • Data Collection: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone indicates greater antimicrobial activity.

  • Validation: The experiment should be performed in triplicate for statistical validity. The activity of the complexes should be compared against both the free ligand and the standard drug.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

For promising compounds identified in the disc diffusion assay, a more quantitative MIC test should be performed to determine the lowest concentration of the compound that inhibits visible microbial growth.

CompoundS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
ATD Ligand >100>100>100
[Cu(ATD)₂Cl₂] 12.52550
[Co(ATD)₂Cl₂] 255050
[Ni(ATD)₂Cl₂] 5050>100
Ciprofloxacin 6.256.25N/A
Note: The data in this table is representative and compiled for illustrative purposes based on trends observed in the literature.[1][2][13][14]

References

Introduction: The Versatility of the 2-Amino-1,3,4-thiadiazole Scaffold in Sensing

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of 2-Amino-1,3,4-thiadiazole in the Development of Advanced Sensors

The this compound (ATD) moiety is a five-membered heterocyclic ring system that has garnered significant attention not only for its broad pharmacological activities but also as a highly versatile scaffold for the development of chemical and biological sensors.[1][2][3][4][5] Its utility in sensor design is rooted in a unique combination of structural and electronic properties. The thiadiazole ring is electron-rich, aromatic, and stable, while the exocyclic amino group at the 2-position provides a reactive handle for synthetic modification.[1][5] This allows for the strategic attachment of various recognition units (receptors) to create tailored sensors for a multitude of analytes.

The core principles behind ATD-based sensors lie in its ability to:

  • Act as an Efficient Ligand: The nitrogen and sulfur heteroatoms can effectively coordinate with metal ions, forming stable complexes.[6]

  • Serve as a Signaling Unit: The ATD core and its derivatives often possess inherent photophysical or electrochemical properties that are modulated upon interaction with a target analyte.[7][8]

  • Enable Facile Functionalization: The primary amine group is readily derivatized, enabling the covalent linkage of moieties designed to selectively bind specific ions, molecules, or biomolecules.[1][2]

This guide provides an in-depth exploration of the application of ATD in fluorescent, colorimetric, and electrochemical sensors, complete with detailed protocols and the scientific rationale behind the experimental design.

Core Sensing Architectures

The fundamental design of an ATD-based sensor involves coupling the ATD core, which often acts as the signal transducer (fluorophore, chromophore, or redox-active center), with a receptor unit that provides selectivity for the target analyte.

cluster_synthesis Sensor Synthesis cluster_detection Sensing Event ATD This compound (Signaling Core) Receptor Receptor Unit (Recognition Moiety) ATD->Receptor Functionalization (Covalent Linkage) Analyte Target Analyte (e.g., Metal Ion, Anion) Receptor->Analyte Selective Binding Signal Measurable Signal (Optical or Electrical) Analyte->Signal Signal Transduction

Caption: General workflow for an ATD-based sensor.

Fluorescent Sensors: Modulating Light Emission

ATD derivatives are excellent candidates for fluorescent probes, where analyte binding induces a significant change in fluorescence intensity or wavelength.[7] These sensors often operate via mechanisms like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Chelation-Enhanced Fluorescence (CHEF). The CHEF effect is particularly common, where the coordination of a metal ion to the sensor restricts intramolecular vibrations or rotations, reducing non-radiative decay pathways and leading to a "turn-on" fluorescent response.[9]

Probe_Off ATD-Receptor Probe (Low Fluorescence) Complex [Probe-Analyte] Complex (Rigidified Structure) Probe_Off->Complex Coordination/ Binding Analyte Metal Ion Analyte (Mⁿ⁺) Analyte->Complex Signal_On Enhanced Fluorescence ('Turn-On' Signal) Complex->Signal_On Inhibition of non-radiative decay

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Application Protocol: "Turn-On" Fluorescent Detection of Zn(II)

This protocol describes the synthesis of a simple salicylaldehyde-based ATD probe and its use for the detection of Zinc (Zn²⁺), a crucial ion in biological systems.

Part A: Synthesis of (E)-2-(((5-amino-1,3,4-thiadiazol-2-yl)imino)methyl)phenol

  • Scientific Rationale: This synthesis creates a Schiff base by reacting the nucleophilic amino group of ATD with the electrophilic aldehyde group of salicylaldehyde. The resulting molecule combines the ATD signaling unit with a chelating site (imine nitrogen and phenolic oxygen) ideal for binding metal ions like Zn²⁺.

  • Materials:

    • This compound (1.0 mmol)

    • Salicylaldehyde (1.0 mmol)

    • Ethanol (20 mL)

    • Glacial Acetic Acid (2-3 drops, catalyst)

  • Procedure:

    • Dissolve this compound in 10 mL of warm ethanol in a 50 mL round-bottom flask.

    • In a separate beaker, dissolve salicylaldehyde in 10 mL of ethanol.

    • Add the salicylaldehyde solution to the flask, followed by the catalytic acetic acid.

    • Reflux the mixture with stirring for 4-6 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. A yellow precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.

    • Validation: Characterize the product using FT-IR (to confirm C=N imine bond formation), ¹H NMR, and Mass Spectrometry to verify its structure and purity.

Part B: Fluorometric Assay

  • Scientific Rationale: The synthesized probe is expected to have low native fluorescence. Upon binding Zn²⁺, the formation of a stable five- or six-membered chelate ring will rigidify the structure, blocking the C=N isomerization pathway for non-radiative energy loss and causing a significant increase in fluorescence emission.

  • Materials & Instruments:

    • Synthesized ATD-probe

    • DMSO (Spectroscopic grade)

    • HEPES buffer (e.g., 10 mM, pH 7.4)

    • Stock solutions of ZnCl₂ and other metal chlorides (e.g., Na⁺, K⁺, Ca²⁺, Mg²⁺, Fe³⁺, Cu²⁺, Ni²⁺) in deionized water.

    • Spectrofluorometer

  • Procedure:

    • Probe Preparation: Prepare a 1.0 mM stock solution of the ATD-probe in DMSO.

    • Working Solution: Create a 10 µM working solution of the probe in HEPES buffer (the final DMSO concentration should be ≤1%).

    • Selectivity Test:

      • To separate cuvettes containing the 10 µM probe solution, add a 10-fold excess (100 µM) of different metal ion stock solutions.

      • Incubate for 5-10 minutes.

      • Record the fluorescence emission spectra (e.g., Ex: 370 nm, Em: 400-600 nm).

      • Scientist's Note: This step is crucial for establishing the trustworthiness of the sensor. A significant fluorescence enhancement should only be observed for Zn²⁺.

    • Titration & Sensitivity:

      • To a cuvette with the 10 µM probe solution, add increasing concentrations of the ZnCl₂ stock solution (e.g., 0 to 50 µM).

      • After each addition, mix and record the fluorescence spectrum.

    • Data Analysis: Plot the fluorescence intensity at the emission maximum against the Zn²⁺ concentration. Calculate the limit of detection (LOD) using the 3σ/k method, where σ is the standard deviation of the blank and k is the slope of the linear calibration curve.

Parameter Typical Performance Rationale
Analyte Zn²⁺The chosen receptor has high affinity for d¹⁰ metals.
LOD 10-500 nMHigh binding affinity leads to high sensitivity.
Selectivity High over alkali, alkaline earth, and many transition metals.Cu²⁺ and Ni²⁺ may cause fluorescence quenching due to paramagnetic effects.
Response Time < 5 minutesChelation is typically a rapid process.

Colorimetric Sensors: A Visual Response

Colorimetric sensors provide a qualitative or quantitative readout via a change in color visible to the naked eye, making them ideal for rapid, on-site testing. ATD can be incorporated into azo dyes or other conjugated systems where analyte binding perturbs the π-electron system, shifting the maximum absorption wavelength (λₘₐₓ).[10][11][12] The mechanism often involves deprotonation of a hydroxyl or amine group upon anion binding, which alters the intramolecular charge transfer characteristics of the chromophore.[11]

Application Protocol: Colorimetric Detection of Acetate Anions

This protocol is based on a sensor design where an acidic proton on the ATD-receptor can be abstracted by a basic anion like acetate (AcO⁻), leading to a color change.[11]

  • Scientific Rationale: A sensor molecule containing an acidic N-H or O-H group is synthesized. In a buffered solution, the sensor exists in its protonated, colorless (or lightly colored) form. The addition of a sufficiently basic anion like acetate will deprotonate the sensor, leading to the formation of a resonance-stabilized, conjugated anion that absorbs strongly in the visible region, producing a distinct color.

  • Sensor Design Principle: Synthesize an azophenol derivative of ATD. The phenol group provides the acidic proton, and the azo linkage creates the extended π-conjugation necessary for a visible color.

  • Procedure:

    • Sensor Solution: Dissolve the synthesized colorimetric ATD-based sensor (e.g., 20 µM) in an appropriate solvent system (e.g., 50:50 DMSO/H₂O) to prepare the working solution.[11]

    • Selectivity Test:

      • Prepare a series of test tubes or a 96-well plate with the sensor solution.

      • Add a significant excess (e.g., 50 equivalents) of various anions (e.g., F⁻, Cl⁻, Br⁻, I⁻, H₂PO₄⁻, HSO₄⁻, and AcO⁻) from stock solutions.

      • Visually observe any color changes.

      • Scientist's Note: The choice of solvent is critical. It must solubilize the sensor and the anion salts while facilitating the proton transfer interaction. The presence of water can influence the basicity of the anions.

    • Quantitative Analysis:

      • To a series of cuvettes containing the sensor solution, add increasing concentrations of acetate.

      • Allow the color to develop (e.g., 2 minutes).

      • Record the UV-Vis absorption spectrum for each sample.

      • Plot the absorbance at the new λₘₐₓ against the acetate concentration to generate a calibration curve.

Parameter Typical Performance Rationale
Analyte Acetate (AcO⁻)Acetate is sufficiently basic to deprotonate the sensor's acidic proton.
LOD 1-10 µMDependent on the pKa of the sensor and the binding constant.[11]
Response Color change from colorless/yellow to orange/red.[11]Deprotonation extends conjugation, causing a bathochromic (red) shift in λₘₐₓ.
Interference Fluoride (F⁻) is a common interferent due to its high basicity.Selectivity depends on matching the sensor's pKa to the analyte's basicity.

Electrochemical Sensors: Translating Binding to an Electrical Signal

Electrochemical sensors utilize an ATD-modified electrode to detect analytes. The ATD moiety can be electropolymerized or incorporated into a composite material (e.g., with nanoparticles) and coated onto an electrode surface.[8][13] The sensing mechanism relies on the analyte's interaction with the ATD film, which hinders or facilitates electron transfer between the electrode and a redox probe in the solution, or modulates the intrinsic redox signal of the ATD derivative itself.

cluster_fab Sensor Fabrication cluster_meas Measurement Electrode Bare Electrode (e.g., GCE) Modification Surface Modification (ATD Derivative) Electrode->Modification Immobilization Binding Binding Event at Electrode Surface Modification->Binding Analyte Target Analyte Analyte->Binding Signal Change in Electrochemical Signal (Current / Impedance) Binding->Signal

Caption: Workflow for an ATD-based electrochemical sensor.

Application Protocol: Voltammetric Detection of a Heavy Metal Ion (e.g., Hg²⁺)

This protocol outlines the fabrication of a sensor using a polymer film of an ATD derivative for the detection of mercury ions.

  • Scientific Rationale: The ATD derivative is immobilized on a glassy carbon electrode (GCE). The nitrogen and sulfur atoms in the polymer film act as potent chelating sites for heavy metal ions like Hg²⁺. When Hg²⁺ binds to the film, it can block the active sites or alter the film's conductivity, leading to a measurable decrease in the electrochemical signal of a redox probe (like [Fe(CN)₆]³⁻/⁴⁻) or a change in the signal from the polymer itself.

  • Materials & Instruments:

    • Glassy Carbon Electrode (GCE)

    • Polishing materials (alumina slurry, polishing pads)

    • A 2-amino-5-mercapto-1,3,4-thiadiazole monomer or similar ATD derivative.

    • Supporting electrolyte (e.g., 0.1 M Phosphate Buffer Solution, PBS, pH 7.0)

    • HgCl₂ stock solution

    • Potentiostat/Galvanostat system with a three-electrode cell (GCE as working, Pt wire as counter, Ag/AgCl as reference)

  • Procedure:

    • Electrode Preparation:

      • Polish the GCE surface with 0.3 and 0.05 µm alumina slurry to a mirror finish.

      • Sonicate the electrode sequentially in deionized water and ethanol to remove residual alumina.

      • Dry the electrode under a nitrogen stream.

      • Scientist's Note: A pristine, clean electrode surface is paramount for achieving a reproducible and stable sensor film.

    • Electropolymerization (Immobilization):

      • Place the cleaned GCE into an electrochemical cell containing the ATD monomer (e.g., 1.0 mM) in a suitable electrolyte.

      • Run cyclic voltammetry (CV) for 10-15 cycles in a potential window where the monomer oxidizes (e.g., -0.2 to +1.2 V). This will deposit a thin polymer film onto the GCE surface.

      • Rinse the modified electrode gently with deionized water.

    • Characterization & Validation:

      • Record the CV of the modified electrode in a solution containing a redox probe (e.g., 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl). Compare this to the CV of a bare GCE to confirm successful modification (typically, the peak currents will decrease and peak-to-peak separation will increase).

    • Detection of Hg²⁺:

      • Incubate the modified electrode in a solution containing the desired concentration of Hg²⁺ for a set accumulation time (e.g., 10 minutes) to allow for binding.

      • Rinse the electrode to remove non-specifically bound ions.

      • Transfer the electrode to a clean electrochemical cell with only the supporting electrolyte.

      • Record the electrochemical response using a sensitive technique like Differential Pulse Voltammetry (DPV) or Square Wave Voltammetry (SWV). The peak current should be proportional to the concentration of bound Hg²⁺.

      • Alternatively, monitor the decrease in the [Fe(CN)₆]³⁻/⁴⁻ redox probe signal after incubation with Hg²⁺.

Parameter Typical Performance Rationale
Analyte Hg²⁺, Pb²⁺, Cd²⁺The soft sulfur atom in the ATD ring has a high affinity for soft Lewis acids like heavy metal ions.
LOD Sub-micromolar to nanomolarPreconcentration/accumulation step significantly enhances sensitivity.
Technique DPV, SWV, EISVoltammetric techniques provide high sensitivity; EIS measures changes in surface resistance upon binding.
Regeneration Possible using a strong chelating agent (e.g., EDTA) or acidic solution to remove the bound metal ion.The ability to regenerate the sensor surface is crucial for reusability.

References

Application Note & Protocols: Versatile Strategies for Functionalizing the Amino Group of 2-Amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The exocyclic amino group at the C2 position serves as a critical handle for molecular elaboration, enabling the synthesis of diverse derivatives with modulated biological activities. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on established and robust protocols for the functionalization of this key amino group. We will delve into the mechanistic underpinnings of each reaction, provide detailed, step-by-step protocols, and offer insights gleaned from extensive experience in the field.

Introduction: The Privileged this compound Scaffold

The 1,3,4-thiadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one sulfur atom. This heterocycle is a bioisostere of pyrimidine and other key biological motifs, valued for its metabolic stability and ability to participate in various non-covalent interactions with biological targets. The this compound moiety, in particular, is present in numerous approved drugs and clinical candidates, exhibiting a broad spectrum of activities including antimicrobial, anticancer, anti-inflammatory, and antiviral properties[1][2]. The nucleophilicity of the C2-amino group makes it an ideal point for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR)[3][4].

This guide will focus on several key, high-yield functionalization strategies:

  • Acylation: Formation of amides, a fundamental transformation in drug design.

  • Sulfonylation: Introduction of sulfonamides, a classic pharmacophore.

  • Schiff Base Formation: Condensation with aldehydes and ketones to form imines.

  • Diazotization and Subsequent Reactions: A versatile method for introducing a range of functionalities.

Acylation: Forging the Amide Bond

The acylation of this compound is one of the most common and reliable methods for derivatization. The resulting N-(1,3,4-thiadiazol-2-yl)amides are prevalent in many biologically active molecules[5]. The reaction typically proceeds via nucleophilic attack of the amino group on an activated carboxylic acid derivative, such as an acyl chloride or anhydride.

Mechanistic Insight: The lone pair of electrons on the exocyclic nitrogen atom of this compound initiates the reaction by attacking the electrophilic carbonyl carbon of the acylating agent. The reaction is often facilitated by a non-nucleophilic base, such as pyridine or triethylamine. This base serves a dual purpose: it neutralizes the acid byproduct (e.g., HCl), preventing the protonation of the starting amine, and it can also act as a nucleophilic catalyst, further activating the acylating agent.

Protocol 2.1: Acylation using Acyl Chlorides

This protocol describes a general procedure for the acylation of this compound with benzoyl chloride as a representative acyl chloride.

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and stir for 5 minutes.

  • Acylating Agent Addition: Add benzoyl chloride (1.1 eq) dropwise to the cooled solution. A precipitate of pyridinium hydrochloride may form.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers and wash with brine to remove residual water-soluble impurities.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Summary Table:

Acylating AgentBaseSolventReaction Time (h)Yield (%)
Acetyl chloridePyridineDCM2~90
Benzoyl chloridePyridineDCM3~88
4-Nitrobenzoyl chlorideTriethylamineAcetonitrile4~85

Workflow Diagram:

Acylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous DCM B Cool to 0 °C A->B C Add Pyridine B->C D Add Acyl Chloride dropwise C->D E Stir at RT (2-4h) D->E F Monitor by TLC E->F G Quench with NaHCO₃ F->G Reaction Complete H Extract with DCM G->H I Dry & Concentrate H->I J Purify (Recrystallization/ Column Chromatography) I->J Sulfonylation_Reaction Thiadiazole This compound Product N-(1,3,4-thiadiazol-2-yl)benzenesulfonamide Thiadiazole->Product + SulfonylChloride SulfonylChloride Benzenesulfonyl Chloride Reagents + Pyridine (Solvent/Base) Diazotization_Logic Start This compound Diazonium In situ Diazonium Salt (R-N₂⁺Cl⁻) Start->Diazonium NaNO₂, HCl 0-5 °C Halogen 2-Halo-1,3,4-thiadiazole (e.g., Cl, Br) Diazonium->Halogen CuX (X=Cl, Br) Cyano 2-Cyano-1,3,4-thiadiazole Diazonium->Cyano CuCN Hydroxyl 2-Hydroxy-1,3,4-thiadiazole Diazonium->Hydroxyl H₂O, Δ

References

Application Notes and Protocols for High-Throughput Screening of 2-Amino-1,3,4-Thiadiazole Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Amino-1,3,4-Thiadiazole Scaffold as a Privileged Structure in Drug Discovery

The this compound moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its significant and diverse biological activities.[1][2] This five-membered ring system, containing nitrogen and sulfur heteroatoms, serves as a versatile pharmacophore found in a range of clinically used drugs and numerous investigational agents.[2] Its prevalence stems from favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions with biological targets.[2]

Derivatives of this compound have demonstrated a broad spectrum of pharmacological effects, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][2][3][4] The therapeutic potential of this scaffold is underscored by its ability to modulate the activity of various enzymes and signaling pathways. For instance, some derivatives are known to inhibit inosine 5'-phosphate (IMP) dehydrogenase, a key enzyme in purine biosynthesis[5], while others can suppress the extracellular signal-regulated kinase (ERK) pathway, which is crucial for cell proliferation.[6][7]

Given the established therapeutic relevance and synthetic tractability of the this compound core, libraries of its derivatives are frequently subjected to high-throughput screening (HTS) to identify novel lead compounds for drug discovery programs. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on designing and executing robust HTS campaigns for this compound libraries, from initial assay development to hit validation and confirmation.

Part 1: Pre-Screening Considerations: Laying the Foundation for a Successful Campaign

Before embarking on a large-scale screening effort, meticulous planning and optimization are paramount. The quality of the initial setup directly influences the reliability of the screening data and the ultimate success of the campaign.

Library Design and Quality Control

The compound library is the cornerstone of any HTS campaign. For this compound libraries, consider the following:

  • Structural Diversity: The library should encompass a wide range of substituents at the available positions of the thiadiazole ring to explore a broad chemical space.

  • Compound Purity and Integrity: Each compound in the library must be of high purity (typically >95%) to ensure that any observed biological activity is attributable to the intended molecule. Identity and purity should be confirmed by analytical methods such as LC-MS and NMR.

  • Compound Management: Proper storage of the library in a suitable solvent (commonly DMSO) at low temperatures (-20°C or -80°C) is crucial to prevent degradation. Automated liquid handling systems are essential for managing and dispensing compounds from stock plates to assay plates, minimizing human error and variability.[8][9]

Target Selection and Assay Development

The choice of biological target and the development of a suitable assay are critically linked. The this compound scaffold has shown activity against several target classes.

Table 1: Potential Biological Targets for this compound Libraries

Target ClassSpecific ExamplesRationale
Enzymes IMP Dehydrogenase, Carbonic Anhydrases, Kinases (e.g., ERK)Known mechanism of action for some thiadiazole derivatives.[5][6][7]
Microbial Targets Bacterial and fungal enzymes or structural componentsBroad-spectrum antimicrobial activity has been reported.[3][4]
Viral Proteins Viral polymerases, proteasesPotential for developing novel antiviral agents.[2][10]
Cell-based Phenotypes Cancer cell proliferation, microbial growth inhibitionUseful for identifying compounds with desired cellular effects without a priori knowledge of the specific target.[11]

Once a target is selected, a robust and miniaturized assay must be developed. Key considerations include:

  • Assay Format: Choose an assay format that is amenable to automation and high-throughput processing. Common formats include biochemical assays (e.g., enzyme inhibition) and cell-based assays (e.g., cytotoxicity, reporter gene expression).[11][12]

  • Detection Method: The choice of detection technology (e.g., fluorescence, luminescence, absorbance) is critical for sensitivity and minimizing interference from library compounds.[13]

  • Miniaturization: The assay should be optimized for low-volume formats, such as 384- or 1536-well microplates, to conserve reagents and compound stocks.[14]

  • Assay Validation: Before initiating the full screen, the assay must be rigorously validated to ensure it meets the required quality standards.

Part 2: The High-Throughput Screening Workflow

A typical HTS campaign follows a multi-step process designed to efficiently identify and prioritize promising compounds from a large library.

Caption: High-Throughput Screening (HTS) Workflow.

Primary Screening Protocol: A Representative Enzyme Inhibition Assay

This protocol provides a generalized framework for a primary screen of a this compound library against a purified enzyme.

Materials:

  • 384-well, low-volume, black microplates

  • Acoustic liquid handler or pin tool for compound transfer

  • Automated liquid handling system for reagent dispensing

  • Microplate reader with fluorescence intensity detection

  • Purified enzyme stock solution

  • Fluorogenic enzyme substrate

  • Assay buffer (optimized for enzyme activity)

  • Positive control (known inhibitor)

  • Negative control (DMSO)

Protocol:

  • Compound Plating: Using an acoustic liquid handler, transfer 20-100 nL of each compound from the library stock plates (typically 10 mM in DMSO) into the wells of the 384-well assay plates. This results in a final assay concentration of approximately 10 µM.

  • Control Wells: Designate specific columns for controls:

    • Negative Control: Add only DMSO (vehicle) to these wells. This represents 100% enzyme activity.

    • Positive Control: Add a known inhibitor at a concentration that gives >90% inhibition. This represents 0% enzyme activity.

  • Enzyme Addition: Using an automated liquid handler, dispense 10 µL of the diluted enzyme solution in assay buffer to all wells.

  • Incubation: Gently mix the plates and incubate for 15-30 minutes at room temperature to allow the compounds to interact with the enzyme.

  • Substrate Addition: Dispense 10 µL of the fluorogenic substrate solution in assay buffer to all wells to initiate the enzymatic reaction.

  • Reaction Incubation: Incubate the plates for a predetermined time (e.g., 60 minutes) at the optimal temperature for the enzyme.

  • Signal Detection: Read the fluorescence intensity of each well using a microplate reader at the appropriate excitation and emission wavelengths.

Data Analysis and Hit Identification

The large volume of data generated from an HTS campaign requires robust statistical analysis to identify true hits.[15][16][17]

1. Quality Control: The first step is to assess the quality of the assay for each plate using the Z'-factor.[18]

  • Z'-Factor Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where SD is the standard deviation and Mean is the average of the positive and negative controls.

  • Acceptance Criteria: A Z'-factor value between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.[18] Plates with a Z' < 0.5 should be flagged for review or repeated.

2. Data Normalization and Hit Selection: Raw data from each well is typically normalized to the plate controls to account for plate-to-plate variability.

  • Percent Inhibition Calculation: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Selection: A common method for hit selection is the Z-score, which measures how many standard deviations a compound's signal is from the mean of the sample population.

    • Z-Score Calculation: Z = (x - µ) / σ Where x is the value for an individual compound, µ is the mean of all test compounds, and σ is the standard deviation.

    • Hit Threshold: Compounds with a Z-score > 3 (or < -3 for activators) are typically considered primary hits.

Table 2: Representative Primary HTS Data and Hit Selection

Compound IDRaw Signal% InhibitionZ-ScoreHit?
Cmpd-001850015.00.8No
Cmpd-002420058.03.1Yes
Cmpd-00391009.00.5No
Mean Signal (Samples)9000
SD (Samples)1500
Mean (Neg Control)10000
Mean (Pos Control)1000

Part 3: Hit Validation: From Putative Hits to Confirmed Leads

High-throughput screens are prone to false positives and negatives.[8] Therefore, a rigorous hit validation cascade is essential to confirm the activity of primary hits and eliminate artifacts.[19][20][21]

Caption: A typical hit validation and characterization cascade.

Dose-Response Analysis Protocol

This protocol is used to determine the potency (IC50 or EC50) of confirmed hits.

  • Serial Dilution: Prepare a series of dilutions for each hit compound, typically in 8- to 10-point, 3-fold dilutions, starting from a high concentration (e.g., 100 µM).

  • Assay Performance: Perform the same assay as the primary screen, but with the range of compound concentrations.

  • Data Analysis: Plot the percent inhibition against the logarithm of the compound concentration.

  • Curve Fitting: Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor that reduces the enzyme activity by 50%.

Counter-Screening for Assay Interference

Many compounds can interfere with assay technologies, leading to false-positive results.[20] For fluorescence-based assays, a common counter-screen is to test for autofluorescence or quenching.

Protocol for Fluorescence Quenching Counter-Screen:

  • Plate Setup: Add hit compounds to wells as in the primary assay.

  • Product Addition: Instead of running the enzymatic reaction, add the fluorescent product of the reaction at a concentration that gives a signal similar to the negative control.

  • Signal Reading: Read the fluorescence intensity.

  • Analysis: Compounds that significantly reduce the fluorescence signal are potential quenchers and should be flagged as likely false positives.

Biophysical Validation of Target Engagement

To confirm that a hit compound directly binds to the target protein, biophysical methods are invaluable.[19][22] These label-free techniques provide orthogonal evidence of a direct interaction.

  • Surface Plasmon Resonance (SPR): Measures the binding of a compound to a target protein immobilized on a sensor chip in real-time, providing kinetics (on/off rates) and affinity (KD) data.

  • Thermal Shift Assay (TSA): Also known as Differential Scanning Fluorimetry (DSF), this method measures the change in the melting temperature of a protein upon ligand binding. A positive shift indicates stabilization of the protein by the compound.

Part 4: Troubleshooting Common HTS Issues

Despite careful planning, challenges can arise during an HTS campaign.[8][23][24][25]

Table 3: Common HTS Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) - High variability in controls- Low signal-to-background ratio- Reagent instability- Optimize reagent concentrations- Check dispenser performance and precision- Ensure proper mixing- Use fresh reagents
High Hit Rate (>5%) - Assay is sensitive to non-specific inhibition- Presence of frequent hitters or PAINS (Pan-Assay Interference Compounds) in the library- Increase stringency of hit criteria- Implement counter-screens early- Filter library for known PAINS substructures
Plate Edge Effects - Uneven temperature or evaporation across the plate- Use plates with lids- Ensure proper sealing- Optimize incubator conditions for uniform temperature
Inconsistent Results - Reagent degradation- Instrument malfunction- Operator variability- Prepare fresh reagents daily- Perform regular instrument calibration and maintenance[26]- Standardize all protocols and use automation where possible[8]

Conclusion

High-throughput screening of this compound libraries offers a powerful approach to discovering novel chemical probes and starting points for drug development. The success of such a campaign hinges on a well-designed and validated assay, rigorous data analysis, and a comprehensive hit validation strategy to eliminate artifacts and confirm the mechanism of action. By following the principles and protocols outlined in this guide, researchers can navigate the complexities of HTS and effectively unlock the therapeutic potential of the versatile this compound scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Challenges in the Purification of 2-Amino-1,3,4-thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-amino-1,3,4-thiadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of heterocyclic compounds. The 1,3,4-thiadiazole ring is a key scaffold in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] However, achieving high purity of these derivatives can be a significant hurdle. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you optimize your purification strategies and ensure the integrity of your compounds.

Understanding the Core Challenges

The purification of this compound derivatives is often complicated by a combination of factors inherent to their chemical nature:

  • Polarity and Solubility: The presence of the amino group and the nitrogen and sulfur atoms in the thiadiazole ring imparts a significant degree of polarity to these molecules.[4] This influences their solubility, making them soluble in polar solvents like water and hot methanol, but less soluble in non-polar organic solvents.[5][6] This solubility profile can complicate both extraction and chromatographic purification.

  • Potential for Impurities: The synthesis of 2-amino-1,3,4-thiadiazoles can lead to a variety of impurities, including unreacted starting materials (e.g., thiosemicarbazide), byproducts from side reactions (e.g., formation of isomeric 1,2,4-triazoles), and residual reagents or catalysts.[7]

  • Stability Issues: Certain this compound derivatives can be sensitive to acidic or basic conditions, as well as prolonged exposure to silica gel during chromatography, potentially leading to degradation.[8][9]

This guide will address these challenges through a series of practical questions and detailed answers, providing you with the knowledge to troubleshoot and refine your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound product?

A1: The nature of impurities is largely dependent on the synthetic route employed. However, some common contaminants to be aware of include:

  • Unreacted Starting Materials: The most frequent impurities are the starting materials themselves, such as thiosemicarbazide and the corresponding carboxylic acid or its derivative used for the cyclization reaction.[7]

  • Isomeric Byproducts: Under certain reaction conditions, particularly with the use of strong bases, the formation of isomeric byproducts like 1,2,4-triazoles can occur.[7]

  • Side-Reaction Products: Dehydration or other side reactions can lead to the formation of various unexpected molecular species.

  • Residual Reagents and Catalysts: Acids (e.g., sulfuric acid, polyphosphoric acid) or dehydrating agents (e.g., phosphorus oxychloride) used to facilitate the cyclization are common inorganic impurities that need to be removed.[10][11]

Expert Tip: Always perform a thorough characterization of your crude product using techniques like TLC, LC-MS, and ¹H NMR to identify the major impurities before selecting a purification strategy. This will save you significant time and resources.

Q2: My this compound derivative is highly soluble in polar solvents, making extraction from an aqueous workup difficult. What can I do?

A2: This is a common challenge due to the polar nature of the this compound scaffold.[4] Here are several strategies to improve extraction efficiency:

  • Salting Out: The addition of a saturated solution of an inorganic salt, such as sodium chloride (brine), to the aqueous layer will decrease the solubility of your organic compound in the aqueous phase and promote its partitioning into the organic layer.

  • Continuous Liquid-Liquid Extraction: For particularly water-soluble compounds, continuous liquid-liquid extraction can be highly effective. This technique involves continuously passing the organic solvent through the aqueous phase over an extended period, allowing for the gradual and complete extraction of the desired product.

  • Solvent Selection: While standard solvents like ethyl acetate and dichloromethane are common choices, consider exploring other organic solvents with slightly different polarities. A mixture of solvents can sometimes provide the optimal balance for extraction.

Q3: I am struggling to achieve good separation of my product from a closely related impurity using column chromatography. What parameters can I adjust?

A3: Optimizing column chromatography for polar compounds requires a systematic approach. Here are key parameters to consider:

  • Stationary Phase:

    • Normal Phase (Silica Gel): If you are using standard silica gel and observing poor separation or product degradation, consider deactivating the silica by adding a small percentage of a polar modifier like triethylamine or ammonia to the eluent. This can help to reduce tailing and prevent decomposition of acid-sensitive compounds.[9]

    • Reverse Phase (C18): For highly polar compounds, reverse-phase chromatography is often a more suitable choice.[12] A typical mobile phase would be a gradient of acetonitrile or methanol in water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape.[12]

  • Mobile Phase Optimization:

    • Solvent System: Systematically screen different solvent systems. For normal phase, consider combinations like dichloromethane/methanol, ethyl acetate/hexane, or chloroform/acetone. The addition of a small amount of a more polar solvent can significantly alter the separation.

    • Gradient Elution: If isocratic elution is not providing adequate separation, a gradient elution, where the polarity of the mobile phase is gradually increased, can help to resolve closely eluting compounds.

Data Presentation: Recommended Starting Solvent Systems for Chromatography

Chromatography Type Stationary Phase Recommended Mobile Phase (Starting Point) Compound Polarity
Normal PhaseSilica GelEthyl Acetate / Hexane (1:1)Low to Medium
Normal PhaseSilica GelDichloromethane / Methanol (95:5)Medium to High
Reverse PhaseC18Acetonitrile / Water with 0.1% Formic Acid (10:90)High

Troubleshooting Guide

Problem 1: My purified product is an oil or a sticky solid instead of a crystalline powder.
  • Causality: An oily or sticky product often indicates the presence of residual solvent or impurities that are depressing the melting point and inhibiting crystallization.[7]

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for an oily or sticky product.

  • Detailed Protocol: Trituration

    • Place the oily product in a flask.

    • Add a small amount of a solvent in which your desired product is poorly soluble but the impurities are soluble (e.g., diethyl ether, hexane, or cold ethyl acetate).[7]

    • Stir or sonicate the mixture. The goal is to wash away the impurities and induce the crystallization of your product.

    • Filter the resulting solid and wash with a small amount of the cold trituration solvent.

    • Dry the solid under high vacuum.

Problem 2: I am experiencing a very low yield after recrystallization.
  • Causality: Low recovery during recrystallization can be due to several factors, including the use of an excessive amount of solvent, premature crystallization during hot filtration, or the compound having significant solubility in the cold solvent.[13]

  • Troubleshooting Steps:

    • Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your compound. Adding excess solvent will result in more of your product remaining in the mother liquor upon cooling.[14]

    • Prevent Premature Crystallization: If performing a hot filtration to remove insoluble impurities, ensure your filtration apparatus (funnel and receiving flask) is pre-heated to prevent the product from crystallizing on the filter paper.

    • Optimize Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.[14]

    • Recover from Mother Liquor: If you suspect a significant amount of product remains in the filtrate, you can try to concentrate the mother liquor and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure than the first.

Problem 3: My compound appears to be decomposing on the silica gel column.
  • Causality: The acidic nature of standard silica gel can catalyze the decomposition of sensitive compounds.[9] This is a known issue for some heterocyclic systems.

  • Logical Relationship Diagram:

G Compound Acid-Sensitive this compound Silica Standard Silica Gel (Acidic Surface) Compound->Silica Interaction during chromatography Decomposition Product Degradation Silica->Decomposition Catalyzes

Caption: The acidic surface of silica gel can lead to product degradation.

  • Solutions:

    • Deactivate the Silica: Prepare a slurry of silica gel in your chosen eluent and add 1-2% triethylamine or ammonia. This will neutralize the acidic sites on the silica surface.

    • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (neutral or basic) or Florisil.[9]

    • Reverse-Phase Chromatography: As mentioned earlier, reverse-phase chromatography is an excellent alternative as the stationary phase is non-polar and the mobile phase is typically aqueous, which is less likely to cause decomposition.

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: Choose a suitable solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold.[14]

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal was added, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Reverse-Phase Flash Chromatography
  • Column Packing: Pack a C18 flash chromatography column according to the manufacturer's instructions.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol, DMF). If the compound is not very soluble, you can adsorb it onto a small amount of C18 silica before loading it onto the column.

  • Elution: Begin elution with a low percentage of the organic modifier (e.g., 10% acetonitrile in water).

  • Gradient: Gradually increase the percentage of the organic modifier to elute your compound of interest. A typical gradient might be from 10% to 100% acetonitrile over 20-30 column volumes.

  • Fraction Collection: Collect fractions and monitor them by TLC or LC-MS to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Note that removing water can require a lyophilizer (freeze-dryer) for efficient drying.

This guide provides a comprehensive overview of the common challenges and solutions for the purification of this compound derivatives. By understanding the underlying chemical principles and applying these troubleshooting strategies, you can significantly improve the purity and yield of your target compounds.

References

Technical Support Center: Synthesis of 2-Amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Amino-1,3,4-thiadiazole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this synthesis. By understanding the underlying reaction mechanisms and potential side reactions, you can optimize your synthetic route for higher yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-Amino-1,3,4-thiadiazoles?

A1: The most prevalent methods involve the cyclization of thiosemicarbazide or its derivatives with a suitable one-carbon electrophile. Key starting materials include carboxylic acids, acyl chlorides, acid anhydrides, or aldehydes. The reaction with carboxylic acids, often facilitated by a dehydrating agent, is a widely used approach.[1][2]

Q2: I have a low yield and a significant amount of an unknown impurity in my reaction. What is the likely cause?

A2: A common challenge in the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide derivatives is the competing formation of the isomeric 4-substituted-2,4-dihydro-1,2,4-triazole-3-thione.[3] The reaction conditions, particularly the pH, play a crucial role in directing the cyclization pathway. Alkaline conditions tend to favor the formation of the 1,2,4-triazole byproduct, while acidic conditions generally promote the desired this compound.[3] Incomplete reaction can also lead to the presence of unreacted starting materials or the acylthiosemicarbazide intermediate.

Q3: How can I confirm the identity of my product and distinguish it from potential byproducts?

A3: A combination of spectroscopic techniques is essential. The most powerful methods are Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Mass spectrometry can confirm the molecular weight of the product and byproducts. A detailed comparison of the spectral features that differentiate the desired this compound from the common 1,2,4-triazole-3-thione byproduct is provided in the Troubleshooting section of this guide.

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues in this compound synthesis.

Issue 1: Presence of an Isomeric Byproduct

Symptom: Your reaction mixture or isolated product shows a second spot on TLC with a similar polarity to the desired product. NMR and/or IR spectra indicate the presence of an unexpected isomer.

Probable Cause: Formation of 4-substituted-2,4-dihydro-1,2,4-triazole-3-thione. This occurs due to the competitive nucleophilic attack of the nitrogen atom at the N4 position of the thiosemicarbazide intermediate, which is favored under neutral to basic conditions.

Mechanism of Byproduct Formation:

The key intermediate in the reaction of a carboxylic acid with thiosemicarbazide is an N-acylthiosemicarbazide. The cyclization of this intermediate can proceed via two regioselective pathways, dictated by the reaction conditions.

G cluster_0 N-Acylthiosemicarbazide Intermediate cluster_1 Acidic Conditions cluster_2 Alkaline/Neutral Conditions Intermediate R-CO-NH-NH-CS-NH2 P1 Protonation of thiocarbonyl sulfur Intermediate->P1 H+ P2 Deprotonation of N4-H Intermediate->P2 Base Thiadiazole 2-Amino-5-R-1,3,4-thiadiazole P1->Thiadiazole Intramolecular cyclization & dehydration Triazole 4-R-5-mercapto-1,2,4-triazole (Tautomerizes to Thione) P2->Triazole Intramolecular cyclization & dehydration

Figure 1. Regioselective cyclization of N-acylthiosemicarbazide.

Analytical Identification:

A comparative analysis of the spectral data is the most effective way to distinguish between the desired product and the triazole byproduct.

Spectroscopic Feature 2-Amino-5-R-1,3,4-thiadiazole 4-R-5-mercapto-1,2,4-triazole / Thione
IR: N-H Stretch Broad absorption around 3300-3100 cm⁻¹ (primary amine)Broader absorption often at lower frequency due to N-H in the triazole ring and S-H of the mercapto tautomer.
IR: C=S Stretch AbsentA characteristic C=S (thione) absorption band is often observed around 1250-1300 cm⁻¹.[1]
¹H NMR: NH₂ Protons A broad singlet, typically in the range of δ 6.5-7.5 ppm.[4]A broad singlet for the N-H proton of the triazole ring, often at a different chemical shift than the NH₂ of the thiadiazole.
¹³C NMR: C=S Carbon AbsentA signal corresponding to the C=S carbon is typically observed in the range of δ 160-180 ppm.[5]

Troubleshooting Protocol:

  • Verify Reaction pH: Ensure the reaction medium is acidic. If you are using a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride, the conditions should already be acidic. If not, consider adding a catalytic amount of a strong acid.[3]

  • Choice of Cyclizing Agent: Strong dehydrating agents that favor the formation of the thiadiazole ring include concentrated H₂SO₄, POCl₃, and polyphosphoric acid (PPA).[1]

  • Temperature Control: In some cases, higher temperatures can promote the formation of the thermodynamically more stable triazole isomer. Monitor your reaction temperature closely and consider running the reaction at a lower temperature for a longer duration.

  • Purification: If the byproduct has already formed, careful purification is necessary.

    • Recrystallization: Choose a solvent system that selectively solubilizes one of the isomers.

    • Column Chromatography: This is often the most effective method for separating isomers with similar polarities. A gradient elution with a suitable solvent system (e.g., hexane/ethyl acetate or dichloromethane/methanol) is recommended.

Issue 2: Low Yield and/or Incomplete Reaction

Symptom: The reaction does not go to completion, as evidenced by the presence of starting materials (carboxylic acid and thiosemicarbazide) or the N-acylthiosemicarbazide intermediate in the crude product. The overall yield of the desired product is low.

Probable Cause:

  • Insufficient activation of the carboxylic acid.

  • Inadequate reaction time or temperature.

  • Decomposition of starting materials or product under harsh reaction conditions.

Troubleshooting Workflow:

G Start Low Yield / Incomplete Reaction Check_Activation Is the carboxylic acid fully activated? Start->Check_Activation Increase_Reagent Increase amount of activating/dehydrating agent. Check_Activation->Increase_Reagent No Check_Conditions Are reaction time and temperature optimal? Check_Activation->Check_Conditions Yes Increase_Reagent->Check_Conditions Increase_Time_Temp Increase reaction time and/or temperature. Check_Conditions->Increase_Time_Temp No Check_Stability Is there evidence of decomposition? Check_Conditions->Check_Stability Yes Increase_Time_Temp->Check_Stability Lower_Temp Use milder conditions (e.g., lower temperature). Check_Stability->Lower_Temp Yes End Optimized Reaction Check_Stability->End No Lower_Temp->End

Figure 2. Troubleshooting workflow for low yield.

Experimental Protocols:

Protocol 1: Synthesis of 2-Amino-5-phenyl-1,3,4-thiadiazole using Concentrated Sulfuric Acid

  • To a stirred solution of thiosemicarbazide (0.01 mol) in ethanol (20 mL), add benzoic acid (0.01 mol).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (2 mL) dropwise.

  • Reflux the reaction mixture for 3-4 hours, monitoring the progress by TLC.

  • After completion, pour the reaction mixture into ice-cold water.

  • Neutralize the solution with a 10% sodium carbonate solution until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-amino-5-phenyl-1,3,4-thiadiazole.[1]

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-1,3,4-thiadiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Amino-1,3,4-thiadiazole and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for this important heterocyclic scaffold. The this compound core is a key pharmacophore found in a wide array of therapeutic agents, exhibiting activities such as anticancer, antibacterial, and antifungal properties.[1][2] This document provides in-depth troubleshooting advice and frequently asked questions to ensure successful and efficient synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2-amino-1,3,4-thiadiazoles, which are commonly prepared via the cyclization of thiosemicarbazide or its derivatives with a carboxylic acid or a related precursor.[1][3][4]

Issue 1: Low or No Product Yield

Q: I am not getting the expected yield of my this compound derivative. What are the potential causes and how can I improve it?

A: Low or no yield is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is crucial.

Possible Causes & Solutions:

  • Inefficient Cyclizing Agent: The choice and amount of the cyclizing/dehydrating agent are critical.

    • Causality: The cyclization of the acylthiosemicarbazide intermediate requires an effective dehydrating agent to facilitate the ring closure. Insufficient or weak reagents will stall the reaction at the intermediate stage.

    • Recommendations:

      • Phosphorus Oxychloride (POCl₃): Often used in excess as both a reagent and a solvent.[4] Ensure it is fresh and not decomposed.

      • Polyphosphoric Acid (PPA) / Polyphosphate Ester (PPE): These are effective dehydrating agents. For PPE, it's crucial to use a sufficient amount, for instance, at least 20g of PPE for every 5 mmol of carboxylic acid.[1]

      • Phosphorus Pentachloride (PCl₅): Can be used in a solid-phase reaction at room temperature, which can be a milder and efficient alternative.[5]

      • Concentrated Sulfuric Acid (H₂SO₄): A classic and effective reagent for this cyclization.[6][7]

  • Suboptimal Reaction Temperature: Temperature plays a pivotal role in reaction kinetics and stability of reactants and products.

    • Causality: Insufficient heat may lead to a slow or incomplete reaction. Conversely, excessive heat can cause decomposition of the starting materials, intermediates, or the final product.

    • Recommendations:

      • When using POCl₃, heating at 80-90°C for an hour followed by reflux is a common procedure.[4]

      • For reactions with PPE, the temperature should generally be kept below 85°C to avoid side reactions.[1]

      • A comparative study of different methods highlighted that conventional heating with sulfuric acid can be highly efficient.[8]

  • Poor Quality Starting Materials: The purity of thiosemicarbazide and the carboxylic acid derivative is paramount.

    • Causality: Impurities can interfere with the reaction, leading to side products or inhibiting the desired transformation.

    • Recommendations: Ensure the starting materials are pure and dry. Recrystallize or purify them if necessary.

  • Improper Work-up Procedure: The isolation of the product can significantly impact the final yield.

    • Causality: The this compound ring system can have varying solubility and stability depending on the pH. Incorrect pH during work-up can lead to product loss.

    • Recommendations: After quenching the reaction (often with ice-water), the pH should be carefully adjusted. Basification to a pH of 8-8.2 is a common practice to precipitate the product.[4][5]

Issue 2: Formation of Impurities and Side Products

Q: My final product is contaminated with significant impurities. What are the likely side reactions, and how can I minimize them?

A: The formation of impurities is often related to the reaction conditions and the nature of the starting materials.

Common Impurities & Mitigation Strategies:

  • Unreacted Starting Materials: The most common impurities are unreacted thiosemicarbazide and the carboxylic acid.[9]

    • Mitigation:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC).[9]

      • Adjust the stoichiometry of the reactants. A slight excess of the carboxylic acid (1.1-1.2 equivalents) can help drive the reaction to completion.[5]

  • Isomeric 1,2,4-Triazole Derivatives: Under certain conditions, particularly alkaline, the isomeric 1,2,4-triazole can be a significant byproduct.[9]

    • Causality: The acylthiosemicarbazide intermediate can undergo an alternative cyclization pathway.

    • Mitigation: Maintain acidic conditions during the cyclization step. The use of reagents like POCl₃, PPA, or H₂SO₄ favors the formation of the 1,3,4-thiadiazole ring.

  • Polymeric Materials: Overheating or prolonged reaction times can sometimes lead to the formation of intractable polymeric materials.

    • Mitigation: Carefully control the reaction temperature and time. Monitor the reaction by TLC to determine the optimal endpoint.

Issue 3: Product Purification Challenges

Q: My purified this compound is a sticky solid or an oil. How can I obtain a crystalline product?

A: An oily or low-melting product often suggests the presence of residual solvent or impurities.[9]

Purification Troubleshooting:

  • Thorough Drying: Ensure the product is completely dry by using a high vacuum for an extended period.

  • Trituration: If the product remains oily, trituration with a non-polar solvent like diethyl ether or hexane can help induce crystallization and wash away soluble impurities.[9]

  • Recrystallization: Choose an appropriate solvent system for recrystallization. A common method involves using a mixture of DMF and water.[5]

  • Column Chromatography: If other methods fail, column chromatography is a reliable technique for purification.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide and a carboxylic acid?

A1: The reaction generally proceeds in two main steps:

  • Acylation: The thiosemicarbazide reacts with the carboxylic acid (often activated by the cyclizing agent) to form an acylthiosemicarbazide intermediate.

  • Cyclodehydration: This intermediate then undergoes an intramolecular cyclization with the elimination of a water molecule to form the this compound ring.[1]

Synthesis_Mechanism Thiosemicarbazide Thiosemicarbazide Acylthiosemicarbazide Acylthiosemicarbazide Intermediate Thiosemicarbazide->Acylthiosemicarbazide Acylation Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Acylthiosemicarbazide Thiadiazole This compound Acylthiosemicarbazide->Thiadiazole Cyclodehydration (-H2O)

Caption: General reaction mechanism.

Q2: Are there alternative starting materials to carboxylic acids?

A2: Yes, several other starting materials can be used, including:

  • Aldehydes: Thiosemicarbazide can be condensed with an aldehyde to form a thiosemicarbazone, which is then cyclized, often through oxidation with reagents like ferric chloride.[10][11]

  • Nitriles: Substituted nitriles can react with thiosemicarbazide to yield 2-amino-1,3,4-thiadiazoles.[12]

  • Isothiocyanates: Can be used in photocatalytic syntheses with hydrazones to produce 2-amino-1,3,4-thiadiazoles.[13]

Q3: What are some of the newer, more environmentally friendly methods for this synthesis?

A3: There is a growing interest in developing greener synthetic routes. Some of these include:

  • One-pot Synthesis: Methods using reagents like polyphosphate ester (PPE) allow for a one-pot synthesis from the carboxylic acid and thiosemicarbazide, avoiding toxic additives like POCl₃.[1]

  • Solid-Phase Synthesis: A method using phosphorus pentachloride in a solid-phase reaction at room temperature offers mild conditions and high yields.[5]

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and often improves yields.[14]

Q4: How can I confirm the structure of my synthesized this compound?

A4: A combination of spectroscopic techniques is essential for structural confirmation:

  • FT-IR Spectroscopy: Look for characteristic peaks for the N-H stretching of the amino group (around 3100-3300 cm⁻¹), C=N stretching of the thiadiazole ring, and other functional groups present in your molecule.[1]

  • NMR Spectroscopy (¹H and ¹³C): This will provide detailed information about the chemical environment of the protons and carbons in your molecule, confirming the connectivity and the presence of the heterocyclic ring.[1][15]

  • Mass Spectrometry: This will confirm the molecular weight of your compound.[1]

Experimental Protocols

General Protocol for the Synthesis of 5-substituted-2-amino-1,3,4-thiadiazole using POCl₃

This protocol is adapted from a common literature procedure.[4]

  • To a mixture of the desired carboxylic acid (3.00 mmol) in phosphorus oxychloride (10 mL), stir for 20 minutes at room temperature.

  • Add thiosemicarbazide (3.00 mmol) to the mixture.

  • Heat the resulting mixture at 80-90 °C for one hour with continuous stirring.

  • Cool the reaction mixture in an ice bath.

  • Carefully add 40 mL of water to quench the reaction.

  • Reflux the resulting suspension for 4 hours.

  • After cooling, basify the solution to a pH of 8 with a 50% sodium hydroxide solution while stirring.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a DMF/water mixture).

Experimental_Workflow Start Mix Carboxylic Acid and POCl3 Add_TSC Add Thiosemicarbazide Start->Add_TSC Heat Heat at 80-90°C Add_TSC->Heat Cool_Quench Cool and Quench with Water Heat->Cool_Quench Reflux Reflux for 4 hours Cool_Quench->Reflux Basify Basify to pH 8 Reflux->Basify Filter_Dry Filter and Dry Basify->Filter_Dry Recrystallize Recrystallize Filter_Dry->Recrystallize

Caption: POCl₃ mediated synthesis workflow.

Data Summary

Cyclizing AgentTypical ConditionsAdvantagesDisadvantages
POCl₃ 80-90°C, then reflux[4]Widely applicable, good yieldsCorrosive, toxic, harsh work-up
Conc. H₂SO₄ Reflux[6]Strong dehydrating agent, cost-effectiveHighly corrosive, potential for charring
PPA/PPE < 85°C[1]Milder conditions, one-pot synthesis[1]Viscous, can be difficult to stir
PCl₅ Room temperature, solid-phase[5]Mild conditions, high yields, simple work-up[5]Moisture sensitive
FeCl₃ 80°C (for thiosemicarbazones)[10]Useful for oxidative cyclization[10]Stoichiometric amounts of metal salt needed

References

Technical Support Center: Overcoming Low Yields in 2-Amino-1,3,4-thiadiazole Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to empowering researchers, scientists, and drug development professionals in the synthesis of 2-amino-1,3,4-thiadiazoles. This guide is structured to provide in-depth troubleshooting and practical solutions for overcoming common challenges, particularly low reaction yields.

Troubleshooting Guide: Diagnosis and Solutions

This section addresses specific issues encountered during the cyclization process in a question-and-answer format, providing causative explanations and actionable protocols.

Question 1: Why is my yield of 2-amino-1,3,4-thiadiazole consistently low?

Low yields in this synthesis can stem from several factors, ranging from incomplete reactions to the formation of side products.

Potential Cause 1: Incomplete Reaction

The cyclization of a thiosemicarbazide derivative to a this compound is a dehydration reaction that often requires forcing conditions to proceed to completion.

  • Expert Insight: Insufficient heating or reaction time is a frequent culprit. Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction duration.[1][2] An extended reaction time, such as refluxing for 2-5 hours, is a common practice to drive the reaction forward.[2]

Solution:

  • Optimize Reaction Time and Temperature: If starting materials are still present on the TLC plate, consider extending the reaction time. Gentle heating (40-60 °C) or refluxing in a suitable solvent may be necessary for less reactive substrates.[1]

  • Catalyst Addition: The use of a catalytic amount of glacial acetic acid can facilitate the reaction.[2]

Potential Cause 2: Suboptimal Dehydrating Agent/Acid Catalyst

The choice and concentration of the acid catalyst and dehydrating agent are critical. While strong acids like sulfuric acid are commonly used, they can lead to charring and decomposition at elevated temperatures.[3][4]

  • Expert Insight: The mechanism involves a nucleophilic attack of the nitrogen from the thiosemicarbazide onto the carboxylic acid's carbonyl carbon, followed by dehydration.[5] A suitable dehydrating agent facilitates this water removal, shifting the equilibrium towards the product. Polyphosphoric acid (PPA) and phosphorus oxychloride (POCl3) are effective alternatives.[4][6] A mixture of polyphosphoric acid and concentrated sulfuric acid has also been used to prepare 2-alkylamino-1,3,4-thiadiazoles.[4] More recently, polyphosphate ester (PPE) has been shown to be effective under milder conditions.[7]

Solution:

  • Evaluate Different Cyclizing Agents: A comparison of common cyclizing agents is presented below.

Cyclizing AgentTypical ConditionsAdvantagesDisadvantages
Concentrated H₂SO₄80-90 °C, 7hReadily available, effective for many substratesCan cause charring, harsh conditions
Phosphoric AcidHeatMilder than H₂SO₄Yields can be moderate (30-50%)[5]
Phosphorus Oxychloride (POCl₃)RefluxEffective for cyclizationToxic, requires careful handling
Polyphosphoric Acid (PPA)HeatGood dehydrating agentCan be viscous and difficult to stir
Polyphosphate Ester (PPE)64 °C, 3h in chloroformMilder conditions, good yieldsMay require specific solvent systems[8]
Phosphorus Pentachloride (PCl₅)Room temperature, solid-phaseMild conditions, high yields reported (up to 91%)[9]Solid-phase grinding may not be suitable for all scales
  • Experimental Protocol: PPE-Mediated Cyclization [7]

    • To a mixture of the carboxylic acid and thiosemicarbazide in chloroform, add polyphosphate ester (PPE).

    • Stir the reaction mixture at a temperature not exceeding 85 °C.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction and work up as appropriate.

Question 2: I'm observing the formation of an unexpected byproduct. What could it be and how can I prevent it?

The formation of byproducts is a significant contributor to low yields. The most common side product is the isomeric 1,2,4-triazole derivative.[10]

Potential Cause: Incorrect Reaction pH

The pH of the reaction medium plays a crucial role in directing the cyclization pathway.

  • Expert Insight: Acidic conditions strongly favor the formation of 1,3,4-thiadiazoles, while basic conditions promote the formation of 1,2,4-triazoles.[3][11] This is a classic example of regioselectivity. The cyclization of acyl derivatives of thiosemicarbazide in an alkaline medium typically leads to 1,2,4-triazole derivatives.[11]

Solution:

  • Strict pH Control: Ensure the reaction is conducted under acidic conditions. If a base is used in a subsequent workup step, it should be added carefully after the cyclization is complete.

  • Choice of Acid: Using a defined acid catalyst like concentrated sulfuric acid or hydrochloric acid can help maintain the acidic environment necessary for 1,3,4-thiadiazole formation.[11]

Troubleshooting Workflow for Byproduct Formation

Caption: Troubleshooting workflow for identifying and mitigating byproduct formation.

Question 3: My product is difficult to purify. What are the best practices for purification?

Purification can be challenging due to the presence of unreacted starting materials, byproducts, and residual reagents.[10]

Potential Cause 1: Co-precipitation of Product and Impurities

The desired this compound may co-precipitate with the isomeric 1,2,4-triazole or other impurities, making separation difficult.[3]

Solution:

  • Chromatography: Column chromatography or preparative HPLC are effective techniques for separating compounds with similar polarities.[3]

  • Recrystallization: If a solid product is obtained, recrystallization from a suitable solvent system can significantly improve purity. A mixture of N,N-dimethylformamide (DMF) and water is a reported solvent system for recrystallization.[9]

Potential Cause 2: Product is an Oil or Sticky Solid

An oily or low-melting product often indicates the presence of residual solvent or impurities.[10]

Solution:

  • Thorough Drying: Ensure the product is completely dry by using a high vacuum.

  • Trituration: Triturating the crude product with a non-polar solvent like diethyl ether or hexane can help induce crystallization and wash away soluble impurities.[10]

Experimental Protocol: Post-Reaction Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • If a strong acid like H₂SO₄ was used, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the mixture by the slow addition of a basic solution (e.g., sodium carbonate solution) until the pH is between 8 and 8.2.[9]

  • Filter the precipitated crude product.

  • Wash the filter cake with water.

  • Dry the crude product thoroughly.

  • Recrystallize the dried product from a suitable solvent or purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the cyclization of thiosemicarbazide to this compound?

A1: The proposed mechanism starts with a nucleophilic attack of the nitrogen electron pair of thiosemicarbazide on the sp2 carbon of the carboxylic acid, followed by dehydration. The sulfur atom's electron pair then attacks the carbonyl group, leading to cyclization. A subsequent dehydration step and electron migration result in the formation of the aromatic 1,3,4-thiadiazole ring.[5]

G Thiosemicarbazide Thiosemicarbazide Intermediate1 Acyclic Intermediate Thiosemicarbazide->Intermediate1 Nucleophilic Attack CarboxylicAcid Carboxylic Acid CarboxylicAcid->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Cyclization & -H2O Thiadiazole This compound Intermediate2->Thiadiazole Dehydration & Aromatization

Caption: Simplified mechanism of this compound formation.

Q2: Can I use starting materials other than carboxylic acids?

A2: Yes, various synthetic routes exist. For instance, 2-amino-1,3,4-thiadiazoles can be synthesized from thiosemicarbazide and aldehydes, followed by an oxidative C-S bond formation.[12][13] Another approach involves the reaction of acid hydrazides with potassium thiocyanate to form a thiosemicarbazide intermediate in situ, which then cyclizes.[12]

Q3: How can I monitor the reaction progress effectively?

A3: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction.[1][10] By spotting the reaction mixture alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. Using a UV lamp or iodine vapor for visualization are common techniques.[10]

References

Technical Support Center: Synthesis of High-Purity 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,3,4-oxadiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this critical heterocyclic scaffold. The 1,3,4-oxadiazole ring is a valued bioisostere for esters and amides, frequently incorporated into drug candidates to enhance metabolic stability and modulate physicochemical properties.[1][2] However, its synthesis is often plagued by stubborn impurities that can compromise biological data and create downstream purification challenges.

This document moves beyond simple protocols to provide in-depth, field-proven insights into the causal factors behind impurity formation and offers robust strategies for their prevention and elimination.

Section 1: Troubleshooting Guide - Tackling Impurities Head-On

This section addresses the most common issues encountered during the synthesis of 1,3,4-oxadiazoles in a direct question-and-answer format.

Q1: My reaction is sluggish, and the final product is heavily contaminated with unreacted 1,2-diacylhydrazine intermediate. What is causing this, and how can I drive the reaction to completion?

Probable Cause: Inefficient cyclodehydration is the most common culprit. This typically stems from an insufficiently powerful dehydrating agent, suboptimal reaction temperature, or the presence of moisture. The conversion of a 1,2-diacylhydrazine to a 1,3,4-oxadiazole requires the removal of one molecule of water, a process that is often the rate-limiting step.[3]

Expert Analysis & Solution: The choice of dehydrating agent is paramount and must be tailored to the substrate's electronic properties and functional group tolerance.

  • For Electron-Rich or Neutral Substrates: Standard reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are often effective but can be harsh.[4][5] A common pitfall is using an insufficient excess of the reagent, leading to incomplete reaction. From our experience, ensuring the starting materials and solvent are anhydrous is critical when using these moisture-sensitive reagents.

  • For Electron-Poor or Sensitive Substrates: Harsher reagents can lead to degradation. Milder, modern alternatives are recommended:

    • Burgess Reagent: Offers a neutral and highly efficient alternative, though its cost can be a factor for large-scale synthesis.[3]

    • Triphenylphosphine-based Reagents (e.g., PPh₃/I₂, PPh₃/Br₂): These systems generate a phosphonium species in situ that activates the carbonyl oxygen for cyclization.[6] A key drawback is the formation of triphenylphosphine oxide (TPPO) as a byproduct, which can be notoriously difficult to remove via standard chromatography.[3]

    • Polyphosphoric Acid (PPA): Effective at high temperatures, but the viscous nature of the reaction medium and challenging workup can be significant disadvantages.[4]

Troubleshooting Workflow:

start Problem: Incomplete Cyclodehydration check_reagent Is the dehydrating agent strong enough for the substrate? start->check_reagent check_conditions Are reaction conditions (temp, time) optimized? check_reagent->check_conditions Yes solution_reagent Solution: Switch to a stronger or more suitable reagent (see Table 1). check_reagent->solution_reagent No check_anhydrous Are starting materials and solvent truly anhydrous? check_conditions->check_anhydrous Yes solution_conditions Solution: Increase temperature incrementally and monitor by TLC/LCMS. check_conditions->solution_conditions No solution_anhydrous Solution: Dry solvent over molecular sieves. Dry starting material under vacuum. check_anhydrous->solution_anhydrous No

Caption: Troubleshooting workflow for incomplete cyclodehydration.

Data Summary: Comparison of Common Dehydrating Agents

ReagentTypical ConditionsProsCons
POCl₃ Reflux, neat or in solventInexpensive, powerfulHarsh, corrosive, limited functional group tolerance[4]
SOCl₂ Reflux, neat or in solventInexpensive, volatile byproductsHarsh, generates HCl, safety concerns[5]
PPA 120-160 °CStrong, effective for difficult substratesViscous, difficult workup, high temperatures[4]
Burgess Reagent Mild (e.g., THF, 60 °C)Very mild, neutral, high yieldingExpensive, moisture sensitive[3]
PPh₃/Br₂ Mild (e.g., CH₃CN, RT to 50 °C)Mild conditions, good yieldsStoichiometric TPPO byproduct is difficult to remove[3]

Q2: I am synthesizing a 2-amino-1,3,4-oxadiazole from an acylthiosemicarbazide and observe a major byproduct with the same mass. How can I prevent this?

Probable Cause: You are likely forming the isomeric 2-amino-1,3,4-thiadiazole. This is a classic example of competing regioselective cyclization. The acylthiosemicarbazide intermediate possesses two nucleophiles—oxygen and sulfur—that can attack the activated carbonyl carbon. Cyclization via the sulfur atom leads to the undesired thiadiazole impurity.[7]

Expert Analysis & Solution: The key to selectivity is to choose a reagent system that favors "oxophilicity" (affinity for oxygen) or a mechanism that proceeds through a distinct O-cyclization pathway.

  • Mechanism of Competition: Traditional dehydrating agents can non-selectively activate the carbonyl, allowing both nucleophiles to compete. As sulfur is often a more potent nucleophile than oxygen, thiadiazole formation can be favored.

  • Selective Reagents:

    • Iodine-Mediated Cyclization: Molecular iodine in the presence of a base (e.g., NaOH or K₂CO₃) is a highly effective system for promoting selective O-cyclization. The presumed mechanism involves the formation of an S-I bond, which makes the sulfur a poor nucleophile and facilitates the attack by the oxygen atom.[8]

    • 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent provides a source of electrophilic bromine and has been shown to be highly effective for the clean conversion of acylthiosemicarbazides to 2-amino-1,3,4-oxadiazoles, minimizing the thiadiazole byproduct.[7][9]

    • Uronium Coupling Reagents (e.g., TBTU): Reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate) can be used to achieve cyclodesulfurization. The reaction likely proceeds through an intermediate where the sulfur atom attacks the uronium salt, followed by intramolecular cyclization and elimination of tetramethylthiourea.[10]

cluster_0 Acylthiosemicarbazide Intermediate cluster_1 Path A: O-Cyclization (Desired) cluster_2 Path B: S-Cyclization (Impurity) start Intermediate oxadiazole 2-Amino-1,3,4-Oxadiazole start->oxadiazole Favored by I₂, DBDMH, TBTU thiadiazole This compound start->thiadiazole Favored by non-selective dehydrating agents

Caption: Competing cyclization pathways in 2-amino-oxadiazole synthesis.

Q3: My oxidative cyclization of an N-acylhydrazone is low-yielding and produces multiple uncharacterized byproducts. How can I optimize this reaction?

Probable Cause: Oxidative cyclization reactions are sensitive to the choice of oxidant, solvent, and potential side reactions like over-oxidation or dimerization. The N-acylhydrazone starting material must be pure, as impurities can interfere with the delicate redox process.

Expert Analysis & Solution: This pathway is advantageous as it often uses milder conditions than classical dehydration.[2] Success hinges on controlling the oxidation.

  • Confirm Starting Material Purity: First, ensure the N-acylhydrazone is pure and free of excess aldehyde or hydrazide starting materials. These can be consumed by the oxidant, lowering the yield. Recrystallization or flash chromatography of the hydrazone is recommended.

  • Select an Appropriate Oxidant: A wide range of oxidants have been reported, each with its own benefits.

    • Iodine/K₂CO₃: A metal-free, cost-effective, and reliable option that works for many substrates.[8]

    • Chloramine-T: An effective oxidant, often used under microwave irradiation to accelerate the reaction.[11]

    • Copper(II) Triflate (Cu(OTf)₂): Can be used in catalytic amounts for an imine C-H functionalization pathway, offering a different mechanistic approach.[12]

    • Visible-Light Photoredox Catalysis: A modern, green approach using catalysts like Eosin Y with a bromine source (e.g., CBr₄) under mild conditions.[8] This method minimizes harsh reagents and byproducts.

Protocol Spotlight: Iodine-Mediated Oxidative Cyclization of an Acylhydrazone

  • Setup: To a solution of the purified N-acylhydrazone (1.0 eq) in a suitable solvent (e.g., DMSO or 1,4-dioxane), add potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Add molecular iodine (I₂, 1.5 eq) portion-wise at room temperature. The reaction mixture will typically darken.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the dark color disappears. Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to yield the high-purity 2,5-disubstituted-1,3,4-oxadiazole.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: Are there any truly "green" methods for synthesizing 1,3,4-oxadiazoles?

Yes, the field is actively moving towards more sustainable methods. Key "green" strategies include:

  • Microwave-Assisted Synthesis: Often dramatically reduces reaction times from hours to minutes and can be performed in solvent-free conditions, reducing waste.[7][11]

  • Mechanochemical Synthesis: Performing reactions by grinding solids together (ball-milling) can eliminate the need for bulk solvents entirely, offering an environmentally benign alternative.[13]

  • Visible-Light Photoredox Catalysis: As mentioned in Q3, these methods use light as the energy source and often operate at room temperature with catalytic amounts of an organic dye, avoiding harsh, stoichiometric reagents.[8]

FAQ 2: How can I reliably monitor the progress of my reaction?

A multi-pronged approach is best for a self-validating system.

  • Thin-Layer Chromatography (TLC): The workhorse for real-time monitoring. Use a combination of UV visualization and a chemical stain. A potassium permanganate (KMnO₄) stain is excellent because the starting hydrazides/hydrazones are readily oxidized and will show a yellow spot on a purple background, while the more stable, aromatic oxadiazole product will not react or will react much slower.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material to product and the formation of impurities. A simple reversed-phase method is often sufficient.[14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The gold standard. It not only separates the components but also provides mass information, allowing you to tentatively identify your product and any major byproducts as they form.

FAQ 3: My target molecule has several sensitive functional groups. Which synthetic route is the most tolerant?

The Huisgen reaction, which involves the reaction of a 5-substituted tetrazole with an acid chloride or anhydride, is often very mild and functional group tolerant.[11][15] The reaction proceeds through the thermal rearrangement of an unstable N-acylated tetrazole intermediate, releasing nitrogen gas and forming the oxadiazole ring, often in very high yield and purity.[16] This avoids the harsh dehydrating or oxidizing agents required by other methods, making it ideal for complex molecules.

References

Technical Support Center: A Scientist's Guide to Improving the Solubility of 2-Amino-1,3,4-thiadiazole Compounds for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 2-amino-1,3,4-thiadiazole and its derivatives. As a Senior Application Scientist, I understand that the journey from a promising compound on a schematic to reliable data in a biological assay is fraught with challenges. One of the most common and frustrating hurdles is poor aqueous solubility. This guide is designed to provide you with not just protocols, but the underlying scientific rationale to troubleshoot and overcome these solubility issues effectively.

The this compound scaffold is a cornerstone in medicinal chemistry, valued for its wide spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3][4] However, the very structural features that make these compounds biologically interesting—often planar, aromatic systems—frequently contribute to high crystal lattice energy and lipophilicity, leading to poor solubility in the aqueous buffers required for most biological assays.[5][6]

This guide is structured to help you diagnose problems, understand the core principles, and implement robust solutions.

Troubleshooting Guide: Common Solubility Problems

This section addresses specific, acute issues you might encounter in the lab.

Problem 1: My compound dissolves perfectly in DMSO, but crashes out when I add it to my aqueous assay buffer.

This is the most frequent solubility problem researchers face. It occurs because while the compound is soluble in the 100% organic solvent (DMSO), it is not soluble in the final aqueous environment of your assay.[7][8] The DMSO is miscible with the water, but it can no longer keep your compound in solution once diluted.[8][9]

Root Cause Analysis & Solution Workflow:

The key is to maintain the compound's solubility in a predominantly aqueous environment, where the final DMSO concentration is typically kept below 0.5% to avoid artifacts in the biological assay.[5]

G cluster_0 Troubleshooting DMSO Precipitation start Compound precipitates in aqueous buffer step1 Step 1: Optimize Dilution Is final DMSO conc. > 0.5%? start->step1 step2 Step 2: Modify Solvent System Try co-solvents (e.g., Ethanol, NMP) or different primary solvent? step1->step2 No success Solubility Achieved step1->success Yes, reduce conc. & re-test step3 Step 3: Adjust Buffer pH Is the compound basic (pKa > 7)? step2->step3 No step2->success Yes, test new solvent system step4 Step 4: Employ Formulation Strategy Consider advanced methods? step3->step4 No step3->success Yes, lower pH & re-test step4->success Yes, use Cyclodextrin, Solid Dispersion, etc.

Caption: A step-by-step workflow for troubleshooting compound precipitation.

Detailed Steps:

  • Reduce Final DMSO Concentration: Prepare a more concentrated DMSO stock solution so you can add a smaller volume to your assay, keeping the final concentration at the lowest tolerable level (ideally ≤0.1%).[9]

  • Use a Co-Solvent: Instead of 100% DMSO, prepare your stock solution in a mixture of solvents. A combination like DMSO/Ethanol or N-methyl-2-pyrrolidone (NMP)/DMSO can sometimes improve solubility in the final aqueous dilution.[5][6]

  • Adjust the pH of the Assay Buffer: The 2-amino group on the thiadiazole ring is basic.[10][11] Lowering the pH of your buffer (e.g., from 7.4 to 6.5) will protonate this amine, forming a more water-soluble salt in situ.[11][12] (See Protocol 1).

  • Gentle Warming: Mildly warming the buffer (e.g., to 37°C) before adding the compound can sometimes help, but be cautious as this can affect protein stability in your assay.[7]

Problem 2: I am observing inconsistent results in my biological assays, even with the same batch of my compound.

This variability is often a hidden solubility issue. If your compound is on the edge of its solubility limit, minor variations in temperature, buffer preparation, or pipetting can cause it to precipitate unpredictably, leading to inconsistent effective concentrations.[5]

Solutions:

  • Confirm Solubility Limit: Systematically determine the kinetic solubility of your compound in the final assay buffer. This will tell you the maximum concentration you can reliably test.

  • Employ a Solubility Enhancement Technique: For consistent results, you may need to move beyond simple solvent systems. Using a formulation strategy like cyclodextrin complexation or creating a solid dispersion can provide a more stable and consistently soluble form of your compound.[5][13] These methods create a molecular-level dispersion of your compound in a hydrophilic carrier.

Frequently Asked Questions (FAQs)

Q1: Why do many this compound derivatives have low water solubility?

The low water solubility is primarily due to their molecular structure. Key factors include:

  • Lipophilicity: The introduction of lipophilic (fat-loving) substituents, such as phenyl rings or long alkyl chains, increases the overall hydrophobicity of the molecule, making it less favorable to interact with water.[5]

  • Crystal Lattice Energy: The planar structure of the thiadiazole ring and associated aromatic groups allows for efficient packing in a crystal lattice. This strong, stable crystal structure requires a significant amount of energy to break apart, which works against dissolution.[14]

  • Poor Solvation: The molecule may lack a sufficient number of hydrogen bond donors and acceptors to interact favorably with water molecules.

Q2: How does pH affect the solubility of these compounds?

The 2-amino group is a weak base, meaning it can accept a proton (H+) to become a positively charged ammonium salt ([R-NH3]+).[11][12]

  • Acidic Conditions (Lower pH): In a lower pH environment, there is a higher concentration of H+ ions. The equilibrium shifts towards the protonated, charged form of the amine. This charged species is significantly more polar and, therefore, more soluble in water.[12][15] The parent this compound has a pKa of about 3.2, but this can vary widely with substitution.[10][16]

  • Neutral or Basic Conditions (Higher pH): At higher pH, the amine group is predominantly in its neutral, unprotonated form (R-NH2). This form is less polar and less water-soluble.[17]

Therefore, for compounds containing this basic amine, decreasing the pH is a powerful tool to increase aqueous solubility.

Q3: What are the primary strategies for improving the solubility of poorly soluble this compound derivatives?

Several strategies can be employed, broadly categorized as physical and chemical modifications:[5][13]

Strategy CategoryMethodMechanism of Action
Physicochemical pH Adjustment Converts the basic amine into a more soluble salt form.[12][14]
Co-solvents Uses a water-miscible organic solvent (e.g., ethanol, PEG 400) to increase the solubilizing capacity of the aqueous medium.[6]
Formulation Cyclodextrin Complexation Encapsulates the lipophilic drug molecule within the hydrophobic core of a cyclodextrin, presenting a hydrophilic exterior to the water.[18][19][20]
Solid Dispersions Disperses the compound at a molecular level within a hydrophilic polymer matrix (e.g., PVP, PEG), preventing crystallization and enhancing dissolution.[5][21]
Chemical Salt Formation Chemically reacting the basic amine with an acid to form a stable, solid salt with improved solubility and dissolution properties.[15][22]
Prodrug Approach Attaching a temporary, soluble promoiety to the molecule, which is cleaved in vivo to release the active drug.[23]
Q4: What are cyclodextrins and how do they work?

Cyclodextrins are cyclic oligosaccharides that have a unique donut-shaped structure. The exterior of the molecule is hydrophilic (water-loving), while the central cavity is lipophilic (fat-loving).[19][24]

Poorly soluble compounds like many thiadiazole derivatives can fit into this central cavity, forming an "inclusion complex."[20][25] This complex effectively hides the hydrophobic part of the drug molecule from the water, and the new drug-cyclodextrin complex has a hydrophilic exterior, leading to a dramatic increase in aqueous solubility.[18][19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical research due to its high solubility and low toxicity.[20]

G cluster_0 Cyclodextrin Inclusion Complex Formation Thiadiazole Poorly Soluble Thiadiazole Derivative Complex Water-Soluble Inclusion Complex Thiadiazole->Complex + Cyclodextrin Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Cyclodextrin->Complex

References

Technical Support Center: Navigating the Solution Stability of 2-Amino-1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-amino-1,3,4-thiadiazole derivatives. This guide is designed to provide you with in-depth technical information and practical troubleshooting advice to address the stability challenges you may encounter when working with these compounds in solution. Our goal is to empower you with the knowledge to ensure the integrity and reproducibility of your experiments.

The this compound scaffold is a cornerstone in medicinal chemistry, valued for its broad spectrum of biological activities.[1][2][3] The inherent aromaticity of the 1,3,4-thiadiazole ring generally imparts significant in vivo stability and a favorable toxicity profile.[1] However, like many heterocyclic compounds, their behavior in solution can be complex and influenced by a variety of factors including pH, solvent, temperature, and light exposure. This guide will provide a comprehensive overview of these challenges and offer practical solutions.

Troubleshooting Guide: Common Stability Issues in Solution

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, explaining the underlying causes and providing actionable solutions.

Issue 1: My this compound derivative precipitates out of my aqueous buffer solution.

  • Question: I dissolved my compound in DMSO to make a stock solution and then diluted it into my aqueous assay buffer (e.g., PBS, pH 7.4). Over a short period, I observe a precipitate. What is happening and how can I prevent this?

  • Answer: This is a common challenge related to the solubility of your specific derivative. While the this compound core has some polar character, the overall solubility is heavily influenced by the substituents on the ring.

    • Causality:

      • Poor Aqueous Solubility: Many organic molecules, including derivatives of this compound, have limited solubility in highly aqueous environments. The initial dissolution in a polar aprotic solvent like DMSO is often followed by precipitation when the compound is introduced to a predominantly aqueous buffer where it is less soluble.

      • pH-Dependent Solubility: The 2-amino group is basic and can be protonated at acidic pH, which may increase aqueous solubility. Conversely, in neutral or basic solutions, the compound will be in its less soluble free base form.

      • Common Ion Effect: If your buffer contains ions that can form an insoluble salt with your compound, this can lead to precipitation.

    • Solutions:

      • Optimize Solvent Composition: If your experimental protocol allows, consider adding a small percentage of a co-solvent to your aqueous buffer. Ethanol or DMSO at concentrations of 1-5% can significantly improve the solubility of your compound without adversely affecting many biological assays. Always run a vehicle control to account for any effects of the co-solvent.

      • Adjust Buffer pH: Investigate the pH-solubility profile of your compound. A slight acidification of the buffer, if tolerated by your experimental system, may enhance solubility by protonating the amino group.

      • Prepare Fresh Dilutions: For compounds with borderline solubility, it is best to prepare fresh dilutions from your DMSO stock solution immediately before use. Avoid storing dilute aqueous solutions for extended periods.

      • Sonication: Gentle sonication can help to redissolve small amounts of precipitate and create a more homogenous suspension, but this may not be a long-term solution if the compound is inherently insoluble.

Issue 2: The color of my compound's solution changes over time.

  • Question: My initially colorless or pale-yellow solution of a this compound derivative in solution is turning yellow or brown upon storage or during an experiment. What could be the cause?

  • Answer: A change in color is often an indicator of chemical degradation. For this compound derivatives, this can be due to oxidation or other decomposition pathways that result in the formation of chromophoric byproducts.

    • Causality:

      • Oxidation: The 2-amino group can be susceptible to oxidation, leading to the formation of colored impurities. This can be accelerated by exposure to air (oxygen), light, or the presence of oxidizing agents in the solution.

      • Photodegradation: Exposure to UV or even ambient light can induce photochemical reactions, leading to the cleavage of the thiadiazole ring or modification of substituents, which can result in colored degradants.

      • Hydrolysis at Extreme pH: While generally stable, under harsh acidic or basic conditions, the thiadiazole ring can undergo hydrolytic cleavage, although this is less common under typical experimental conditions.

    • Solutions:

      • Protect from Light: Store stock solutions and experimental samples in amber vials or wrap them in aluminum foil to protect them from light.

      • Inert Atmosphere: For highly sensitive compounds, consider degassing your solvents and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

      • Use High-Purity Solvents: Ensure that your solvents are of high purity and free from peroxides or other oxidizing contaminants.

      • Control Temperature: Store stock solutions at low temperatures (e.g., -20°C or -80°C) to slow down the rate of degradation. For working solutions, maintain them at the appropriate temperature for your experiment and use them promptly.

      • Antioxidants: In some formulation studies, the addition of antioxidants may be considered, but this is often not feasible for in-vitro experiments due to potential interference.

Issue 3: I am observing a loss of biological activity or a decrease in the concentration of my compound over time.

  • Question: My compound shows good initial activity in my assay, but if I re-run the experiment with a solution that has been stored for a while, the activity is significantly lower. How can I address this?

  • Answer: A decrease in potency is a strong indication that your compound is degrading in solution. The rate of degradation can be influenced by several factors.

    • Causality:

      • Hydrolytic Degradation: The this compound ring can be susceptible to hydrolysis under certain pH conditions, leading to ring opening and loss of the active structure.

      • Oxidative Degradation: As mentioned previously, oxidation can alter the chemical structure of your compound, rendering it inactive.

      • Adsorption to Surfaces: Highly lipophilic derivatives may adsorb to the surface of plasticware (e.g., microplates, pipette tips), leading to a decrease in the effective concentration in solution.

    • Solutions:

      • Conduct Forced Degradation Studies: To understand the stability profile of your compound, perform forced degradation studies under various stress conditions (acid, base, oxidation, heat, and light). This will help identify the primary degradation pathways and the conditions to avoid.[4][5]

      • Use a Stability-Indicating Analytical Method: Develop and validate an HPLC method that can separate the parent compound from its degradation products. This will allow you to accurately quantify the amount of active compound remaining in your solution over time.

      • Optimize Storage Conditions: Based on your stability studies, establish optimal storage conditions for your stock and working solutions (e.g., solvent, temperature, protection from light). It is generally recommended to store stock solutions in an organic solvent like DMSO at -20°C or below.

      • Use Low-Binding Labware: If you suspect adsorption is an issue, consider using low-protein-binding or polypropylene labware.

      • Prepare Fresh Solutions: The most reliable approach is to always prepare fresh working solutions from a frozen stock solution immediately before each experiment.

Frequently Asked Questions (FAQs)

  • Q1: What are the best solvents for preparing stock solutions of this compound derivatives?

    • A1: For preparing high-concentration stock solutions, polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are generally recommended due to their excellent solvating power for a wide range of organic molecules.

  • Q2: How should I store my solid this compound compounds?

    • A2: Solid compounds should be stored in a cool, dry, and dark place. A desiccator at room temperature is often sufficient for short-term storage. For long-term storage, keeping the solid at -20°C is recommended.

  • Q3: Are there any known incompatibilities I should be aware of when working with these compounds?

    • A3: Yes, this compound derivatives can be incompatible with strong oxidizing agents. Avoid contact with substances like hydrogen peroxide, nitric acid, and permanganates, as they can lead to rapid degradation.

  • Q4: At what pH range are this compound derivatives generally most stable?

    • A4: While the specific stability profile will depend on the substituents, the 1,3,4-thiadiazole ring is generally most stable in neutral to slightly acidic conditions. The amino form is the most stable tautomer across different solvents and with various substituents.[6] Extreme pH values (highly acidic or highly basic) should be avoided to minimize the risk of hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Studies

This protocol outlines a general approach to assess the stability of your this compound derivative under various stress conditions.

Materials:

  • Your this compound derivative

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Calibrated oven

  • Photostability chamber

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of ~100 µg/mL. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of ~100 µg/mL. Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a sample of the solid compound and a solution of the compound in a suitable solvent in an oven at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution of the compound (~100 µg/mL) to a light source according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for your this compound derivative. Method optimization will be required for your specific compound.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

    • Example Gradient: 0-20 min, 10-90% B; 20-25 min, 90% B; 25-30 min, 10% B.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detection at a wavelength where the parent compound has maximum absorbance (determine by UV scan).

  • Injection Volume: 10 µL

Procedure:

  • System Suitability: Inject a standard solution of your compound multiple times to ensure the system is performing consistently (e.g., check for retention time and peak area reproducibility).

  • Analysis of Stressed Samples: Inject the samples from the forced degradation studies.

  • Data Analysis:

    • Monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

    • Calculate the percentage of degradation for each stress condition.

    • Ensure that the method provides adequate resolution between the parent peak and all degradation product peaks.

Data Presentation

Table 1: Example Solvent Compatibility and Storage Recommendations

SolventRecommended Max Concentration for StockRecommended StorageNotes
DMSO>50 mM-20°C or -80°C (long-term)Thaw at room temperature and vortex before use. Minimize freeze-thaw cycles.
DMF>50 mM-20°C or -80°C (long-term)Similar to DMSO. Ensure it is anhydrous.
Ethanol1-10 mM-20°C (short-term)May have lower solvating power for some derivatives.
Aqueous BuffersHighly derivative-dependentPrepare fresh; do not storeProne to precipitation and degradation.

Visualizations

Degradation Pathway and Troubleshooting Logic

G cluster_0 Observed Instability Issue cluster_1 Potential Causes cluster_2 Troubleshooting & Mitigation Strategies Precipitation Precipitation in Aqueous Solution Solubility Poor Aqueous Solubility / pH Effect Precipitation->Solubility ColorChange Color Change (Yellowing/Browning) Oxidation Oxidation of Amino Group ColorChange->Oxidation Photodegradation Photodegradation ColorChange->Photodegradation LossOfActivity Loss of Biological Activity LossOfActivity->Oxidation Hydrolysis Hydrolysis of Thiadiazole Ring LossOfActivity->Hydrolysis Adsorption Adsorption to Labware LossOfActivity->Adsorption OptimizeSolvent Optimize Co-solvent / Adjust pH Solubility->OptimizeSolvent ProtectFromLight Protect from Light / Use Amber Vials Oxidation->ProtectFromLight InertAtmosphere Use Inert Atmosphere (N2/Ar) Oxidation->InertAtmosphere Photodegradation->ProtectFromLight FreshSolutions Prepare Fresh Solutions Before Use Hydrolysis->FreshSolutions StabilityTest Conduct Forced Degradation & HPLC Analysis Hydrolysis->StabilityTest LowBindingWare Use Low-Binding Labware Adsorption->LowBindingWare

Caption: Troubleshooting flowchart for common stability issues.

Experimental Workflow for Stability Assessment

G cluster_0 Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Outcome PrepStock Prepare Stock Solution (e.g., 1 mg/mL in MeCN) Acid Acid Hydrolysis (0.1M HCl, 60°C) PrepStock->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) PrepStock->Base Oxidation Oxidation (3% H2O2, RT) PrepStock->Oxidation Thermal Thermal (60°C, Solid & Solution) PrepStock->Thermal Photo Photolysis (ICH Q1B) PrepStock->Photo HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Identify Degradants & Degradation Pathways HPLC->Data Optimize Optimize Storage & Handling Conditions Data->Optimize

Caption: Workflow for forced degradation studies.

References

troubleshooting guide for 2-Amino-1,3,4-thiadiazole synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Amino-1,3,4-thiadiazole and its derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this important heterocyclic synthesis. The 1,3,4-thiadiazole core is a vital scaffold in medicinal chemistry, known to be a component in numerous pharmacologically active agents.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the synthesis of 2-amino-1,3,4-thiadiazoles.

Q1: What is the most common and reliable method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles?

The most prevalent and versatile method is the acid-catalyzed cyclocondensation of a thiosemicarbazide with a carboxylic acid.[3] This reaction proceeds through an N-acylthiosemicarbazide intermediate, which then undergoes intramolecular cyclodehydration to form the aromatic thiadiazole ring.[4] A variety of condensing agents can be used to facilitate this transformation, each with its own advantages and disadvantages.

Q2: Why is the choice of the cyclizing (condensing) agent so critical for this synthesis?

The cyclizing agent is the most critical parameter influencing the reaction's success. Its role is to activate the carboxylic acid and facilitate the dehydration and ring-closing steps. A harsh reagent like concentrated sulfuric acid can lead to charring and product degradation, while others like phosphorus oxychloride (POCl₃) are highly effective but also toxic and require careful handling.[5][6] Milder reagents like polyphosphoric acid (PPA) or polyphosphate ester (PPE) often provide a better balance of reactivity and yield, with fewer side products.[4] The choice of agent can also dictate which product is formed if multiple reaction pathways are possible.[7]

Q3: What are the primary starting materials I need to have on hand?

The core components for the most common synthetic route are:

  • Thiosemicarbazide (or a substituted thiosemicarbazide).

  • An aliphatic or aromatic carboxylic acid to provide the C5 substituent.

  • A suitable cyclizing/dehydrating agent (e.g., POCl₃, PPA, PPE, conc. H₂SO₄).[8]

  • Appropriate solvents for the reaction and for purification/recrystallization.

Part 2: In-Depth Troubleshooting Guide

This section tackles specific experimental failures and provides a logical framework for diagnosing and solving them.

Issue 1: Low or No Product Yield

Q: My reaction has completed, but upon workup, I have a very low yield or no desired product at all. What are the likely causes?

A low or nonexistent yield is a common issue that can stem from several factors. Systematically evaluating each step of the process is key to identifying the root cause.

Causality Analysis:

  • Ineffective Cyclodehydration: The conversion of the acylthiosemicarbazide intermediate to the final thiadiazole is often the most challenging step. If the condensing agent is not potent enough or the temperature is too low, the reaction may stall at the intermediate stage.[4]

  • Product Degradation: Highly acidic and high-temperature conditions, especially with reagents like concentrated H₂SO₄, can cause the starting materials or the product to decompose, leading to charring and a significant loss of material.[3]

  • Improper Workup and Isolation: The this compound product is typically isolated by quenching the acidic reaction mixture with a base to precipitate the solid. If the final pH is incorrect (either too acidic or too basic), the product may remain soluble in the aqueous layer, leading to poor recovery. A target pH of 8-8.2 is often optimal for precipitation.[9]

  • Poor Starting Material Quality: Ensure that the thiosemicarbazide and carboxylic acid are pure and dry. Moisture can interfere with the dehydrating agents.

The following decision tree can help diagnose the issue systematically.

G cluster_reaction Reaction Conditions cluster_degradation Product Stability cluster_workup Workup & Isolation start Low or No Yield check_intermediate Does TLC/LCMS show acylthiosemicarbazide intermediate? start->check_intermediate reagent_issue Problem: Incomplete Cyclization Solution: 1. Increase reaction temperature. 2. Increase reaction time. 3. Switch to a stronger condensing   agent (e.g., PPA or POCl3). check_intermediate->reagent_issue Yes degradation_issue Problem: Degradation/Charring Solution: 1. Lower reaction temperature. 2. Use a milder condensing agent   (e.g., PPE). 3. Ensure reaction is under inert atm. check_intermediate->degradation_issue No (and reaction mixture is dark/charred) workup_issue Problem: Product Lost in Workup Solution: 1. Carefully adjust pH to 8.0-8.2 for   precipitation. 2. Extract aqueous layer with an   organic solvent (e.g., EtOAc). 3. Ensure complete precipitation by   cooling the mixture. check_intermediate->workup_issue No (and reaction mixture looks clean)

Caption: Troubleshooting logic for diagnosing low product yield.

Issue 2: Presence of Significant Impurities or Byproducts

Q: My crude product's analytical data (NMR, MS) shows significant impurities. What are the common side reactions, and how can I avoid them?

The formation of byproducts often arises from alternative cyclization pathways or incomplete reactions. The structure of your starting materials and the choice of reagents are key determinants of selectivity.

Common Byproducts and Their Origins:

  • N-Acylthiosemicarbazide Intermediate: As mentioned above, if the cyclization is incomplete, the stable intermediate will persist as a major impurity.[4]

    • Solution: Increase reaction time, temperature, or use a more effective condensing agent.

  • 1,3,4-Oxadiazole Isomer: Under certain conditions, particularly with reagents that favor oxygen nucleophilicity (like EDC·HCl), the acylthiosemicarbazide intermediate can cyclize through the oxygen atom instead of the sulfur, yielding a 2-amino-1,3,4-oxadiazole.[7]

    • Solution: Employ reagents known to favor thiadiazole formation, such as p-toluenesulfonyl chloride (p-TsCl) in triethylamine or strong protic/Lewis acids like PPA or POCl₃, which promote cyclization via the sulfur atom.[8][10]

  • 1,2,4-Triazole Isomer: In some cases, cyclization can lead to the formation of 1,2,4-triazole-3-thiones. The reaction medium (acidic vs. neutral) can influence this pathway.[10][11]

    • Solution: Sticking to established acidic cyclization protocols for thiadiazoles generally minimizes this side reaction.

Cyclizing AgentTypical ConditionsAdvantagesDisadvantages & Common Byproducts
Conc. H₂SO₄ 90-110 °CInexpensive, powerful dehydrating agent.Harsh; can cause charring/degradation; low yields for sensitive substrates.[3]
POCl₃ RefluxHighly effective, good yields, favors thiadiazole.[6]Toxic, corrosive, moisture-sensitive; requires careful handling and quenching.
PPA / PPE 60-100 °CMilder conditions, good to excellent yields, easy to handle.[4]Can be viscous and difficult to stir; workup requires careful neutralization.
p-TsCl / Et₃N NMP, rt to 80°CGood for controlling regioselectivity towards thiadiazoles over oxadiazoles.[7]Requires base, may not be suitable for all substrates.
Iodine (I₂) RefluxMetal-free, efficient for cyclizing thiosemicarbazone intermediates.[12]Requires pre-formation of the thiosemicarbazone from an aldehyde.
Issue 3: Product Purification Challenges

Q: My crude product is a sticky solid or oil that is difficult to purify. What are the best practices for obtaining a clean, crystalline product?

Purification is critical for obtaining a final product that meets analytical standards.

Best Practices for Purification:

  • Controlled Precipitation: After quenching the reaction, add the base (e.g., NaHCO₃ or Na₂CO₃ solution) slowly while monitoring the pH.[4][9] Rapid addition can cause foaming and trap impurities. Ensure the mixture is well-stirred and cooled in an ice bath to maximize the precipitation of your product.

  • Thorough Washing: Once the solid is filtered, wash it liberally with cold deionized water to remove any inorganic salts from the neutralization step. Subsequently, wash with a non-polar solvent like hexane or ether to remove non-polar organic impurities.

  • Recrystallization: This is the most effective method for final purification.

    • Solvent Selection: Common solvent systems include ethanol, methanol, or a mixture of DMF and water.[9]

    • Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, you can add a small amount of activated charcoal and hot-filter it. Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to induce crystallization. Collect the crystals by filtration.

Part 3: Reference Protocols & Methodologies
General Synthesis Workflow

The diagram below illustrates the standard sequence of operations for this synthesis.

Caption: Standard experimental workflow for this compound synthesis.

Protocol: Synthesis of 5-Phenyl-1,3,4-thiadiazol-2-amine using Polyphosphate Ester (PPE)

This protocol is adapted from a modern, high-yield procedure that avoids overly harsh reagents.[4]

Materials:

  • Benzoic Acid (5 mmol)

  • Thiosemicarbazide (5 mmol)

  • Polyphosphate Ester (PPE) (approx. 20 g)

  • Chloroform (30 mL)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Deionized Water

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add polyphosphate ester (20 g) and chloroform (30 mL).

  • Heat the mixture to 60 °C with stirring until the PPE is well-dissolved or suspended.

  • Add benzoic acid (5 mmol) and thiosemicarbazide (5 mmol) to the flask.

  • Increase the temperature to bring the mixture to a gentle reflux (the boiling point of chloroform is ~61°C). Maintain reflux for 10 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the flask to room temperature.

  • Carefully add 15 mL of deionized water to the reaction mixture.

  • Slowly add saturated sodium bicarbonate solution in portions to neutralize the residual PPE and acid. Be cautious of CO₂ evolution. Continue adding base until the pH of the aqueous layer is ~8.

  • A precipitate should form upon neutralization. Stir the mixture at room temperature for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with deionized water, followed by a small amount of cold chloroform and hexane.

  • Dry the solid product under vacuum. For higher purity, the product can be recrystallized from an appropriate solvent like an ethanol/water mixture.

References

Technical Support Center: Scale-up Synthesis of 2-Amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 2-Amino-1,3,4-thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this important heterocyclic scaffold. This compound and its derivatives are of significant interest due to their wide range of pharmacological activities, including antimicrobial, anticancer, and antiviral properties.[1][2][3] This resource provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful and efficient scale-up process.

Overview of Synthetic Routes

The synthesis of this compound typically involves the cyclization of a thiosemicarbazide derivative. Several methods have been reported, with the most common routes utilizing the reaction of thiosemicarbazide with a one-carbon synthon like formic acid, or the cyclization of an acylthiosemicarbazide intermediate.[4] One-pot syntheses are often favored for their efficiency.[1][5][6][7]

A prevalent and straightforward method involves the reaction of thiosemicarbazide with a carboxylic acid in the presence of a dehydrating agent or catalyst.[4][8] Common reagents for this purpose include phosphorus oxychloride, concentrated sulfuric acid, or polyphosphate ester (PPE).[1][5][8][9][10]

The general reaction mechanism involves the initial acylation of thiosemicarbazide by the carboxylic acid, followed by an intramolecular cyclodehydration to form the 1,3,4-thiadiazole ring.[4]

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up synthesis of this compound in a question-and-answer format.

Q1: My reaction yield is consistently low, even with extended reaction times. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors during a scale-up synthesis. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The most common reason for low yield is an incomplete reaction. On a larger scale, mass and heat transfer can become limiting.

    • Causality: Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, potentially causing side reactions, while other parts of the mixture remain unreacted. Insufficient heating can slow down the reaction rate significantly.

    • Solution:

      • Improve Agitation: Ensure your reactor is equipped with an appropriate overhead stirrer that provides vigorous and uniform mixing of the reaction slurry or solution.

      • Optimize Heating: Use a reliable heating mantle with a temperature controller and ensure the entire reaction vessel is heated evenly. Monitor the internal reaction temperature, not just the external bath temperature.

      • Reaction Monitoring: Regularly monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are no longer visible.[11][12]

  • Choice of Cyclizing Agent: The effectiveness of the cyclizing/dehydrating agent is crucial.

    • Causality: Some dehydrating agents may not be potent enough for a complete conversion on a larger scale, or they may promote side reactions if not used under optimal conditions. For instance, while concentrated sulfuric acid is effective, it can lead to charring if the temperature is not well-controlled.[10] Phosphorus oxychloride is also effective but can be hazardous to handle on a large scale.[8][9] Polyphosphate ester (PPE) offers a milder alternative.[1][5][6][7]

    • Solution:

      • Agent Selection: Consider the reactivity of your starting materials and the scale of your reaction. For many applications, PPE in a suitable solvent like chloroform can be an excellent choice for a one-pot synthesis.[1][5][6][7]

      • Stoichiometry: Ensure the molar ratio of the cyclizing agent to the reactants is optimized. For solid-phase reactions using phosphorus pentachloride, a molar ratio of 1:1 to 1:1.2 (thiosemicarbazide:carboxylic acid:PCl5) has been reported to give high yields.[13]

  • Work-up and Isolation Losses: Significant product loss can occur during the work-up and purification stages.

    • Causality: The product might have some solubility in the aqueous phase during neutralization or in the solvents used for washing.

    • Solution:

      • pH Adjustment: During neutralization of the acidic reaction mixture with a base (e.g., sodium carbonate or sodium hydroxide solution), carefully adjust the pH to the point of maximum precipitation of the product, typically around pH 8-8.2.[13]

      • Extraction: If the product has some solubility in water, consider extracting the aqueous layer with a suitable organic solvent after filtration of the initial precipitate.

      • Solvent Selection for Recrystallization: Choose a recrystallization solvent system that provides high recovery. A mixture of DMF and water is often effective.[13]

Q2: I am observing a significant amount of an impurity with a similar polarity to my desired this compound, making purification by column chromatography difficult. What is this byproduct and how can I minimize its formation?

A2: The most common byproduct in this synthesis is the isomeric 1,2,4-triazole derivative.[11][14]

  • Causality: The formation of the 1,3,4-thiadiazole versus the 1,2,4-triazole is often dependent on the reaction conditions, particularly the pH. Acidic conditions generally favor the formation of the desired 1,3,4-thiadiazole ring.[14] In contrast, alkaline conditions can promote the formation of the 1,2,4-triazole byproduct.

  • Troubleshooting Steps:

    • Verify Reaction pH: Ensure your reaction medium is acidic. The use of reagents like concentrated sulfuric acid or phosphorus oxychloride inherently provides these conditions.[14] If you are using a milder catalyst, ensure that the reaction environment does not become basic.

    • Temperature Control: High reaction temperatures can sometimes lead to isomerization or other side reactions. Maintain the reaction at the optimal temperature determined during your initial process development.

    • Purification Strategy: If the triazole byproduct does form, careful selection of a recrystallization solvent may allow for its selective removal. Due to the differences in the heterocyclic ring, there might be slight differences in solubility that can be exploited.

Q3: During scale-up, my product is a sticky solid or an oil, even after drying. How can I obtain a crystalline product?

A3: A non-crystalline product often indicates the presence of residual solvent or impurities that inhibit crystallization.[11]

  • Causality:

    • Residual Solvent: High-boiling point solvents like DMF or DMSO used in the reaction or recrystallization can be difficult to remove completely, leading to an oily product.

    • Impurities: The presence of unreacted starting materials or byproducts can act as a "eutectic" mixture, lowering the melting point and preventing crystallization.[11]

  • Solution:

    • Thorough Drying: Dry your product under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.

    • Trituration: Triturate the sticky solid or oil with a non-polar solvent in which your product is insoluble, such as diethyl ether, hexane, or cold ethyl acetate.[11] This process can help to wash away soluble impurities and induce crystallization of your product.

    • Re-purification: If trituration is unsuccessful, re-purification by recrystallization from a different solvent system or by column chromatography may be necessary.

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions I should take when scaling up the synthesis of this compound?

A: Safety is paramount during any chemical synthesis, especially during scale-up.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[15][16][17][18]

  • Ventilation: Conduct the reaction in a well-ventilated fume hood, especially when using volatile or corrosive reagents like phosphorus oxychloride or concentrated acids.[15][17][18]

  • Reagent Handling: Handle corrosive and toxic reagents with extreme care. For example, phosphorus oxychloride reacts violently with water. Ensure all glassware is dry before use.

  • Thermal Hazards: Be mindful of potential exotherms, especially when adding reagents or neutralizing the reaction mixture. Add reagents slowly and with adequate cooling if necessary.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.[15][16][17]

  • Material Safety Data Sheet (MSDS): Always consult the MSDS for all reagents and the product before starting the synthesis.[15][16][17][18][19] this compound itself is considered hazardous and can cause skin and eye irritation, and may cause respiratory irritation.[15][17][19] It can also be toxic if swallowed.[15][16][19]

Q: What is a suitable solvent for the recrystallization of this compound?

A: The choice of recrystallization solvent depends on the specific derivative you are synthesizing. However, for the parent this compound and many of its derivatives, a mixture of a polar aprotic solvent and water is often effective. A common and effective solvent system is a mixture of N,N-dimethylformamide (DMF) and water.[13] Ethanol or a mixture of ethanol and water can also be good choices. The ideal solvent system should dissolve the compound when hot but have low solubility when cold to ensure high recovery.

Q: How can I confirm the identity and purity of my final product?

A: A combination of analytical techniques should be used to confirm the structure and purity of the synthesized this compound.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy are essential for confirming the chemical structure.[1][6]

    • Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H and C=N bonds.[1][6][20]

    • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.[1][6]

  • Chromatographic Methods:

    • Thin Layer Chromatography (TLC): TLC is a quick and easy way to assess the purity of your product and to monitor the progress of the reaction and purification.[11][12] A single spot on the TLC plate in multiple solvent systems is a good indication of purity.

    • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of the purity of your final compound.

  • Physical Properties:

    • Melting Point: A sharp melting point that is consistent with the literature value is a good indicator of purity. A broad melting range often suggests the presence of impurities.[20]

Experimental Protocols & Data

Table 1: Comparison of Reaction Conditions for 2-Amino-5-substituted-1,3,4-thiadiazole Synthesis
Starting MaterialsCatalyst/ReagentSolventTime & TemperatureYieldReference
Thiosemicarbazide, Carboxylic AcidPhosphorus PentachlorideSolid-phase (grinding)Room Temperature>91%[13]
Thiosemicarbazide, Carboxylic AcidPolyphosphate Ester (PPE)ChloroformReflux (10h)47-70%[1][5]
Thiosemicarbazide, Carboxylic AcidConc. Sulfuric AcidEthanol80-90°C (4h)High[10]
Thiosemicarbazide, Carbon DisulfideAnhydrous Sodium CarbonateAbsolute EthanolReflux-[20]
Thiosemicarbazide, Benzoic AcidPhosphorus OxychlorideDMFMicrowave (3 min)-[9]

Visualized Workflows

General Synthesis and Work-up Workflow

cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Thiosemicarbazide + Carboxylic Acid Catalyst Add Catalyst (e.g., PPE, H2SO4) Reactants->Catalyst Heating Heat and Stir (Monitor by TLC) Catalyst->Heating Quenching Cool and Quench (e.g., with ice-water) Heating->Quenching Neutralization Neutralize with Base (e.g., Na2CO3 to pH 8) Quenching->Neutralization Filtration Filter Precipitate Neutralization->Filtration Drying Wash and Dry Crude Product Filtration->Drying Recrystallization Recrystallize (e.g., DMF/Water) Drying->Recrystallization FinalDrying Dry Pure Product (Vacuum Oven) Recrystallization->FinalDrying Characterization Characterize (NMR, IR, MS, MP) FinalDrying->Characterization

Caption: A generalized workflow for the synthesis, work-up, and purification of this compound.

Troubleshooting Logic for Low Yield

LowYield Low Yield Observed CheckReaction Check for complete conversion (TLC analysis) LowYield->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete Complete Reaction Complete CheckReaction->Complete ImproveConditions Improve Reaction Conditions: - Increase reaction time - Enhance mixing - Optimize temperature Incomplete->ImproveConditions Catalyst Consider Catalyst/Reagent: - Check activity/purity - Optimize stoichiometry Incomplete->Catalyst CheckWorkup Review Work-up & Purification: - Check pH of precipitation - Analyze filtrate for product - Optimize recrystallization solvent Complete->CheckWorkup

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to Validating the Antimicrobial Mechanisms of 2-Amino-1,3,4-Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for elucidating and validating the antimicrobial mechanism of action (MoA) of novel 2-amino-1,3,4-thiadiazole derivatives. Moving beyond simple efficacy testing, we delve into a logical, multi-pronged experimental strategy designed to build a robust, evidence-based understanding of how these promising compounds exert their antimicrobial effects.

The 1,3,4-thiadiazole nucleus is a versatile scaffold in medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities, including significant antibacterial and antifungal properties.[1][2] Many reported this compound derivatives are considered valuable lead compounds for synthesizing new drugs, sometimes exhibiting higher antimicrobial activity than standard treatments.[1] Understanding the precise MoA is a critical step in the drug development pipeline, informing lead optimization, predicting potential resistance mechanisms, and ensuring target specificity.[3] This guide offers a self-validating system of protocols, from foundational activity assessment to specific target identification, enabling a thorough comparison with existing antimicrobial agents.

Part 1: Charting the Mechanistic Landscape

Based on the known chemical properties of the this compound scaffold and its analogs, we can postulate several plausible antimicrobial mechanisms.[4][5] The validation process involves systematically testing each of these hypotheses.

Key Hypothesized Mechanisms:

  • Inhibition of Bacterial Topoisomerases: DNA gyrase and topoisomerase IV are essential bacterial enzymes for DNA replication, making them well-validated drug targets.[6][7] The heterocyclic nature of the thiadiazole ring suggests it may function as an inhibitor of these enzymes.[8]

  • Disruption of Bacterial Membrane Integrity: The lipophilicity and structural characteristics of thiadiazole derivatives may allow them to intercalate into the bacterial cell membrane, disrupting its structure and function.[4][9][10] This can lead to leakage of essential cytoplasmic contents and dissipation of membrane potential.[11][12]

  • Induction of Oxidative Stress: Interference with bacterial metabolic processes, such as the electron transport chain, can lead to the overproduction of reactive oxygen species (ROS).[13] Excessive ROS, including superoxide and hydroxyl radicals, cause widespread damage to DNA, proteins, and lipids, ultimately leading to cell death.[13][14]

  • Inhibition of Biofilm Formation: Biofilms are structured communities of bacteria that exhibit increased resistance to antibiotics.[15][16] Compounds that either prevent the initial attachment of bacteria or disrupt the integrity of the mature biofilm matrix represent a crucial therapeutic strategy.[16][17]

Hypothesized_Mechanisms cluster_main This compound Derivative cluster_targets Potential Bacterial Targets & Pathways cluster_outcomes Resulting Cellular Effects Derivative Test Compound Topoisomerases DNA Gyrase & Topoisomerase IV Derivative->Topoisomerases Membrane Cell Membrane Integrity Derivative->Membrane Metabolism Cellular Metabolism Derivative->Metabolism Biofilm Biofilm Formation Derivative->Biofilm DNA_Damage Inhibition of DNA Replication Topoisomerases->DNA_Damage Membrane_Damage Leakage of Contents & Depolarization Membrane->Membrane_Damage ROS_Damage Oxidative Stress (ROS Production) Metabolism->ROS_Damage Biofilm_Damage Biofilm Inhibition or Dispersal Biofilm->Biofilm_Damage

Caption: Potential antimicrobial mechanisms of this compound derivatives.

Part 2: An Integrated Experimental Workflow for MoA Validation

A robust validation strategy follows a logical progression from broad phenotypic effects to specific molecular interactions. This workflow ensures that each experimental choice is informed by previous results, creating a self-validating cascade of evidence.

Experimental_Workflow Start START: Novel 2-Amino-1,3,4- Thiadiazole Derivative Step1 Step 1: Foundational Activity (MIC, MBC, Time-Kill) Start->Step1 Step2 Step 2: Differentiating Primary Targets Step1->Step2 Step3 Step 3: Secondary Effects (Anti-Biofilm Assays) Step1->Step3 MembraneAssays 2a: Membrane Integrity Assays (Leakage, Potential, Staining) Step2->MembraneAssays Rapid Killing? TopoAssays 2b: Topoisomerase Assays (Gyrase, Topo IV) Step2->TopoAssays Slower, Bactericidal? ROSAssay 2c: Oxidative Stress Assay (ROS Production) Step2->ROSAssay Synthesis Step 4: Data Synthesis & MoA Determination MembraneAssays->Synthesis TopoAssays->Synthesis ROSAssay->Synthesis Step3->Synthesis End END: Validated Mechanism Synthesis->End

Caption: Integrated workflow for validating antimicrobial MoA.

Step 1: Foundational Antimicrobial Activity Assessment

The initial step is to quantify the compound's potency and observe its killing kinetics. These foundational data are crucial for designing subsequent mechanism-specific assays and provide the first clues to the MoA.

  • Key Experiments:

    • Minimum Inhibitory/Bactericidal Concentration (MIC/MBC): Determines the lowest concentration of the compound that inhibits visible growth (MIC) and kills 99.9% of the bacterial population (MBC). The broth microdilution method is a standardized and widely used technique.[18]

    • Time-Kill Kinetics Assay: This dynamic assay measures the rate of bacterial killing over time at various concentrations of the compound.[18] A rapid decline in viable cells (e.g., within 30-60 minutes) often suggests a mechanism involving membrane disruption, while a slower, concentration-dependent killing might point towards inhibition of metabolic processes or macromolecular synthesis.[18]

Table 1: Comparative Antimicrobial Potency

Compound Test Organism MIC (µg/mL) MBC (µg/mL) Reference Agent MIC (µg/mL)
Derivative X S. aureus ATCC 25923 Ciprofloxacin 0.25-1.0
Derivative X E. coli ATCC 25922 Ciprofloxacin 0.008-0.03
Derivative X P. aeruginosa ATCC 27853 Ciprofloxacin 0.25-1.0

| Derivative X | C. albicans ATCC 90028 | | | Amphotericin B | 0.25-1.0 |

Data for reference agents are typical ranges and should be determined concurrently.

Step 2: Investigating the Primary Target

Based on the foundational data, we now proceed to investigate the specific molecular targets. These assays should be run in parallel to build a comprehensive picture.

Causality: If a compound's primary target is the bacterial membrane, it will cause rapid and catastrophic structural failure. This can be validated by measuring both the leakage of intracellular components and the loss of essential membrane functions, like maintaining a membrane potential.[10]

Protocol 1: Nucleic Acid Leakage Assay This assay quantifies the release of intracellular materials, specifically nucleic acids, which absorb light at 260 nm, as an indicator of membrane damage.[11]

  • Prepare a mid-logarithmic phase bacterial suspension in a low-nutrient buffer (e.g., PBS).

  • Add the test derivative at relevant concentrations (e.g., 1x and 2x MIC). Include a positive control (e.g., polymyxin B) and a negative (vehicle) control.

  • Incubate at 37°C. At various time points (e.g., 0, 30, 60, 120 min), take aliquots and centrifuge to pellet the bacteria.

  • Measure the absorbance of the supernatant at 260 nm.

  • An increase in A260 nm over time compared to the negative control indicates membrane rupture.[11]

Protocol 2: Membrane Potential Assay This method uses a potential-sensitive fluorescent dye, such as DiOC₂(3) from the BacLight™ kit, to measure membrane depolarization.[19] In healthy, polarized cells, the dye aggregates and fluoresces red, while in depolarized cells, it remains in its monomeric form and fluoresces green.

  • Treat a mid-log phase bacterial culture with the test derivative (at MIC), a positive control (e.g., CCCP, a protonophore), and a negative control.

  • Add the DiOC₂(3) dye and incubate for a short period (5-10 minutes).

  • Analyze the cell population using a flow cytometer, measuring the shift from red to green fluorescence.

  • A significant increase in the green-fluorescing population indicates loss of membrane potential.[19]

Causality: Bacterial DNA gyrase and topoisomerase IV are essential for managing DNA topology.[7] Inhibition of these enzymes blocks DNA replication and leads to cell death. In vitro enzymatic assays provide direct evidence of compound-target interaction.

Protocol 1: DNA Gyrase Supercoiling Inhibition Assay This assay directly measures the enzymatic activity of DNA gyrase, which introduces negative supercoils into relaxed plasmid DNA in an ATP-dependent manner.

  • Set up reaction tubes on ice containing assay buffer, relaxed plasmid DNA (e.g., pBR322), and ATP.

  • Add varying concentrations of the test derivative. Include a positive control (e.g., ciprofloxacin or novobiocin) and a no-enzyme control.[20]

  • Initiate the reaction by adding purified E. coli DNA gyrase enzyme. Incubate at 37°C for 60 minutes.

  • Stop the reaction and run the samples on a 1% agarose gel.

  • Visualize the DNA bands under UV light. The inhibition of supercoiling is observed as a decrease in the fast-migrating supercoiled DNA band and an increase in the slower-migrating relaxed DNA band.[21]

Protocol 2: Topoisomerase IV Decatenation Assay This assay assesses the ability of topoisomerase IV to resolve interlinked, catenated DNA networks (kDNA) into individual circular DNA monomers.[22]

  • The setup is similar to the gyrase assay, but the substrate is kDNA.

  • Following incubation with the enzyme and test compound, the reaction products are separated by agarose gel electrophoresis.

  • Inhibition is indicated by the persistence of the high-molecular-weight kDNA network at the top of the gel and a reduction in the released monomer bands.[22][23]

Table 2: Comparative IC₅₀ Values for Topoisomerase Inhibition

Compound Target Enzyme IC₅₀ (µM) Reference Inhibitor IC₅₀ (µM)
Derivative X E. coli DNA Gyrase Ciprofloxacin ~1.0
Derivative X S. aureus DNA Gyrase Novobiocin ~0.03[20]
Derivative X E. coli Topoisomerase IV Ciprofloxacin ~5.0

| Derivative X | S. aureus Topoisomerase IV | | Ciprofloxacin | ~2.5 |

Causality: An imbalance between the production of ROS and the cell's ability to detoxify them leads to oxidative stress, a highly destructive state.[13] We can directly measure the intracellular accumulation of ROS using fluorescent probes.

Protocol: Intracellular ROS Assay This assay utilizes the cell-permeable dye 2',7'-dichlorofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, trapping the molecule. Subsequent oxidation by ROS converts it to the highly fluorescent dichlorofluorescein (DCF).[24]

  • Incubate a mid-log phase bacterial culture with DCFH-DA for 30 minutes at 37°C to load the cells with the dye.

  • Wash the cells to remove excess extracellular dye.

  • Resuspend the cells in buffer and add the test derivative (at MIC), a positive control (e.g., H₂O₂), and a negative control.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~529 nm) over time using a microplate reader.

  • A significant, time-dependent increase in fluorescence in treated cells compared to the control indicates ROS production.[24]

Step 3: Investigating Anti-Biofilm Activity

Causality: Biofilm formation is a key virulence factor. A compound may not kill bacteria within a biofilm but could prevent its formation or trigger its dispersal, rendering the bacteria susceptible to other treatments or host defenses.[15][17]

Protocol: Biofilm Inhibition and Dispersal Assay (Crystal Violet Method) This widely used method quantifies the total biofilm biomass.[25]

  • For Inhibition: Add the test derivative at sub-MIC concentrations to a bacterial suspension in a 96-well microplate. Incubate for 24-48 hours without shaking.

  • For Dispersal: First, grow the biofilm in the microplate for 24 hours. Then, remove the planktonic cells and add fresh media containing the test derivative. Incubate for another 24 hours.

  • After incubation, wash the wells to remove non-adherent cells.

  • Stain the remaining biofilm with 0.1% crystal violet solution.

  • Wash away excess stain and solubilize the bound dye with an appropriate solvent (e.g., 30% acetic acid or ethanol).

  • Measure the absorbance at ~570 nm. A lower absorbance compared to the untreated control indicates biofilm inhibition or dispersal.[25]

Part 3: Synthesizing the Evidence for a Coherent Mechanism

Decision_Tree Start Time-Kill Assay Results Rapid Rapid Killing (< 1 hr) Start->Rapid Slow Slower Killing (> 2 hrs) Start->Slow MembranePositive Membrane Integrity Assays POSITIVE? Rapid->MembranePositive TopoPositive Topoisomerase Assays POSITIVE? Slow->TopoPositive ROSPositive ROS Assay POSITIVE? MembranePositive->ROSPositive No MoA_Membrane Primary MoA: Membrane Disruption MembranePositive->MoA_Membrane Yes TopoPositive->ROSPositive No MoA_Topo Primary MoA: Topoisomerase Inhibition TopoPositive->MoA_Topo Yes MoA_ROS Primary or Secondary MoA: Induction of Oxidative Stress ROSPositive->MoA_ROS Yes MoA_Other Investigate Other MoAs (e.g., Protein/Cell Wall Synthesis) ROSPositive->MoA_Other No

Caption: Decision tree for integrating experimental data to determine the primary MoA.

Comparative Analysis with Standard Antimicrobials

Once a primary mechanism is validated, it is essential to compare it against established drugs. This contextualizes the novelty and potential advantages of the this compound derivative.

Table 3: Mechanistic Comparison of Antimicrobial Agents

Feature Derivative X (Hypothetical) Ciprofloxacin (Fluoroquinolone) Polymyxin B (Polypeptide)
Primary Target DNA Gyrase / Topoisomerase IV DNA Gyrase / Topoisomerase IV Outer & Inner Membranes (LPS)
Effect Bactericidal Bactericidal Bactericidal
Killing Kinetics Moderately rapid Moderately rapid Very Rapid
Spectrum Broad-spectrum (Gram +/-) Broad-spectrum (Gram +/-) Gram-negative specific
Key Advantage Potential to overcome existing fluoroquinolone resistance if binding site differs. High oral bioavailability. Effective against multi-drug resistant Gram-negative pathogens.

| Key Limitation | To be determined (e.g., solubility, toxicity). | Growing resistance via target mutation and efflux. | High potential for nephrotoxicity. |

Conclusion and Future Directions

This guide outlines a systematic and logical pathway to validate the antimicrobial mechanism of this compound derivatives. By integrating foundational activity assays with specific probes for membrane integrity, topoisomerase activity, oxidative stress, and biofilm formation, researchers can build a compelling, evidence-based case for a specific MoA.

The successful validation of a novel mechanism is a landmark achievement in the development of a new antimicrobial agent. The next critical steps in the research pipeline include:

  • Computational Docking Studies: To visualize the predicted interaction between the derivative and its validated protein target (e.g., the ATP-binding site of GyrB).[26]

  • Resistance Development Studies: To determine the frequency of spontaneous resistance and identify the genetic basis of any emerging resistance.

  • In Vivo Efficacy and Toxicity Studies: To validate the antimicrobial activity in a relevant animal infection model and assess its safety profile.[27]

By following this rigorous, comparative, and self-validating framework, the scientific community can more effectively and efficiently advance promising this compound derivatives from the bench to potential clinical applications.

References

Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Amino-1,3,4-thiadiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, celebrated for its versatile pharmacological profile.[1][2] Derivatives of this heterocyclic core have demonstrated significant potential as both anticancer and antimicrobial agents in preclinical studies.[3][4] However, the journey from a promising result in a petri dish to a successful outcome in a living organism is fraught with challenges. This guide provides an in-depth, objective comparison of the in vitro and in vivo efficacy of this compound compounds, supported by experimental data and detailed methodologies. Our aim is to equip researchers with the insights needed to navigate the complexities of translating laboratory findings into tangible therapeutic advances.

The Allure of the this compound Scaffold

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, a fundamental component of nucleobases, which allows its derivatives to potentially interfere with DNA replication and other critical cellular processes.[5] Its mesoionic character facilitates the crossing of cellular membranes, leading to good oral absorption and bioavailability.[5][6] Furthermore, the aromatic nature of the ring system imparts significant in vivo stability and is associated with minimal toxicity.[2][6] These properties make the this compound scaffold an attractive starting point for the design of novel therapeutics.

Anticancer Efficacy: From Cell Lines to Xenografts

A significant body of research has focused on the anticancer properties of this compound derivatives. In vitro studies have demonstrated their potent cytotoxic effects against a wide range of human cancer cell lines.

In Vitro Anticancer Activity

The primary measure of in vitro anticancer activity is the half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a biological process by 50%. The following tables summarize the in vitro cytotoxic activity of several prominent this compound derivatives.

CompoundCancer Cell LineCancer TypeIC50 (µM)Reference
FABT A549Lung Carcinoma22.8[7]
C6Glioma27.3[7]
HT-29Colon Adenocarcinoma33.1[7]
SK-N-ASNeuroblastoma54.7[7]
TE671Rhabdomyosarcoma26.0[7]
4ClABT T47DBreast CarcinomaNot Specified[8]
HT-29Colon CarcinomaNot Specified[8]
FTC-238Thyroid CarcinomaNot Specified[8]
Compound 2g LoVoColon Carcinoma2.44[5]
MCF-7Breast Adenocarcinoma23.29[5]
Compound 25 T47DBreast Cancer0.042 - 0.058[1]

FABT (2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole) and its analogs, such as 4ClABT (2-(3-chlorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole), have shown dose-dependent inhibition of tumor cell proliferation.[7][8] Their anticancer effects are attributed to decreased DNA synthesis and alterations in tumor cell morphology and motility.[8] Notably, these compounds often exhibit selectivity, showing no toxicity to normal cells at their antiproliferative concentrations.[8] More recent derivatives, like compound 2g (5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine), have demonstrated even greater potency, with IC50 values in the low micromolar range against colon carcinoma cells.[5]

The In Vitro-In Vivo Efficacy Gap

The transition from promising in vitro data to successful in vivo outcomes is a critical hurdle in drug development. Many factors can contribute to a disconnect between the two, a phenomenon often referred to as the "in vitro-in vivo gap."

InVitroInVivoGap cluster_factors InVitro In Vitro Efficacy (e.g., Low IC50) Gap Factors Contributing to the In Vitro-In Vivo Gap InVitro->Gap Translational Challenges InVivo In Vivo Efficacy (e.g., Tumor Regression) Gap->InVivo Impact on Outcome Metabolism Metabolic Instability Bioavailability Poor Bioavailability PKPD Unfavorable PK/PD Toxicity Off-Target Toxicity TME Tumor Microenvironment

Caption: Key factors influencing the translation of in vitro efficacy to in vivo outcomes.

In Vivo Anticancer Efficacy: Evidence from Animal Models

In vivo studies, typically conducted in murine xenograft models, are essential for evaluating the therapeutic potential of new anticancer agents. These models involve the transplantation of human cancer cells into immunodeficient mice, allowing for the assessment of a compound's antitumor activity in a living system.[9][10]

One notable example is a derivative of N-(4-oxo-2-(4-((5-aryl-1,3,4-thiadiazol-2-yl)amino)phenyl)thiazolidin-3-yl)benzamide, referred to as TH08 . In a study using an Ehrlich ascites carcinoma (EAC) model in Swiss albino mice, TH08 demonstrated potent anticancer activity.[11] The study reported a significant reduction in tumor weight and an increase in the survival time of the tumor-bearing mice, with efficacy comparable to the standard drug, bleomycin.[11]

Another study highlighted that compound 25 , which showed impressive in vitro activity against T47D breast cancer cells, also significantly inhibited tumor growth and metastatic ability in T47D xenografts.[1]

Antimicrobial Efficacy: A Broad Spectrum of Activity

This compound derivatives have also been extensively investigated for their antimicrobial properties, showing activity against a wide range of bacteria and fungi.[12][13]

In Vitro Antimicrobial Activity

The in vitro efficacy of antimicrobial agents is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

Compound ClassMicroorganismActivityReference
Bis-1,3,4-thiadiazoles E. coli, S. aureus, C. albicansComparable to ciprofloxacin and griseofulvin[12]
5-(1H-indol-3-ylmethyl)-N-(substituted phenyl)-1,3,4-thiadiazol-2-amines E. coli, C. albicansGood to high activity[12]
Tris-2,5-disubstituted 1,3,4-thiadiazoles Gram-positive and Gram-negative bacteria, A. fumigatus, C. albicansGood activity (MICs: 8-31.25 µg/mL)[12]
Schiff bases of 2-amino-5-aryl-1,3,4-thiadiazole S. aureus, E. coliSignificant antibacterial activity[14]

These studies demonstrate the broad-spectrum potential of this class of compounds. For instance, some bis-1,3,4-thiadiazole derivatives have shown antimicrobial activity comparable to standard antibiotics like ciprofloxacin.[12]

The Challenge of In Vivo Antimicrobial Data

While the in vitro antimicrobial data for this compound derivatives is abundant, there is a noticeable scarcity of publicly available in vivo efficacy studies for these specific compounds. This highlights a critical gap in the research and development pipeline for new antimicrobial agents based on this scaffold. The successful translation of a promising MIC value to the clearance of an infection in an animal model is a complex process that depends on factors such as the compound's pharmacokinetic profile, its ability to penetrate infected tissues, and its stability in a biological environment.

Experimental Protocols: A Guide to Reproducible Research

To ensure the integrity and reproducibility of research findings, detailed and validated experimental protocols are paramount.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the steps for determining the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol 2: In Vivo Anticancer Efficacy in a Human Tumor Xenograft Mouse Model

This protocol provides a framework for evaluating the antitumor activity of a compound in an animal model.[9][15]

  • Cell Culture and Preparation:

    • Culture a human cancer cell line (e.g., A549, T47D) under standard conditions.

    • Harvest the cells and ensure high viability (>95%) using a trypan blue exclusion assay.

    • Resuspend the cells in a sterile, serum-free medium or PBS at a concentration of 5 x 10^6 cells per 100 µL. For some cell lines, mixing with Matrigel can improve tumor formation.[9]

  • Animal Model:

    • Use immunodeficient mice (e.g., nude or SCID mice).

    • Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Measure tumor dimensions (length and width) 2-3 times per week using digital calipers.

    • Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.[9]

  • Treatment:

    • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[15]

    • Prepare the this compound compound in a suitable vehicle.

    • Administer the compound and vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).

  • Data Collection and Analysis:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors.

    • Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group.

XenograftWorkflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis CellCulture 1. Cell Culture & Harvesting Implantation 3. Tumor Cell Implantation CellCulture->Implantation AnimalPrep 2. Animal Model (Immunodeficient Mice) AnimalPrep->Implantation Monitoring1 4. Tumor Growth Monitoring Implantation->Monitoring1 Randomization 5. Randomization & Treatment Monitoring1->Randomization Monitoring2 6. Continued Monitoring Randomization->Monitoring2 Endpoint 7. Study Endpoint & Tumor Excision Monitoring2->Endpoint Analysis 8. Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis

Caption: A typical workflow for an in vivo anticancer efficacy study using a xenograft mouse model.

Conclusion: Navigating the Path Forward

The this compound scaffold continues to be a rich source of promising therapeutic candidates. While in vitro screening provides a crucial first look at their potential, this guide underscores the indispensable role of in vivo studies in validating these initial findings. The discrepancy between in vitro and in vivo results is a multifaceted challenge that necessitates a deep understanding of pharmacokinetics, metabolism, and the complexities of the biological environment.

For researchers in this field, the path forward requires a more integrated approach, where in vitro and in vivo experiments are designed in concert to provide a more holistic understanding of a compound's activity. The detailed protocols provided herein serve as a foundation for conducting robust and reproducible studies. By bridging the in vitro-in vivo gap, the scientific community can more effectively translate the remarkable potential of this compound compounds into novel therapies for cancer and infectious diseases.

References

A Comparative Guide to the Corrosion Inhibition Efficiency of Thiadiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless battle against material degradation, the deployment of effective corrosion inhibitors is paramount. Among the arsenal of organic inhibitors, thiadiazole derivatives have emerged as a highly promising class of compounds, demonstrating exceptional efficacy in protecting a wide range of metals and alloys from corrosive environments.[1] This guide provides a comprehensive comparison of the corrosion inhibition efficiency of various thiadiazole derivatives, grounded in experimental data and mechanistic insights, to aid researchers and industry professionals in their selection and application.

The Fundamental Mechanism: A Shield at the Nanoscale

The remarkable protective properties of thiadiazole derivatives stem from their ability to adsorb onto the metal surface, forming a robust barrier that isolates the metal from the aggressive corrosive medium.[2][3] This adsorption is a complex interplay of physical and chemical interactions. The thiadiazole ring, with its constituent nitrogen and sulfur heteroatoms, is rich in electron density. These heteroatoms, along with the π-electrons of the aromatic ring, act as active centers for adsorption.[4]

The mechanism can be broadly categorized as follows:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecules.[5]

  • Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the heteroatoms (N, S) of the thiadiazole ring and the vacant d-orbitals of the metal atoms, leading to the formation of coordinate covalent bonds.[3]

The formation of this adsorbed protective film effectively blocks the active sites on the metal surface, thereby stifling both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions that drive the corrosion process.[6][7]

Corrosion_Inhibition_Mechanism cluster_solution Corrosive Medium (e.g., Acid) cluster_metal Metal Surface cluster_interface Metal-Solution Interface Corrosive_Ions Corrosive Species (H+, Cl-) Active_Sites Active Corrosion Sites Corrosive_Ions->Active_Sites Attack Inhibitor Thiadiazole Derivative Adsorption Adsorption of Inhibitor Molecules Inhibitor->Adsorption Adsorbs onto Metal Metal (e.g., Steel, Copper) Metal->Active_Sites Contains Adsorption->Metal Interacts with Protective_Film Protective Film Formation Adsorption->Protective_Film Leads to Protective_Film->Active_Sites Blocks

Caption: General mechanism of corrosion inhibition by thiadiazole derivatives.

Molecular Structure: The Key to Inhibition Efficiency

The effectiveness of a thiadiazole derivative as a corrosion inhibitor is intrinsically linked to its molecular structure.[8] Several key features influence their performance:

  • Heteroatoms: The presence of nitrogen and sulfur atoms is crucial for the coordination with the metal surface.[2]

  • Substituent Groups:

    • Electron-donating groups (e.g., -NH2, -OH, -OCH3) increase the electron density on the thiadiazole ring, enhancing its ability to donate electrons to the metal and thereby strengthening the adsorption bond.[8]

    • Electron-withdrawing groups (e.g., -NO2, -COOH) can have the opposite effect, potentially reducing the inhibition efficiency.[8][9]

  • Aromatic Rings and π-Systems: The presence of aromatic rings and conjugated double bonds provides additional π-electrons that can interact with the metal surface, further stabilizing the adsorbed film.[8]

  • Alkyl Chains: The length of alkyl chains can influence the inhibitor's solubility and the packing density of the protective film.[10]

Comparative Performance of Thiadiazole Derivatives

To illustrate the impact of molecular structure on inhibition efficiency, the following table summarizes experimental data for several thiadiazole derivatives on different metals in various corrosive media. The inhibition efficiency (IE%) is a key metric, typically calculated from weight loss measurements, potentiodynamic polarization data, or electrochemical impedance spectroscopy.

Inhibitor Name & StructureMetalCorrosive MediumConcentrationInhibition Efficiency (IE%)Reference
2-Amino-5-methyl-1,3,4-thiadiazole (AMTD) Copper-Nickel (70/30)Seawater-High
2-Amino-5-(4-bromobenzyl)-1,3,4-thiadiazole (a1) Mild Steel0.5 M H2SO40.002 M>90%[9]
2-Amino-5-(3-nitrophenyl)-1,3,4-thiadiazole (a2) Mild Steel0.5 M H2SO40.002 MLower than a1[9]
5,5'-((1Z,1'Z)-(1,4-phenylenebis(methanylylidene))bis(azanylylidene))bis(1,3,4-thiadiazole-2-thiol) (PBB) Mild Steel1.0 M HCl-Excellent[5]
N-(1,3-dithiolan-2-ylidene)-5-phenyl-1,3,4-thiadiazole-2-amine (1,3-DPTA) Mild Steel1 M HCl100 mg/lHigh[11]
(E)-N-(anthracen-9-ylmethylene)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine (A9CNPTDA) Carbon Steel1 M HCl1 mM98.04%[12][13]
N-(5-(4-aminophenyl)-1,3,4-thiadiazole-2-yl)-2-diphenylamino) acetamide (ATPA) Muntz Metal (60Cu-40Zn)Sulfide-polluted artificial seawater2.32 mM98.94%[14][15]
2,5-bis(dodecyldithiazole) thiadiazole (BDDT) CopperO/W Emulsion-89.01%[16]

Note: Inhibition efficiency can vary with concentration, temperature, and exposure time. The data presented is for illustrative comparison under the specified conditions.

The data clearly shows that derivatives with features conducive to strong adsorption, such as additional aromatic rings (A9CNPTDA) or electron-donating groups, generally exhibit higher inhibition efficiencies. For instance, the higher efficiency of compound a1 compared to a2 can be attributed to the electronic effects of their respective substituent groups.[9]

Experimental Evaluation of Corrosion Inhibition

The assessment of a compound's corrosion inhibition efficiency relies on a suite of well-established electrochemical and surface analysis techniques.

Experimental_Workflow cluster_prep Preparation cluster_electrochemical Electrochemical Measurements cluster_surface Surface Analysis cluster_analysis Data Analysis & Interpretation Metal_Prep Metal Specimen Preparation OCP Open Circuit Potential (OCP) Metal_Prep->OCP SEM Scanning Electron Microscopy (SEM) Metal_Prep->SEM AFM Atomic Force Microscopy (AFM) Metal_Prep->AFM Solution_Prep Corrosive Solution with/without Inhibitor Solution_Prep->OCP PDP Potentiodynamic Polarization (PDP) OCP->PDP EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS IE_Calc Inhibition Efficiency Calculation PDP->IE_Calc EIS->IE_Calc Mechanism Mechanism Elucidation SEM->Mechanism AFM->Mechanism Adsorption_Isotherm Adsorption Isotherm Modeling IE_Calc->Adsorption_Isotherm Adsorption_Isotherm->Mechanism

Caption: A typical experimental workflow for evaluating corrosion inhibitors.

Key Experimental Protocols

1. Potentiodynamic Polarization (PDP)

This technique provides information about the kinetics of the anodic and cathodic reactions.

  • Objective: To determine the corrosion current density (Icorr), corrosion potential (Ecorr), and to identify the inhibitor as anodic, cathodic, or mixed-type.

  • Methodology:

    • A three-electrode electrochemical cell is assembled with the metal specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.

    • The working electrode is immersed in the corrosive solution (with and without the inhibitor) and allowed to stabilize to a steady open-circuit potential (OCP).

    • The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).

    • The resulting current is recorded as a function of the applied potential, generating a Tafel plot (log I vs. E).

    • The corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr).

    • The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100 where Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.[17]

2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides detailed information about the properties of the inhibitor film and the corrosion process.

  • Objective: To determine the charge transfer resistance (Rct) and the double-layer capacitance (Cdl), which are related to the corrosion rate and the adsorption of the inhibitor.

  • Methodology:

    • The same three-electrode setup as in PDP is used.

    • The working electrode is immersed in the test solution at its OCP.

    • A small amplitude AC voltage (e.g., 10 mV) is applied over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

    • The impedance of the system is measured at each frequency.

    • The data is typically presented as Nyquist and Bode plots.

    • The plots are fitted to an equivalent electrical circuit model to extract parameters like the charge transfer resistance (Rct).

    • The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.[14]

Conclusion

Thiadiazole derivatives stand out as a versatile and highly effective class of corrosion inhibitors. Their performance is intricately tied to their molecular architecture, with the presence of heteroatoms, electron-donating substituents, and extended π-systems being key determinants of their inhibitory action. A thorough understanding of these structure-activity relationships, coupled with rigorous experimental evaluation using techniques like potentiodynamic polarization and electrochemical impedance spectroscopy, is essential for the rational design and selection of optimal thiadiazole-based inhibitors for specific industrial applications. The continued exploration of novel thiadiazole structures holds significant promise for the development of even more potent and environmentally benign corrosion protection strategies.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Amino-1,3,4-thiadiazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of pharmacologically active compounds.[1][2][3] This guide offers an in-depth analysis of the structure-activity relationships (SAR) of this compound analogs, providing a comparative overview of their anticancer, antimicrobial, and anticonvulsant properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data with field-proven insights to illuminate the path for future drug discovery endeavors.

The Enduring Appeal of the this compound Core

The 1,3,4-thiadiazole ring is a bioisostere of the pyrimidine and oxadiazole moieties, allowing it to interact with various biological targets.[4] Its mesoionic character facilitates passage across cellular membranes, a desirable pharmacokinetic property.[4][5] The 2-amino group provides a crucial handle for synthetic modification, enabling the exploration of a vast chemical space and the fine-tuning of biological activity.[1][2] This combination of a privileged scaffold and synthetic tractability has cemented the this compound core as a recurring motif in the quest for novel therapeutics.

Comparative SAR Analysis: Unlocking Therapeutic Potential

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the thiadiazole ring (typically at the C5 position) and the exocyclic amino group. The following sections dissect the SAR for key therapeutic areas, supported by experimental data.

Anticancer Activity: Targeting the Machinery of Malignancy

This compound analogs have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a spectrum of cancer cell lines.[4][6] Their mechanisms of action are diverse, including the inhibition of crucial kinases like Akt, disruption of the cell cycle, and induction of apoptosis.[6][7]

Key SAR Insights for Anticancer Activity:

  • Substitution at the C5 Position: The introduction of an aromatic or heteroaromatic ring at the C5 position is a common feature of potent anticancer analogs.[6] The substitution pattern on this aryl ring is critical.

    • Electron-withdrawing groups (e.g., nitro, halo) on a C5-phenyl ring can enhance cytotoxicity. For instance, a derivative bearing a 4-nitrophenyl group at C5 and a 4-chlorophenylamino substituent on the thioether linkage displayed potent activity against C6 glioma cells.[7]

    • Electron-donating groups (e.g., methoxy) can also modulate activity, highlighting the complex interplay of electronic and steric factors.[6]

  • Substitution on the 2-Amino Group: Modification of the 2-amino group significantly impacts anticancer efficacy.

    • Acylation or the formation of urea and thiourea derivatives can lead to potent compounds.

    • The nature of the substituent on the amino group can influence the mechanism of action, with some derivatives acting as potent inducers of apoptosis.[6]

Comparative Anticancer Activity of this compound Analogs

Compound IDC5-Substituent2-Amino Substituent/ModificationCancer Cell LineIC50 (µM)Reference
1 5-[2-(Benzenesulfonylmethyl)phenyl]UnsubstitutedLoVo2.44[6]
2 5-[2-(Benzenesulfonylmethyl)phenyl]UnsubstitutedMCF-723.29[6]
3 5-((4-Nitrophenyl)amino)Thio-linked N-(4-chlorophenyl)acetamideC6 Glioma-[7]
4 5-((4-Nitrophenyl)amino)Thio-linked N-(6-nitrobenzothiazol-2-yl)acetamideC6 Glioma-[7]

Note: A lower IC50 value indicates higher potency.

Experimental Protocol: In Vitro Anticancer Activity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess cell viability and, by extension, the cytotoxic potential of compounds.[8][9]

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 8 x 10³ cells per well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogs (typically ranging from 0.01 to 100 µM) for 48 hours.[8]

  • MTT Addition: After the incubation period, add 100 µL of MTT reagent (1 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[9]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Logical Workflow for Anticancer Screening

anticancer_workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies synthesis Synthesis of this compound Analogs mtt MTT Assay (Cytotoxicity) synthesis->mtt Primary Screening apoptosis Apoptosis Assay (e.g., Annexin V) mtt->apoptosis Active Compounds cell_cycle Cell Cycle Analysis apoptosis->cell_cycle kinase Kinase Inhibition Assays (e.g., Akt) cell_cycle->kinase Further Investigation docking Molecular Docking kinase->docking

Caption: Workflow for anticancer screening of this compound analogs.

Antimicrobial Activity: Combating Pathogenic Threats

The this compound scaffold is a well-established pharmacophore in the development of antimicrobial agents.[1][2][3] Analogs have demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10][11]

Key SAR Insights for Antimicrobial Activity:

  • Substitution at the C5 Position:

    • Aryl Substituents: The presence of a substituted phenyl ring at the C5 position is a common strategy. Halogenated phenyl groups (e.g., fluoro, chloro) often lead to enhanced antibacterial activity, particularly against Gram-positive bacteria like S. aureus and B. subtilis.[10]

    • Heterocyclic Rings: Linking other heterocyclic moieties, such as dihydropyrimidines or indoles, to the C5 position can also confer significant antimicrobial properties.[12]

  • Modification of the 2-Amino Group:

    • Derivatization of the amino group into Schiff bases or other functionalities can modulate the antimicrobial spectrum and potency.[13]

  • Substitution at the Mercapto Group (for 2-amino-5-mercapto-1,3,4-thiadiazole):

    • The introduction of an aryl ethanone moiety at the mercapto group has been shown to improve antimicrobial activity.[12]

Comparative Antimicrobial Activity (MIC) of this compound Analogs

Compound IDC5-SubstituentModificationBacterial StrainMIC (µg/mL)Reference
5 4-FluorophenylUnsubstituted 2-aminoS. aureus20-28[10]
6 4-ChlorophenylUnsubstituted 2-aminoS. aureus20-28[10]
7 4-HydroxyphenylUnsubstituted 2-aminoA. niger32-42[10]
8 3-Hydroxy-2-naphthylp-Chlorophenylamino at C2S. aureus62.5[10]
9 Tetranorlabdane moietyUnsubstituted 2-aminoB. polymyxa2.5[11]

Note: A lower MIC value indicates higher potency. Standard drugs for comparison: Ciprofloxacin (MIC ≈ 18-24 µg/mL), Fluconazole (MIC ≈ 24-26 µg/mL).[10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) in a suitable broth.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Logical Relationship in Antimicrobial SAR

antimicrobial_sar cluster_core This compound Core cluster_substituents Substituent Effects cluster_activity Antimicrobial Activity core Core Scaffold c5_aryl C5-Aryl Substituent (e.g., Halogenated Phenyl) core->c5_aryl c2_amino 2-Amino Modification (e.g., Schiff Base) core->c2_amino activity Enhanced Potency (Lower MIC) c5_aryl->activity c2_amino->activity

Caption: Key structural modifications influencing the antimicrobial activity of this compound analogs.

Anticonvulsant Activity: Modulating Neuronal Excitability

Derivatives of 1,3,4-thiadiazole have been extensively investigated for their anticonvulsant properties, with some compounds showing promise in preclinical models of epilepsy.[15][16]

Key SAR Insights for Anticonvulsant Activity:

  • Substitution at the C2 and C5 Positions:

    • Aromatic substituents at the C2 and C5 positions are crucial for activity. The presence of a 2-biphenylyl group at C5, combined with an aminomethyl group at C2, resulted in a potent anticonvulsant.[16]

    • Substitution on the aryl ring at the C2 position can significantly impact activity and reduce neurotoxicity.[16]

  • Side-Chain Modifications:

    • Alkylation of the side-chain nitrogen atom can maintain or enhance potency, whereas aryl substitution or chain lengthening often leads to a decrease in activity.[16]

  • Specific Functional Groups:

    • The presence of sulfonamide or aldehyde and hydroxy-substituted groups has been associated with potent anticonvulsant activity.[17]

Comparative Anticonvulsant Activity of this compound Analogs

Compound IDC5-SubstituentC2-Substituent/ModificationAnticonvulsant Activity (% Protection)Test ModelReference
10 2-Biphenylyl1-MethylhydrazinoPotentMES & scPTZ[16]
11 2-BiphenylylAminomethylPotentMES & scPTZ[16]
12 Sulfonamide derivativeAmino-5-sulphanylExcellentMES & scPTZ
13 5-p-tolyl-4H-1,2,4-triazole-3-thiolmethyl75% (MES), 83% (PTZ)MES & scPTZ[18]

Experimental Protocol: Anticonvulsant Screening

The maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests are standard preclinical models used to identify compounds with potential efficacy against generalized tonic-clonic and myoclonic seizures, respectively.[15][19]

  • Animal Model: Use mice or rats.

  • Compound Administration: Administer the test compounds intraperitoneally or orally at various doses.

  • MES Test:

    • After a predetermined time (e.g., 30 or 60 minutes), deliver a short electrical stimulus via corneal or ear electrodes.

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.

  • scPTZ Test:

    • Administer a convulsant dose of pentylenetetrazol subcutaneously.

    • Observe the animals for the onset of clonic seizures. An increase in the latency to seizure or complete protection from seizures indicates anticonvulsant activity.

Decision Tree for Anticonvulsant Drug Development

anticonvulsant_dev start Synthesized this compound Analogs mes_screen MES Screening start->mes_screen ptz_screen scPTZ Screening mes_screen->ptz_screen No Protection active_mes Active in MES (Potential for Tonic-Clonic Seizures) mes_screen->active_mes Protection active_ptz Active in scPTZ (Potential for Myoclonic Seizures) ptz_screen->active_ptz Protection inactive Inactive ptz_screen->inactive No Protection neurotoxicity Neurotoxicity Testing (e.g., Rotarod) active_mes->neurotoxicity active_ptz->neurotoxicity low_toxicity Low Neurotoxicity neurotoxicity->low_toxicity Pass high_toxicity High Neurotoxicity neurotoxicity->high_toxicity Fail lead_candidate Lead Candidate for Further Development low_toxicity->lead_candidate

Caption: A decision tree for the preclinical screening of anticonvulsant this compound analogs.

Conclusion: A Scaffold of Continuing Promise

The this compound core continues to be a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comparative analysis of the SAR of its analogs across anticancer, antimicrobial, and anticonvulsant activities, underscoring the critical role of substituent patterns in determining biological efficacy. The provided experimental protocols and logical workflows offer a framework for the systematic evaluation of new derivatives. As our understanding of disease mechanisms deepens, the strategic functionalization of this privileged scaffold will undoubtedly lead to the development of next-generation therapeutics with improved potency and selectivity.

References

A Comparative Guide to the Validation of 2-Amino-1,3,4-thiadiazole as a Viable Drug Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-1,3,4-thiadiazole core has emerged as a privileged scaffold in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2][3] This guide provides an in-depth, comparative analysis of its validation as a drug scaffold, offering experimental data and protocols to support its evaluation against alternative heterocyclic systems. We will explore its synthesis, multifaceted pharmacological profile, and the critical structure-activity relationships that govern its therapeutic potential.

The this compound Scaffold: A Profile

The 1,3,4-thiadiazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms and one sulfur atom. The 2-amino substitution provides a crucial handle for synthetic modification, allowing for the exploration of a vast chemical space. This scaffold's appeal lies in its favorable physicochemical properties, including metabolic stability and the ability to engage in hydrogen bonding, which contributes to its strong interactions with biological targets.[1][4]

Synthesis of the this compound Core

The construction of the this compound scaffold is typically achieved through the cyclization of thiosemicarbazide or its derivatives with a one-carbon synthon. A common and robust method involves the reaction of a carboxylic acid with thiosemicarbazide, often facilitated by a dehydrating agent.[5][6]

Experimental Protocol: One-Pot Synthesis of 2-Amino-5-substituted-1,3,4-thiadiazoles

This protocol describes a general one-pot synthesis of this compound derivatives from a carboxylic acid and thiosemicarbazide.

Materials:

  • Carboxylic acid (1.0 eq)

  • Thiosemicarbazide (1.1 eq)

  • Polyphosphoric acid (PPA) or Phosphorus oxychloride (POCl₃)

  • Appropriate solvent (e.g., dry toluene, chloroform)

  • Sodium bicarbonate solution

  • Ice bath

  • Magnetic stirrer and heating mantle

  • Round-bottom flask and condenser

Procedure:

  • To a stirred solution of the carboxylic acid in the chosen solvent, add thiosemicarbazide.

  • Slowly add the dehydrating agent (e.g., PPA or POCl₃) to the mixture at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for the appropriate time (monitored by TLC).

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-5-substituted-1,3,4-thiadiazole.

Rationale for Experimental Choices: The use of a strong dehydrating agent like PPA or POCl₃ is crucial for facilitating the cyclization reaction by removing the water molecule formed during the process. The one-pot nature of this synthesis makes it an efficient and straightforward method for generating a library of derivatives.

Comparative Biological Evaluation of the this compound Scaffold

The versatility of the this compound scaffold is evident in its wide spectrum of pharmacological activities.[7][8] Below, we compare its performance in key therapeutic areas, supported by experimental data.

Antimicrobial Activity

Derivatives of this compound have demonstrated significant activity against a broad range of pathogenic microbes, including bacteria and fungi.[2][9][10] Their mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

Comparative Analysis: When compared to other heterocyclic scaffolds, such as 1,3,4-oxadiazoles, the sulfur atom in the thiadiazole ring can impart improved lipid solubility, potentially leading to better cell permeability and enhanced antimicrobial efficacy.[4]

Compound/DrugTarget OrganismMIC (µg/mL)Reference
This compound derivative 1 Staphylococcus aureus62.5[9]
Ciprofloxacin (Standard) Staphylococcus aureus25[11]
This compound derivative 2 Escherichia coliModerate Activity[9]
Ciprofloxacin (Standard) Escherichia coli<25[11]
This compound derivative 3 Candida albicansGood Activity[9]
Fluconazole (Standard) Candida albicans-[3]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

Materials:

  • Mueller-Hinton Broth (MHB)

  • Bacterial inoculum (adjusted to 0.5 McFarland standard)

  • Test compound stock solution

  • 96-well microtiter plate

  • Incubator

Procedure:

  • Prepare serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Self-Validating System: The inclusion of positive and negative controls is essential for validating the assay. The positive control ensures the viability of the bacterial inoculum, while the negative control confirms the sterility of the broth.

Anticancer Activity

The this compound scaffold is a promising foundation for the development of novel anticancer agents.[1][12][13] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and target various signaling pathways implicated in cancer.[12][14]

Signaling Pathway: PI3K/Akt/mTOR

Many this compound derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is a critical regulator of cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Thiadiazole 2-Amino-1,3,4- Thiadiazole Derivative Thiadiazole->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.

Comparative Anticancer Activity:

Compound/DrugCell LineIC₅₀ (µM)Reference
4ClABT (this compound derivative) T47D (Breast Cancer)Dose-dependent inhibition[14]
Doxorubicin (Standard) T47D (Breast Cancer)Varies-
4ClABT HT-29 (Colon Cancer)Dose-dependent inhibition[14]
5-Fluorouracil (Standard) HT-29 (Colon Cancer)Varies-

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell line

  • Complete culture medium

  • Test compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Remove the medium and dissolve the formazan crystals in DMSO.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

Causality behind Experimental Choice: The MTT assay is a widely accepted and reliable method for initial screening of anticancer compounds because it provides a quantitative measure of a compound's ability to reduce cell viability.

Antiviral Activity

The this compound scaffold has also been explored for its antiviral properties, with derivatives showing activity against a range of viruses, including HIV and influenza.[15][16][17]

Comparative Antiviral Activity:

Compound/DrugVirusIC₅₀ (µM)Reference
This compound derivative 7 HIV-17.50–20.83[15]
Zidovudine (Standard) HIV-10.016[15]
This compound derivative 45 Influenza A (H3N2)31.4[17]
Oseltamivir (Standard) Influenza AVaries-

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the thiadiazole ring and the amino group.[18]

SAR_Thiadiazole Scaffold This compound Core C5_Sub Substituent at C5 Scaffold->C5_Sub Influences Amino_Sub Substituent on Amino Group Scaffold->Amino_Sub Influences Activity Biological Activity C5_Sub->Activity Modulates Amino_Sub->Activity Modulates

Caption: Key structural features influencing the biological activity of this compound derivatives.

  • Substituents at the C5 position: Aromatic or heteroaromatic rings at this position are often associated with enhanced biological activity. The substitution pattern on these rings can further modulate potency.[1]

  • Substituents on the amino group: The nature of the substituent on the 2-amino group plays a crucial role in determining the type and level of pharmacological activity.[18] For instance, in some anticancer derivatives, specific substitutions can enhance their inhibitory effects on target enzymes.

Conclusion and Future Perspectives

The this compound scaffold has unequivocally established itself as a versatile and valuable platform in drug discovery. Its synthetic accessibility, favorable physicochemical properties, and broad spectrum of biological activities make it an attractive starting point for the development of novel therapeutic agents.

While this guide has highlighted its potential in antimicrobial, anticancer, and antiviral applications, further exploration into other therapeutic areas such as anti-inflammatory, anticonvulsant, and enzyme inhibition is warranted.[19] Future research should focus on leveraging computational tools for rational drug design to optimize the potency and selectivity of this compound derivatives, ultimately paving the way for the development of next-generation therapeutics.

References

A Comparative Guide to Cross-Reactivity Studies of 2-Amino-1,3,4-Thiadiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in modern medicinal chemistry, celebrated for its versatile biological activities.[1][2][3] Derivatives of this privileged heterocyclic system have demonstrated a broad spectrum of pharmacological actions, including antimicrobial, antiviral, and anticancer properties.[1][4][5][6] This guide provides an in-depth comparison of the cross-reactivity profiles of notable this compound-based inhibitors, supported by experimental data and detailed protocols. Our focus is to equip researchers, scientists, and drug development professionals with the critical insights needed to navigate the complexities of inhibitor selectivity and to design more targeted and effective therapeutic agents.

The Imperative of Selectivity Profiling in Drug Discovery

In the quest for novel therapeutics, achieving target selectivity is a paramount challenge.[7] While potent on-target activity is the primary goal, off-target interactions can lead to unforeseen toxicities or, in some instances, beneficial polypharmacology. For inhibitors based on the this compound scaffold, a thorough understanding of their cross-reactivity is not merely a regulatory hurdle but a fundamental aspect of their preclinical characterization. Comprehensive selectivity profiling allows for the early identification of potential liabilities and provides a clearer picture of a compound's mechanism of action.

Methodologies for Assessing Inhibitor Cross-Reactivity

A multi-pronged approach is essential for a robust assessment of inhibitor selectivity. This typically involves a combination of biochemical, biophysical, cellular, and computational methods.

Biochemical Assays: The Workhorse of Selectivity Profiling

Biochemical assays directly measure the interaction of an inhibitor with a purified enzyme. Large panels of these assays are commercially available, allowing for the screening of a single compound against hundreds of kinases or other enzyme classes.[8][9]

  • Radiometric Assays: These assays, often considered the gold standard, measure the incorporation of radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate. They are highly sensitive and provide a direct measure of enzyme activity.

  • Fluorescence-Based Assays: These methods utilize fluorescent probes to detect inhibitor binding or enzyme activity, offering a high-throughput and non-radioactive alternative.

  • Competitive Binding Assays: These assays measure the ability of a test compound to displace a known ligand from the target enzyme.

Biophysical Techniques: A Deeper Dive into Binding Events

Biophysical methods provide valuable information about the direct physical interaction between an inhibitor and its target protein.

  • Thermal Shift Assays (TSA): Also known as Differential Scanning Fluorimetry (DSF), TSA measures the change in the melting temperature of a protein upon ligand binding. An increase in the melting temperature is indicative of inhibitor binding and stabilization of the protein.

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that provides real-time quantitative data on the kinetics (association and dissociation rates) and affinity of inhibitor-protein interactions.

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Cellular Assays: Bridging the Gap to In Vivo Relevance

Cell-based assays are crucial for confirming that an inhibitor can engage its target in a more physiologically relevant environment.

  • Target Engagement Assays: These assays measure the extent to which an inhibitor binds to its intended target within a living cell.

  • Cellular Thermal Shift Assays (CETSA): An extension of the in vitro TSA, CETSA measures the thermal stabilization of a target protein by a ligand in intact cells or cell lysates.

  • Pathway Analysis: Western blotting and other techniques can be used to assess the phosphorylation status of downstream substrates, providing evidence of target inhibition in a cellular context.[10]

In Silico Approaches: Predicting Off-Target Interactions

Computational methods can play a significant role in predicting potential off-target interactions early in the drug discovery process.[9][11]

  • Molecular Docking: This technique predicts the preferred binding orientation of an inhibitor to a target protein.[11][12] Docking a compound against a panel of proteins can help identify potential off-targets.

  • Pharmacophore Modeling: This approach uses the 3D arrangement of chemical features of a known active site to screen virtual libraries for compounds with a high probability of binding.

  • Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a compound with its biological activity, which can be used to predict the selectivity of new derivatives.[11]

G cluster_0 Selectivity Profiling Workflow A Initial Hit Compound (this compound derivative) B Primary Target Assay (e.g., Kinase, Carbonic Anhydrase) A->B Potency C Broad Panel Screening (e.g., Kinase Panel, CEREP) B->C Promising Hit G Data Integration & Analysis (Selectivity Score Calculation) C->G Cross-Reactivity Profile D Biophysical Validation (e.g., TSA, SPR, ITC) E Cellular Target Engagement (e.g., CETSA, Western Blot) D->E Cellular Relevance H Lead Optimization E->H Validated Lead F In Silico Off-Target Prediction (Docking, Pharmacophore Modeling) F->G Predicted Off-Targets G->D Confirmation of Hits

Caption: A typical workflow for assessing the cross-reactivity of a novel inhibitor.

Comparative Analysis of this compound-Based Inhibitors

The this compound scaffold has been successfully employed in the development of inhibitors for diverse target classes, most notably carbonic anhydrases and protein kinases.

Carbonic Anhydrase Inhibitors

The this compound core is a key component of several potent carbonic anhydrase (CA) inhibitors. A notable example is 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide, which has been profiled against a panel of 12 mammalian CA isoforms.[13] This compound demonstrates the potential for achieving isoform selectivity with this scaffold.

InhibitorTarget IsoformInhibition Constant (Ki)Reference
2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamideCA IV0.61 nM[13]
CA VIIPotent (Ki in low nM range)[13]
CA IXPotent (Ki in low nM range)[13]
CA XIIPotent (Ki in low nM range)[13]
CA XIII39 nM[13]
CA II121 nM[13]
CA VA438 nM[13]
CA III, VB, VI, XIVWeak inhibition[13]
This compound-5-sulfonamide derivativesCA III50: 3.3 x 10⁻⁸ to 1.91 x 10⁻⁷ M[14]

This data highlights that while potent inhibition is achieved against several isoforms, a degree of selectivity is observed, particularly against the ubiquitous CA II. This is a crucial consideration for avoiding off-target effects associated with the inhibition of housekeeping enzymes.

Protein Kinase Inhibitors

The this compound scaffold has also been explored for the development of protein kinase inhibitors. For instance, a derivative, 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has been shown to inhibit the extracellular signal-regulated kinase (ERK) pathway.[10] Another study reported the discovery of 1,3,4-thiadiazole derivatives as potent Abl tyrosine kinase inhibitors.[12]

InhibitorPrimary Target(s)Off-Target(s)Biological EffectReference
FABTERK1/2 PathwayNot extensively profiledCell cycle arrest in G0/G1 phase[10]
Substituted benzoylamino-2-[(4-benzyl)thio]-1,3,4-thiadiazolesAbl Tyrosine KinaseNot extensively profiledInhibition of Imatinib-sensitive and -resistant leukemia cells[12]

While the primary targets for these kinase inhibitors have been identified, comprehensive cross-reactivity profiling against a broad kinase panel is essential to fully understand their selectivity and potential for off-target effects. The high degree of structural homology within the ATP-binding site of kinases makes cross-reactivity a common challenge.[9]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol provides a general framework for assessing the inhibitory activity of a this compound derivative against a specific protein kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate peptide

  • [γ-³³P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Test inhibitor stock solution (in DMSO)

  • 96-well plates

  • Phosphocellulose paper

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test inhibitor in the kinase reaction buffer.

  • In a 96-well plate, add the kinase and the substrate peptide to each well.

  • Add the diluted inhibitor to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no kinase).

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Thermal Shift Assay (TSA)

This protocol describes a method for validating the direct binding of an inhibitor to its target protein.

Materials:

  • Purified target protein

  • SYPRO Orange dye (5000x stock in DMSO)

  • TSA buffer (e.g., 10 mM HEPES, pH 7.5, 150 mM NaCl)

  • Test inhibitor stock solution (in DMSO)

  • Real-time PCR instrument

Procedure:

  • Dilute the target protein to a final concentration of 2 µM in TSA buffer.

  • Prepare serial dilutions of the test inhibitor.

  • In a 96-well PCR plate, mix the protein solution, SYPRO Orange dye (final concentration 5x), and the diluted inhibitor. Include a no-inhibitor control.

  • Seal the plate and centrifuge briefly.

  • Place the plate in a real-time PCR instrument.

  • Set the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 1°C/minute, collecting fluorescence data at each interval.

  • Analyze the data to determine the melting temperature (Tm) for each condition. An increase in Tm in the presence of the inhibitor indicates binding and stabilization.

G cluster_1 Decision Tree for Assay Selection Start Start: New this compound Inhibitor Q1 Initial Goal? Start->Q1 A1 Biochemical Screen (e.g., Kinase Panel) Q1->A1 Broad Profiling Q2 Direct Binding Confirmation? Q1->Q2 Specific Target A1->Q2 Hits Identified A2 Biophysical Assay (e.g., TSA, SPR) Q2->A2 Yes Q3 Cellular Activity? Q2->Q3 No A2->Q3 A3 Cellular Target Engagement (e.g., CETSA) Q3->A3 Yes End Comprehensive Selectivity Profile Q3->End No A3->End

Caption: A decision-making framework for selecting appropriate cross-reactivity assays.

Conclusion

The this compound scaffold continues to be a rich source of novel therapeutic candidates. However, a deep understanding of the cross-reactivity profile of these inhibitors is indispensable for their successful development. This guide has provided a comparative overview of the selectivity of this compound-based inhibitors against carbonic anhydrases and protein kinases, highlighting the importance of a multi-faceted approach to selectivity profiling. By integrating biochemical, biophysical, cellular, and in silico methods, researchers can build a comprehensive understanding of an inhibitor's off-target interactions, ultimately leading to the development of safer and more effective medicines. The continued application of these principles will undoubtedly unlock the full therapeutic potential of this remarkable chemical scaffold.

References

head-to-head comparison of different 2-Amino-1,3,4-thiadiazole synthesis methods.

Author: BenchChem Technical Support Team. Date: January 2026

A Head-to-Head Comparison of 2-Amino-1,3,4-thiadiazole Synthesis Methods

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The this compound scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3] Its bioisosteric relationship with pyrimidine and oxadiazole moieties, coupled with the sulfur atom's contribution to lipophilicity, makes it a highly attractive core for drug design.[1][4] The efficacy of synthesizing this vital heterocycle is paramount for accelerating drug discovery programs. This guide provides an in-depth, comparative analysis of the most prevalent synthetic methodologies, offering field-proven insights into their mechanisms, practical applications, and performance.

Section 1: Foundational Synthesis: Acid-Catalyzed Cyclization of Thiosemicarbazides

The most traditional and widely employed route to 2-amino-5-substituted-1,3,4-thiadiazoles is the condensation and subsequent cyclodehydration of a carboxylic acid with thiosemicarbazide.[1][5] This method's enduring popularity stems from its operational simplicity and the ready availability of starting materials.

Reaction Mechanism and Rationale

The reaction is typically facilitated by a strong acid, which serves a dual purpose. The proposed mechanism initiates with a nucleophilic attack from the terminal nitrogen of thiosemicarbazide onto the protonated carbonyl carbon of the carboxylic acid.[5] This is followed by dehydration to form an acylthiosemicarbazide intermediate. The crucial cyclization step involves the intramolecular nucleophilic attack of the sulfur atom on the carbonyl carbon, driven by a dehydrating agent, which is often the strong acid catalyst itself (e.g., H₂SO₄, PPA) or a dedicated reagent (e.g., POCl₃).[5][6] A final dehydration step yields the aromatic this compound ring.

// Nodes Start [label="Carboxylic Acid (R-COOH)\n+ Thiosemicarbazide", fillcolor="#FFFFFF", fontcolor="#202124"]; Intermediate1 [label="Acylthiosemicarbazide\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Intermediate2 [label="Cyclized Intermediate\n(Tetrahedral)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="2-Amino-5-R-1,3,4-thiadiazole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst [label="Dehydrating Agent\n(e.g., H₂SO₄, POCl₃)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate1 [label="Acylation\n(-H₂O)"]; Intermediate1 -> Intermediate2 [label="Intramolecular\nCyclization", color="#4285F4"]; Intermediate2 -> Product [label="Dehydration\n(-H₂O)"]; Catalyst -> Start [label="Protonation", style=dashed, color="#5F6368"]; Catalyst -> Intermediate1 [label="Activation", style=dashed, color="#5F6368"]; } caption [label="Mechanism of Acid-Catalyzed Thiadiazole Formation", shape=plaintext, fontcolor="#202124"]; }

Causality Behind Experimental Choices:

  • Strong Acids (H₂SO₄, PPA): Concentrated sulfuric acid is highly effective as both a catalyst and a dehydrating agent.[1][4][7] Its viscosity and corrosive nature, however, can complicate handling and work-up.

  • Phosphorus Oxychloride (POCl₃): Often used as the dehydrating agent, POCl₃ can lead to higher yields and shorter reaction times compared to sulfuric acid alone, especially in microwave-assisted protocols.[8][9] It is, however, highly toxic and moisture-sensitive.

  • Polyphosphoric Acid (PPE): A milder alternative, PPE can facilitate the one-pot synthesis of 2-amino-1,3,4-thiadiazoles under less harsh conditions (typically below 85°C), avoiding the use of toxic reagents like POCl₃.[10]

Section 2: Modern Synthetic Enhancements

While classical methods are robust, modern advancements focus on improving efficiency, safety, and environmental friendliness ("green chemistry").

Microwave-Assisted (MWI) Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. For thiadiazole synthesis, MWI offers significant advantages over conventional heating, including dramatically reduced reaction times (minutes versus hours), improved yields, and often cleaner reaction profiles.[8][11][12][13]

  • Expertise & Experience: The efficiency of MWI stems from the direct and rapid heating of the polar solvent and reactants, leading to a significant increase in reaction rate. This localized superheating avoids the prolonged thermal stress on the molecules that can lead to side products in conventional refluxing. Studies have shown that using POCl₃ as the dehydrating agent under microwave conditions can be particularly effective.[8][14]

Solid-Phase and Grinding Methods

To minimize solvent use and simplify purification, solid-phase synthesis presents a viable alternative. One approach involves grinding the carboxylic acid, thiosemicarbazide, and a catalyst like phosphorus pentachloride (PCl₅) in a mortar at room temperature.[15] This solvent-free method is simple, rapid, and can produce high yields (upwards of 91%), making it an economically and environmentally attractive option.[15] However, yields can sometimes be lower compared to conventional methods.[1]

Iodine-Mediated Oxidative Cyclization

An alternative pathway involves the condensation of thiosemicarbazide with an aldehyde to form a thiosemicarbazone intermediate. This intermediate can then undergo an iodine-mediated oxidative C-S bond formation to yield the this compound.[4][16][17] This transition-metal-free method is efficient and scalable.[16]

Section 3: Head-to-Head Performance Comparison

Choosing the optimal synthesis method depends on factors such as scale, available equipment, substrate sensitivity, and desired purity. The following table summarizes the key performance metrics of the discussed methods.

MethodStarting MaterialsReagents/CatalystsConditionsTypical YieldsKey AdvantagesKey Disadvantages
Conventional (H₂SO₄) Carboxylic Acid, ThiosemicarbazideConc. H₂SO₄80-90°C, 4-7 hours35-80%[5]Simple, inexpensive, robust[1]Long reaction times, harsh conditions, corrosive reagent
Conventional (POCl₃) Carboxylic Acid, ThiosemicarbazidePOCl₃Reflux, ~1 hour60-90%[9][18]Shorter time than H₂SO₄, high yieldsToxic and moisture-sensitive reagent
Microwave (POCl₃) Carboxylic Acid, ThiosemicarbazidePOCl₃, DMF60°C, 3-10 minutes72-90%[8][11][14]Extremely rapid, high yields, clean reactionsRequires specialized microwave reactor
Solid-Phase Grinding Carboxylic Acid, ThiosemicarbazidePCl₅Room Temp, ~10 min>91%[15]Solvent-free, rapid, simple work-upMay not be suitable for all substrates
Iodine-Mediated Aldehyde, ThiosemicarbazideI₂, K₂CO₃Reflux, 1-4 hoursModerate to Good[17]Transition-metal-free, scalableTwo-step process (condensation then cyclization)
Polyphosphate Ester (PPE) Carboxylic Acid, ThiosemicarbazidePPE, Chloroform60°C45-65%[10][19]Milder conditions, avoids toxic reagentsModerate yields, requires PPE preparation

Section 4: Detailed Experimental Protocols

To provide a practical framework, detailed protocols for two contrasting methods are provided below.

Protocol 1: Conventional Synthesis using H₂SO₄

This protocol is adapted from a standard, widely cited procedure for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles.[1]

// Nodes A [label="1. Combine carboxylic acid (0.05 mol)\nand thiosemicarbazide (0.05 mol) in ethanol.", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="2. Add a few drops of conc. H₂SO₄\nwith constant stirring.", fillcolor="#FFFFFF", fontcolor="#202124"]; C [label="3. Heat the mixture at 80-90°C for 4 hours.\nMonitor reaction by TLC.", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Cool the reaction mixture and\npour into ice-cold water.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Basify with 10% Na₂CO₃ solution\nto precipitate the product.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; F [label="6. Filter the solid, wash with water,\nand dry.", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Recrystallize from a suitable solvent\n(e.g., ethanol) to obtain pure product.", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; } caption [label="Workflow: Conventional H₂SO₄ Synthesis", shape=plaintext, fontcolor="#202124"]; }

Protocol 2: Microwave-Assisted Synthesis using POCl₃

This protocol is a representative example of the rapid synthesis achievable with microwave technology.[8][14]

  • Reactant Preparation: In a microwave process vial, combine the substituted benzoic acid (0.01 mol) and thiosemicarbazide (0.01 mol).

  • Solvent and Reagent Addition: Add a minimal amount of dimethylformamide (DMF, ~10 mL) to dissolve the solids, followed by the cautious addition of phosphorus oxychloride (POCl₃, ~25 mL).[14]

  • Microwave Irradiation: Seal the vial and place it in a laboratory microwave reactor. Irradiate the mixture at a power of 300-500W for 3-5 minutes, maintaining a temperature of around 60°C.[11][14] The reaction should be monitored for completion by TLC.

  • Work-up: After cooling, carefully pour the reaction mixture onto crushed ice. The product will precipitate out of the solution.

  • Purification: Filter the crude product, wash thoroughly with water to remove any residual acid, and dry. Recrystallization from ethanol or a similar solvent will yield the purified 2-amino-5-substituted-1,3,4-thiadiazole.

Senior Application Scientist's Perspective

The choice of synthetic method is not a one-size-fits-all decision. It requires a strategic assessment of the project's goals.

  • For High-Throughput Screening & Library Synthesis: The Microwave-Assisted (MWI) method is unparalleled. Its speed allows for the rapid generation of a diverse library of analogues, which is critical in the early stages of drug discovery. The typically clean reaction profiles can also simplify parallel purification efforts.

  • For Large-Scale, Process Chemistry: While MWI is fast, scaling can be challenging. The Conventional method using POCl₃ often provides a good balance of high yield and manageable reaction times for scale-up. However, the hazards associated with POCl₃ must be rigorously controlled. The Solid-Phase Grinding method is a compelling "green" alternative for process chemistry if the substrate is amenable, as it dramatically reduces solvent waste and simplifies product isolation.[15]

  • For Sensitive Substrates: For starting materials that are sensitive to harsh acids or high temperatures, the Polyphosphate Ester (PPE) method is an excellent choice.[10] Its milder conditions can preserve delicate functional groups that might not survive treatment with concentrated H₂SO₄ or POCl₃. Similarly, the Iodine-Mediated cyclization of thiosemicarbazones offers a non-acidic route to the thiadiazole core.[17]

Final Recommendation: For initial laboratory-scale exploration and analogue synthesis, the conventional method using concentrated sulfuric acid remains a reliable and accessible starting point.[1] However, for any project requiring speed and efficiency, investing in microwave-assisted synthesis is highly recommended. The significant reduction in time and potential for yield improvement provides a clear return on investment for accelerating research and development timelines.

References

A Comparative Benchmarking Guide to 2-Amino-1,3,4-Thiadiazole Derivatives as Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance necessitates a departure from conventional therapeutic agents and a focused exploration of novel chemical scaffolds. Among these, the 1,3,4-thiadiazole ring system, particularly its 2-amino substituted derivatives, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] This guide provides an in-depth, evidence-based comparison of 2-amino-1,3,4-thiadiazole derivatives against established standard antimicrobial drugs. We will delve into the experimental data that underscores their potential, provide detailed protocols for their evaluation, and explore the mechanistic underpinnings of their activity. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of next-generation antimicrobial agents.

The significance of the 1,3,4-thiadiazole nucleus lies in its metabolic stability and its ability to act as a bioisostere of other key biological structures, allowing for potent interactions with biological targets.[3] The 2-amino substitution provides a crucial point for chemical modification, enabling the synthesis of a diverse library of compounds with a broad spectrum of pharmacological activities, including antibacterial and antifungal properties.[1][4] Many reported this compound derivatives have demonstrated antimicrobial activity comparable or, in some instances, superior to standard drugs, marking them as promising lead compounds for further development.[1][2][4]

Comparative Efficacy: A Data-Driven Overview

The true measure of a novel antimicrobial agent lies in its performance relative to the current standards of care. This section presents a curated summary of experimental data, benchmarking various this compound derivatives against commonly used antibacterial and antifungal drugs.

Antibacterial Activity

The antibacterial potential of these derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria. The data consistently demonstrates that specific substitutions on the this compound core can yield compounds with significant potency.

Derivative ClassSpecific Derivative ExampleTest OrganismEfficacy MeasurementResultStandard DrugStandard Drug ResultReference
Adamantylamino-substitutedp-chlorophenyl derivativeStaphylococcus aureusMICGood ActivityAmpicillin-[1]
Adamantylamino-substitutedp-nitrophenyl derivativeBacillus subtilisMICGood ActivityAmpicillin-[1]
Naphthyl-substitutedp-chlorophenyl derivativeStaphylococcus aureusMIC62.5 µg/mL--[1]
Bis-1,3,4-thiadiazoleMethyl derivativeVarious Bacteria-Comparable ActivityCiprofloxacin-[1]
Amide-containingCompound 30Xanthomonas oryzae pv. oryzaeEC₅₀1.8 mg/LThiodiazole copper92.5 mg/L[5]
Antifungal Activity

In addition to their antibacterial effects, many this compound derivatives exhibit potent antifungal activity, particularly against various Candida species, a common cause of invasive fungal infections.

Derivative ClassSpecific Derivative ExampleTest OrganismEfficacy MeasurementResultStandard DrugStandard Drug ResultReference
Phenyl-substituted2,4-dichlorophenyl derivativeCandida albicans ATCC 10231MIC5 µg/mLFluconazole-[6]
Phenyl-substituted2,4-dichlorophenyl derivativeCandida crusei ATCC 6258MIC10 µg/mLFluconazole-[6]
Phenyl-substituted2,4-difluorophenyl derivativeCandida albicans ATCC 10231MIC10 µg/mLFluconazole-[6]
Bis-1,3,4-thiadiazoleMethyl derivativeVarious Fungi-Comparable ActivityGriseofulvin-[1]

Mechanistic Insights: Unraveling the Mode of Action

Understanding the mechanism of action is paramount for rational drug design and development. While the precise mechanisms for all derivatives are still under investigation, key insights have been elucidated for some.

Antifungal Mechanism of Action

A prominent mechanism for the antifungal activity of certain 1,3,4-thiadiazole derivatives is the inhibition of ergosterol biosynthesis.[3][6] Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to cell lysis and death. These derivatives are thought to inhibit the enzyme 14-α-sterol demethylase, a critical enzyme in the ergosterol pathway, in a manner analogous to azole antifungals.[3] Docking studies have supported the potential for these compounds to bind to and inhibit this enzyme.[6]

Antifungal_Mechanism Lanosterol Lanosterol Enzyme 14-α-sterol demethylase Lanosterol->Enzyme Binds to Ergosterol Ergosterol Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Maintains Enzyme->Ergosterol Converts to Thiadiazole This compound Derivative Thiadiazole->Enzyme Inhibits Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock and Serial Dilutions C Dispense Broth and Compound into 96-Well Plate A->C B Prepare Standardized Bacterial/Fungal Inoculum D Inoculate Wells with Microorganism B->D C->D E Incubate Plate (e.g., 24h at 37°C) D->E F Visually Inspect for Turbidity and Determine MIC E->F Disk_Diffusion_Workflow A Prepare Standardized Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate for Confluent Growth A->B D Place Disks on Inoculated Agar Surface B->D C Prepare and Dry Disks Impregnated with Test Compound C->D E Incubate Plate (e.g., 24h at 37°C) D->E F Measure Diameter of the Zone of Inhibition (mm) E->F

References

Safety Operating Guide

Introduction: Beyond Synthesis, A Commitment to Safety

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of 2-Amino-1,3,4-thiadiazole

This compound and its derivatives are foundational scaffolds in medicinal chemistry, recognized for their broad spectrum of pharmacological activities, including antimicrobial and antiviral properties.[1][2] As researchers and drug development professionals, our focus is often on the synthesis and application of these valuable compounds. However, a crucial aspect of the laboratory workflow—and one that underpins the integrity and safety of our work—is the responsible management and disposal of chemical waste.

This guide provides essential, step-by-step procedures for the proper disposal of this compound. Moving beyond a simple checklist, it delves into the causality behind each recommendation, grounding every step in established safety protocols and regulatory standards. Our goal is to foster a culture of safety and environmental stewardship, ensuring that the entire lifecycle of this chemical, from acquisition to disposal, is handled with the utmost care and expertise.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the first principle of safe handling and disposal. This compound is classified as a hazardous substance. Its toxicological properties have not been fully investigated, but available Safety Data Sheets (SDS) provide critical information for a thorough risk assessment.[3][4]

Laboratory personnel should treat all waste chemical solids, liquids, or containerized gases as hazardous unless a specific chemical waste has been confirmed to be non-hazardous by a designated safety officer.[5]

Table 1: Hazard Profile of this compound

Hazard Classification GHS Code Description Source
Acute Toxicity (Oral) H301 / H302 Toxic or Harmful if swallowed. [6]
Skin Irritation H315 Causes skin irritation. [6][7]
Serious Eye Irritation H319 Causes serious eye irritation. [6][7]

| Specific target organ toxicity — single exposure | H335 | May cause respiratory irritation. |[6][7] |

  • Causality: The identified hazards directly dictate the required personal protective equipment (PPE) and handling procedures. The risk of skin and eye irritation (H315, H319) necessitates the use of nitrile gloves and safety goggles.[7] The potential for respiratory irritation (H335) requires handling the solid form in a well-ventilated area or, preferably, within a chemical fume hood to minimize dust inhalation.[4][8] The acute oral toxicity (H301/H302) underscores the importance of strict hygiene practices, such as washing hands thoroughly after handling and prohibiting eating or drinking in the lab.[6]

Regulatory Framework: Adherence to Federal and Local Standards

The disposal of this compound is governed by federal and state regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[9][10]

Key regulatory principles include:

  • Generator Status: Your facility is categorized as a Very Small, Small, or Large Quantity Generator (VSQG, SQG, or LQG) based on the amount of hazardous waste produced monthly.[11] This status determines storage limits and reporting requirements.

  • Prohibition of Sewer Disposal: Hazardous chemicals, including this compound, must not be disposed of down the sink or in floor drains.[12] All sewer discharge must generally be between pH 5.5 and 9.0.[12]

  • Satellite Accumulation Areas (SAA): Laboratories are permitted to store hazardous waste in designated SAAs, which are at or near the point of generation and under the control of lab personnel.[11][13]

Pre-Disposal Protocol: Segregation and Characterization

Before waste is placed in a container, a clear plan for its disposal must be established. This prevents the dangerous mixing of incompatible chemicals and ensures regulatory compliance.

Step 1: Waste Characterization Determine the nature of the waste stream. Is it:

  • Unused, pure this compound powder?

  • Contaminated materials (e.g., paper towels, weigh boats, gloves)?

  • A reaction mixture or solution containing this compound?

Step 2: Waste Segregation Never mix different waste streams unless they are known to be compatible.

  • Solids: Keep solid waste (pure chemical, contaminated labware) separate from liquid waste.

  • Liquids: Do not mix this compound solutions with other waste solvents unless a specific waste profile has been established. It is incompatible with strong oxidizing agents and acids.[4][14]

  • Halogenated vs. Non-Halogenated: If dissolved in a solvent, keep halogenated and non-halogenated solvent waste streams separate, as disposal costs can differ significantly.

Step-by-Step Disposal Procedure for this compound Waste

This protocol outlines the standard operating procedure for accumulating and preparing this compound for final disposal by a licensed contractor.

1. Select and Prepare the Waste Container

  • Action: Choose a container that is chemically compatible with the waste. For solid this compound, a high-density polyethylene (HDPE) container is appropriate. For solutions, ensure the container is compatible with the solvent used (e.g., do not store acids in metal containers).[9]

  • Causality: Using an incompatible container can lead to degradation, leaks, and dangerous chemical reactions.

2. Label the Waste Container

  • Action: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste".[13]

    • The full chemical name: "this compound". Avoid abbreviations.

    • A clear indication of the hazards (e.g., "Toxic," "Irritant") or the corresponding GHS pictograms.[11]

    • The date of accumulation.

  • Causality: Proper labeling is a critical regulatory requirement that ensures safe handling by all personnel, from the lab researcher to the final disposal technician. It prevents accidental mixing and provides vital information in case of an emergency.

3. Accumulate Waste in a Satellite Accumulation Area (SAA)

  • Action: Place the labeled container in your designated SAA, which must be near the point of generation.[13] Use secondary containment (such as a tray or tub) to capture any potential leaks.[13]

  • Causality: Secondary containment minimizes the impact of a spill, preventing hazardous material from reaching drains or spreading throughout the lab.

4. Transfer Waste Safely

  • Action: When adding waste, wear appropriate PPE: a lab coat, nitrile gloves, and splash-proof safety goggles. For the solid powder, perform the transfer in a chemical fume hood to avoid inhaling dust.[4][8]

  • Causality: This combination of engineering controls (fume hood) and PPE directly mitigates the identified risks of respiratory, skin, and eye irritation.

5. Keep Containers Closed and Monitor Fill Level

  • Action: Keep the waste container tightly sealed except when actively adding waste.[12] Do not fill the container beyond 90% capacity.[9]

  • Causality: A closed container prevents the release of vapors and protects against spills. Leaving headspace (at least 10%) allows for vapor expansion due to temperature changes, preventing container rupture.

6. Arrange for Disposal

  • Action: Once a container is full, or if it has been in the SAA for an extended period (typically up to one year for partially filled containers), arrange for its removal.[13] Contact your institution's Environmental Health & Safety (EH&S) department to schedule a pickup by a licensed hazardous waste disposal company.[9]

  • Causality: Adhering to accumulation time limits is a key component of RCRA compliance. Prompt removal of full containers minimizes the quantity of hazardous material stored in the active workspace.

7. Management of Empty Containers

  • Action: A container that held this compound must be managed as hazardous waste. Due to its acute toxicity, it may be considered an "acute hazardous waste" by your institution.[5] Such containers must be triple-rinsed with a suitable solvent.[5]

  • Procedure:

    • Rinse the container three times with a solvent (e.g., water, if soluble) capable of removing the chemical residue.[5]

    • Collect all rinsate and dispose of it as hazardous liquid waste.[5]

    • After triple-rinsing, deface or remove the hazardous waste label and dispose of the container as regular trash.[5]

  • Causality: This procedure ensures that no residual hazardous chemical enters the non-hazardous waste stream, protecting sanitation workers and the environment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

G cluster_start Start: Waste Identification cluster_characterization Waste Characterization cluster_actions Handling & Collection cluster_end Final Disposition start Material is identified for disposal q_container Is it an empty container? start->q_container q_state What is the physical state? solid_waste Collect in labeled container for 'Hazardous Solid Waste' in SAA with secondary containment. q_state->solid_waste Solid (powder, contaminated items) liquid_waste Collect in labeled, compatible container for 'Hazardous Liquid Waste' in SAA with secondary containment. q_state->liquid_waste Liquid (solution, mixture) q_container->q_state No triple_rinse Triple-rinse container with appropriate solvent. q_container->triple_rinse Yes ehs_pickup Arrange for pickup by EH&S or licensed contractor. solid_waste->ehs_pickup liquid_waste->ehs_pickup collect_rinsate Collect rinsate as 'Hazardous Liquid Waste'. triple_rinse->collect_rinsate dispose_trash Deface label and dispose of container in regular trash. collect_rinsate->dispose_trash collect_rinsate->ehs_pickup

Caption: Decision workflow for this compound waste management.

Emergency Procedures: Spill and Exposure Response

In Case of a Spill:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: Prevent the spill from spreading or entering drains.

  • Cleanup: For a small solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[3] Avoid generating dust.[8] Use absorbent pads for liquid spills.

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EH&S department.

In Case of Personal Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. Seek medical attention if irritation occurs.[4][7]

  • Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]

Conclusion

The proper disposal of this compound is not an afterthought but an integral part of responsible scientific research. By understanding the chemical's hazards, adhering to regulatory guidelines, and implementing a systematic disposal protocol, we protect ourselves, our colleagues, and the environment. This commitment to safety ensures that our pursuit of scientific advancement does not come at the cost of environmental integrity. Always consult your institution's specific chemical hygiene plan and EH&S department for guidance tailored to your location.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-1,3,4-thiadiazole

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, and drug development professional, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the proper use of personal protective equipment (PPE) when handling 2-Amino-1,3,4-thiadiazole (CAS No. 4005-51-0). This compound, while a valuable building block in medicinal chemistry, presents significant health hazards that necessitate stringent safety protocols.[1][2][3][4] Adherence to these guidelines will ensure the protection of laboratory personnel and the integrity of your research.

Understanding the Risks: Hazard Profile of this compound

This compound is classified as a hazardous substance.[1][5] Its primary routes of exposure are ingestion, skin contact, and inhalation of its dust.[1][5] The known health effects are significant and underscore the need for meticulous safety precautions:

  • Acute Toxicity: Toxic if swallowed.[1][5][6]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][5][6][7]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[5][6][8][9]

  • Long-Term Health Effects: Suspected of causing genetic defects and of damaging an unborn child.[1]

Given this hazard profile, a comprehensive PPE strategy is not merely a recommendation but a requirement for safe handling.

Core Principles of Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical control measure. The following sections detail the minimum required PPE for handling this compound in a laboratory setting.

Eye and Face Protection

Rationale: The most immediate and severe risks associated with this compound are its effects on the eyes.[1][5][6] Direct contact with the solid or dust can cause serious and potentially irreversible damage.

Protocol:

  • Minimum Requirement: Tight-sealing safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[10][11]

  • Enhanced Protection: When there is a significant risk of splashing or dust generation, a face shield should be worn in addition to safety goggles.

Skin and Body Protection

Rationale: this compound is known to cause skin irritation.[1][5][6][7] Furthermore, dermal absorption is a potential route of exposure that could lead to systemic toxicity.

Protocol:

  • Gloves: Chemically compatible, disposable gloves must be worn at all times. Nitrile gloves are a suitable option.[12][13] Gloves should be inspected for tears or holes before each use and changed immediately if contaminated. Proper glove removal technique, without touching the outer surface, is crucial to avoid skin contact.[12]

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing and prevent skin exposure.

  • Additional Protection: For tasks with a high risk of contamination, such as weighing large quantities or cleaning up spills, consider using a chemically resistant apron and shoe covers.

Respiratory Protection

Rationale: Inhalation of this compound dust can lead to respiratory irritation.[5][6][8][9] While engineering controls such as fume hoods are the primary means of mitigating this risk, respiratory protection may be necessary in certain situations.

Protocol:

  • Engineering Controls: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the generation of airborne dust.[1][5]

  • Respirator Use: If a fume hood is not available or if exposure limits are likely to be exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[1][5] A dust mask (type N95) is a common recommendation.[9]

Summary of Personal Protective Equipment for Handling this compound

Task Eye/Face Protection Skin/Body Protection Respiratory Protection
Weighing and Dispensing Tight-sealing safety gogglesNitrile gloves, lab coatWork in a chemical fume hood. If not possible, a NIOSH/MSHA approved respirator is required.[1][5]
Solution Preparation Tight-sealing safety gogglesNitrile gloves, lab coatWork in a chemical fume hood.
Reaction Setup and Monitoring Tight-sealing safety gogglesNitrile gloves, lab coatWork in a chemical fume hood.
Spill Cleanup Tight-sealing safety goggles and face shieldNitrile gloves, lab coat, chemically resistant apronNIOSH/MSHA approved respirator with particulate filter.[1][5]

Operational and Disposal Plans

Handling Procedures
  • Preparation: Before handling, ensure that all necessary PPE is available and in good condition. Read the Safety Data Sheet (SDS) for this compound.[1]

  • Location: Conduct all work in a designated area, such as a chemical fume hood, to minimize exposure.[1][5]

  • Dispensing: Avoid creating dust when handling the solid material.[1][5] Use appropriate tools and techniques for weighing and transferring.

  • Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[1][14] Wash hands thoroughly after handling, even if gloves were worn.[1][12]

  • Spills: In the event of a spill, evacuate the area and follow your institution's established spill cleanup procedures. Use appropriate PPE during cleanup.[12]

Disposal Plan

Contaminated materials, including empty containers, gloves, and absorbent materials from spills, must be disposed of as hazardous waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain.[12]

Visualizing the PPE Decision-Making Process

The following diagram illustrates the logical workflow for selecting the appropriate PPE when working with this compound.

PPE_Decision_Process cluster_assessment Hazard Assessment cluster_controls Control Measures cluster_scenarios Specific Scenarios start Start: Handling This compound hazards Identify Hazards: - Toxic if swallowed - Skin/Eye Irritant - Respiratory Irritant - Suspected Mutagen/Reproductive Toxin start->hazards engineering Engineering Controls: Work in a Chemical Fume Hood hazards->engineering ppe_selection Select Core PPE: - Safety Goggles - Nitrile Gloves - Lab Coat engineering->ppe_selection dust_risk Risk of Dust Generation? ppe_selection->dust_risk splash_risk Risk of Splashing? dust_risk->splash_risk No respirator Add Respirator (e.g., N95) dust_risk->respirator Yes face_shield Add Face Shield splash_risk->face_shield Yes end_ppe Final PPE Configuration splash_risk->end_ppe No respirator->splash_risk face_shield->end_ppe

Caption: Decision workflow for selecting appropriate PPE.

Conclusion

This compound is a potent chemical with significant health risks. By understanding these risks and diligently applying the appropriate personal protective equipment and handling procedures, researchers can work with this compound safely and effectively. Always prioritize safety and consult your institution's safety officer if you have any questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-1,3,4-thiadiazole
Reactant of Route 2
2-Amino-1,3,4-thiadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.